(-)-beta-Sitosterol
説明
Structure
3D Structure
特性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJWDPNRJALLNS-VJSFXXLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022481 | |
| Record name | (-)-beta-Sitosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Sitosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10 mg/mL | |
| Record name | beta-Sitosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83-46-5 | |
| Record name | (-)-β-Sitosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Sitosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Sitosterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cupreol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cupreol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cupreol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (-)-beta-Sitosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-sitosterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S347WMO6M4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Sitosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | beta-Sitosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(-)-β-Sitosterol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-β-Sitosterol, a prominent phytosterol, is ubiquitously distributed throughout the plant kingdom and has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for (-)-β-sitosterol. Quantitative data on its concentration in various plant materials are summarized, and detailed experimental protocols for its extraction and quantification are provided. Furthermore, key signaling pathways modulated by (-)-β-sitosterol are illustrated to support further research and drug development endeavors.
Natural Sources and Distribution of (-)-β-Sitosterol
(-)-β-Sitosterol is a structural component of plant cell membranes and is found in virtually all plant-based foods. Its concentration, however, varies significantly among different plant species and tissues. The primary dietary sources of (-)-β-sitosterol are vegetable oils, nuts, seeds, and legumes.
Distribution in Plant Tissues
(-)-β-Sitosterol is not uniformly distributed within a plant. Studies have shown differential accumulation in various organs:
-
Seeds and Nuts: Generally, seeds and nuts exhibit the highest concentrations of β-sitosterol, where it serves as a crucial component of the endosperm and embryo cell membranes.
-
Oils: Crude vegetable oils are rich sources of β-sitosterol, as it is extracted along with the lipids during processing.
-
Leaves, Stems, and Roots: While present in these vegetative tissues, the concentration of β-sitosterol is typically lower than in seeds and oils. For instance, in Cannabis sativa, β-sitosterol is the most abundant sterol in the stem bark and roots, while stigmasterol is more prevalent in the leaves[1]. In corn, stigmasterol is the dominant sterol in the roots, whereas β-sitosterol is more abundant in the leaves[1].
Quantitative Data on (-)-β-Sitosterol Content
The following tables summarize the quantitative data for (-)-β-sitosterol content in various natural sources, compiled from multiple analytical studies.
Table 1: (-)-β-Sitosterol Content in Vegetable Oils
| Vegetable Oil | (-)-β-Sitosterol Content (mg/100g) |
| Rice Bran Oil | 230 - 330 |
| Corn Oil | 180 - 280 |
| Wheat Germ Oil | 150 - 250 |
| Soybean Oil | 140 - 200 |
| Sunflower Oil | 130 - 190 |
| Cottonseed Oil | 120 - 160 |
| Peanut Oil | 110 - 150 |
| Olive Oil | 20 - 40 |
Table 2: (-)-β-Sitosterol Content in Nuts and Seeds
| Nut/Seed | (-)-β-Sitosterol Content (mg/100g) |
| Pistachio Nuts (Dry Roasted) | 210 |
| Pistachio Nuts (Raw) | 198 |
| Macadamia Nuts (Dry Roasted) | 145 |
| Almonds | 120 - 180 |
| Pecans | 100 - 150 |
| Walnuts | 90 - 130 |
| Hazelnuts | 80 - 120 |
| Brazil Nuts | 70 - 110 |
Table 3: (-)-β-Sitosterol Content in Cereals, Vegetables, and Fruits
| Source | (-)-β-Sitosterol Content (mg/100g) |
| Cereals | |
| Wheat Germ | 135 - 200 |
| Brown Rice | 30 - 50 |
| Oats | 25 - 40 |
| Vegetables | |
| Broccoli | 20 - 35 |
| Spinach | 15 - 25 |
| Carrots | 10 - 20 |
| Fruits | |
| Avocado | 70 - 90 |
| Orange | 15 - 25 |
| Banana | 10 - 20 |
Experimental Protocols
Extraction of (-)-β-Sitosterol from Plant Material via Saponification
This protocol describes a common method for extracting β-sitosterol from a lipid-rich plant matrix.
Materials:
-
Dried and ground plant material
-
Diethyl ether or hexane
-
Ethanolic potassium hydroxide (KOH) solution (2 M)
-
Distilled water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Lipid Extraction:
-
Extract the ground plant material with diethyl ether or hexane for 6-8 hours in a Soxhlet apparatus.
-
Concentrate the resulting lipid extract using a rotary evaporator.
-
-
Saponification:
-
To the lipid extract, add a sufficient volume of 2 M ethanolic KOH solution.
-
Reflux the mixture for 1-2 hours to saponify the triglycerides and other esters.
-
-
Extraction of Unsaponifiable Matter:
-
After cooling, transfer the saponified mixture to a separatory funnel.
-
Add an equal volume of distilled water and mix gently.
-
Extract the aqueous-ethanolic phase three times with diethyl ether or hexane. The unsaponifiable matter, containing β-sitosterol, will partition into the organic phase.
-
-
Washing and Drying:
-
Combine the organic extracts and wash them with distilled water until the washings are neutral to pH paper.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Concentration:
-
Filter the dried organic extract and evaporate the solvent using a rotary evaporator to obtain the crude β-sitosterol extract.
-
Quantification of (-)-β-Sitosterol using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the derivatization and analysis of β-sitosterol by GC-MS.
Materials:
-
Crude β-sitosterol extract
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, or N-methyl-N-trimethylsilyltrifluoroacetamide)
-
Anhydrous pyridine or other suitable solvent
-
Internal standard (e.g., epicoprostanol or 5α-cholestane)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5)
Procedure:
-
Derivatization:
-
Dissolve a known amount of the crude extract and the internal standard in anhydrous pyridine.
-
Add the derivatizing agent and heat the mixture at 60-70°C for 30-60 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
-
Chromatographic Conditions:
-
Injector Temperature: 280-300°C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 180°C), ramp to a final temperature (e.g., 280-300°C) at a controlled rate (e.g., 5-10°C/min), and hold for a sufficient time to ensure elution of all compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Ion Source Temperature: 230-250°C.
-
-
-
Quantification:
-
Identify the TMS-ether of β-sitosterol based on its retention time and mass spectrum (characteristic ions at m/z 486 (M+), 396, 357, 129).
-
Quantify the amount of β-sitosterol by comparing the peak area of its characteristic ion with that of the internal standard.
-
Signaling Pathways Modulated by (-)-β-Sitosterol
(-)-β-Sitosterol has been shown to exert its biological effects by modulating various intracellular signaling pathways. A key pathway influenced by β-sitosterol is the PI3K/Akt pathway, which plays a central role in cell growth, proliferation, and survival.
The PI3K/Akt Signaling Pathway
The following diagram illustrates the proposed mechanism by which β-sitosterol may influence the PI3K/Akt signaling pathway, leading to the regulation of apoptosis and the cell cycle.
Caption: (-)-β-Sitosterol modulation of the PI3K/Akt signaling pathway.
Description of the Pathway:
-
Activation of PI3K: (-)-β-Sitosterol is proposed to activate Phosphoinositide 3-kinase (PI3K) at the cell membrane.
-
Conversion of PIP2 to PIP3: Activated PI3K phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Activation of Akt: PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B).
-
Downstream Effects on Apoptosis: Activated Akt (p-Akt) phosphorylates and inactivates pro-apoptotic proteins such as Bad. In its inactive, phosphorylated state, Bad can no longer bind to and inhibit the anti-apoptotic protein Bcl-2. This leads to the inhibition of apoptosis.
-
Downstream Effects on Cell Cycle: Activated Akt also phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). Inactivation of GSK3β prevents the degradation of Cyclin D1, a key protein that promotes the progression of the cell cycle.
Conclusion
This technical guide provides a comprehensive resource for researchers and professionals interested in the natural sourcing, analysis, and biological activities of (-)-β-sitosterol. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to facilitate further investigation into the therapeutic potential of this important phytosterol. The widespread availability of β-sitosterol in the plant kingdom, coupled with its significant bioactivities, underscores its potential as a lead compound in drug discovery and development.
References
The Comprehensive Guide to (-)-β-Sitosterol Biosynthesis in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of (-)-β-sitosterol in plants. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the metabolism, regulation, and potential applications of this ubiquitous phytosterol. This document details the enzymatic steps, key intermediates, and regulatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Introduction to β-Sitosterol
β-sitosterol is a prominent phytosterol, structurally similar to cholesterol, and is abundantly found throughout the plant kingdom. It plays a crucial role in maintaining the integrity and fluidity of plant cell membranes.[1][2] Beyond its structural function in plants, β-sitosterol has garnered significant attention for its potential therapeutic applications in human health, including its cholesterol-lowering effects and anti-inflammatory properties. Understanding its biosynthesis is therefore critical for harnessing its potential in medicine and biotechnology.
The Core Biosynthetic Pathway
The biosynthesis of β-sitosterol in plants is a complex, multi-step process that originates from the isoprenoid pathway. The initial stages, leading to the formation of the precursor squalene, can utilize intermediates from both the mevalonate (MVA) and the methylerythritol phosphate (MEP) pathways.[1][3] However, the core pathway, particularly the post-squalene cyclization and subsequent modifications, is highly conserved.
The biosynthesis can be broadly divided into three main stages:
-
Isoprenoid Precursor Synthesis: Production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
Squalene Synthesis: Head-to-tail condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP), followed by the head-to-head condensation of two FPP molecules to yield squalene.
-
Post-Squalene Modification: Cyclization of squalene to cycloartenol and a series of subsequent enzymatic modifications to produce β-sitosterol.
While animals synthesize cholesterol via the cyclization of squalene into lanosterol, higher plants primarily utilize cycloartenol as the initial cyclic precursor for phytosterol synthesis.[4][5]
From Squalene to Cycloartenol
The linear triterpenoid squalene undergoes epoxidation to form 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SQE) . This is a critical regulatory point in the pathway. Subsequently, cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the first cyclic intermediate in the plant sterol pathway.[6]
Conversion of Cycloartenol to β-Sitosterol
The conversion of cycloartenol to β-sitosterol involves a series of enzymatic reactions including demethylations, isomerizations, reductions, and alkylations. The precise sequence of these reactions can vary slightly between plant species, but the key transformations are conserved.
The major enzymatic steps are outlined below:
-
C-24 Methylation (First Methylation): The pathway to β-sitosterol involves two methylation steps at the C-24 position of the sterol side chain. The first methylation is the conversion of cycloartenol to 24-methylenecycloartanol, catalyzed by S-adenosyl-L-methionine:C-24-sterol-methyltransferase 1 (SMT1) .[7]
-
Opening of the Cyclopropane Ring: The cyclopropane ring of 24-methylenecycloartanol is opened by cycloeucalenol cycloisomerase (CPI) to yield cycloeucalenol.
-
C-4 Demethylation: The two methyl groups at the C-4 position are sequentially removed. This process involves a series of enzymes, including a sterol C-4 methyl oxidase (SMO) , a 3β-hydroxysteroid dehydrogenase/decarboxylase , and a sterone 3-ketoreductase .
-
C-14 Demethylation: The methyl group at the C-14 position is removed by sterol 14α-demethylase (CYP51) .
-
Reduction of the Δ14 Double Bond: The double bond at position 14 is reduced by Δ14-sterol reductase .
-
Isomerization of the Δ8 Double Bond: The double bond at position 8 is isomerized to position 7 by Δ8,Δ7-sterol isomerase .
-
C-24 Methylation (Second Methylation): The second methylation at C-24 is catalyzed by S-adenosyl-L-methionine:C-24-sterol-methyltransferase 2 (SMT2) , acting on 24-methylenelophenol to produce 24-ethylidenelophenol.
-
Reduction of the Δ24(28) Double Bond: The ethylidene group at C-24 is reduced by Δ24-sterol reductase (DWF1) .
-
Introduction of the Δ5 Double Bond: A double bond is introduced at the C-5 position by Δ5-sterol desaturase .
-
Reduction of the Δ7 Double Bond: The final step in the formation of the β-sitosterol ring system is the reduction of the double bond at position 7 by Δ7-sterol reductase (DWF5) .
Quantitative Data on β-Sitosterol and its Precursors
The concentration of β-sitosterol and its precursors can vary significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes representative quantitative data from various studies.
| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Reference |
| β-Sitosterol | Arabidopsis thaliana | Rosette Leaves | ~150 | [7] |
| Crataeva tapia | Callus (from stem) | 420 - 3410 | [8] | |
| Crataeva tapia | Callus (from leaves) | 360 - 1230 | [8] | |
| Glycine max (Soybean) | Seeds | ~2000 | [9] | |
| Campesterol | Arabidopsis thaliana | Rosette Leaves | ~50 | [7] |
| Glycine max (Soybean) | Seeds | ~400 | [9] | |
| Stigmasterol | Arabidopsis thaliana | Rosette Leaves | ~20 | [7] |
| Glycine max (Soybean) | Seeds | ~400 | [9] | |
| Cycloartenol | Arabidopsis thaliana | Rosette Leaves | ~5 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the β-sitosterol biosynthesis pathway.
Protocol for Plant Sterol Extraction and GC-MS Analysis
This protocol outlines a standard procedure for the extraction and quantification of phytosterols from plant tissues.[10][11]
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Mortar and pestle or tissue homogenizer
-
Chloroform
-
Methanol
-
Potassium hydroxide (KOH) solution (2 M in methanol)
-
Hexane
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 5α-cholestane or epicoprostanol)
-
Silylating agent (e.g., BSTFA + 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Homogenization: Grind a known weight of plant tissue (e.g., 100 mg fresh weight) to a fine powder in liquid nitrogen using a mortar and pestle.
-
Lipid Extraction: Transfer the powdered tissue to a glass tube and add a chloroform:methanol mixture (2:1, v/v). Vortex thoroughly and incubate for 1 hour at room temperature with occasional shaking.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. Collect the lower organic phase. Repeat the extraction of the upper phase and pellet with chloroform.
-
Saponification: Combine the organic phases and evaporate to dryness under a stream of nitrogen. Add 2 M methanolic KOH and incubate at 80°C for 1 hour to saponify the lipids.
-
Extraction of Unsaponifiables: After cooling, add an equal volume of water and extract the unsaponifiable fraction three times with hexane.
-
Drying and Derivatization: Pool the hexane extracts, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness. Add the silylating agent and incubate at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.[10]
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the sterol-TMS ethers. Identify and quantify the sterols based on their retention times and mass spectra compared to authentic standards and the internal standard.
In Vitro Assay for Sterol Methyltransferase (SMT)
This protocol describes a method to measure the activity of SMT enzymes.[12]
Materials:
-
Plant microsomal fraction (source of SMT)
-
Sterol substrate (e.g., cycloartenol for SMT1) dissolved in a suitable detergent (e.g., Triton X-100)
-
S-adenosyl-L-[methyl-³H]methionine (radioactive methyl donor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Hexane:isopropanol (3:2, v/v) for extraction
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microsomal protein, and the sterol substrate. Pre-incubate at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Stop Reaction and Extraction: Terminate the reaction by adding a mixture of hexane:isopropanol. Vortex vigorously to extract the sterols.
-
Phase Separation: Centrifuge to separate the phases and transfer the upper organic phase to a new tube.
-
Quantification: Evaporate the solvent and redissolve the residue in a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the enzyme activity based on the amount of radioactivity incorporated into the sterol product over time.
Visualizing the Biosynthesis Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the (-)-β-Sitosterol biosynthesis pathway and a typical experimental workflow for its analysis.
Caption: The (-)-β-Sitosterol biosynthesis pathway from Acetyl-CoA.
Caption: A typical experimental workflow for the analysis of β-Sitosterol.
Regulation of β-Sitosterol Biosynthesis
The biosynthesis of β-sitosterol is tightly regulated to maintain cellular homeostasis. This regulation occurs at multiple levels, including:
-
Transcriptional Regulation: The expression of genes encoding key biosynthetic enzymes, such as HMGR, SQS, CAS, and SMT, is regulated by various developmental and environmental cues.
-
Feedback Regulation: The end products of the pathway, including β-sitosterol itself, can exert feedback inhibition on earlier enzymes in the pathway, thereby controlling the overall flux.[1]
-
Hormonal and Signaling Pathways: Plant hormones, such as auxins and brassinosteroids, have been shown to influence the expression of sterol biosynthetic genes.[13] Additionally, signaling molecules involved in plant defense responses can modulate the pathway to alter the sterol composition of membranes.[14] For example, infection with pathogens can lead to changes in the ratio of β-sitosterol to stigmasterol.[14][15]
Relevance in Drug Development
The enzymes of the β-sitosterol biosynthesis pathway represent potential targets for the development of novel drugs. Inhibitors of these enzymes could be utilized as herbicides or fungicides. Furthermore, understanding the regulation of this pathway is crucial for metabolic engineering approaches aimed at increasing the production of β-sitosterol and other valuable phytosterols in plants or microbial systems for pharmaceutical applications. The structural similarity of β-sitosterol to cholesterol also makes it a subject of interest in the development of cholesterol-lowering therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. β-Sitosterol - Wikipedia [en.wikipedia.org]
- 5. Plant Oxidosqualene Metabolism: Cycloartenol SynthaseâDependent Sterol Biosynthesis in Nicotiana benthamiana [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. lipidmaps.org [lipidmaps.org]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changes in the Plant β-Sitosterol/Stigmasterol Ratio Caused by the Plant Parasitic Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A role for beta-sitosterol to stigmasterol conversion in plant-pathogen interactions. | Sigma-Aldrich [b2b.sigmaaldrich.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-β-Sitosterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-β-Sitosterol is a ubiquitous phytosterol with significant therapeutic potential, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. A thorough understanding of its chemical structure and stereochemistry is paramount for elucidating its mechanism of action, ensuring proper identification and quality control, and designing novel derivatives with enhanced pharmacological activity. This technical guide provides a comprehensive overview of the structural and stereochemical features of (-)-β-sitosterol, supported by quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of its key signaling pathways.
Chemical Structure and Nomenclature
(-)-β-Sitosterol belongs to the class of organic compounds known as stigmastanes and derivatives. Its structure is based on the cyclopentanoperhydrophenanthrene ring system, which is characteristic of all steroids. The molecule consists of four fused rings (A, B, C, and D) and a C10H21 alkyl side chain attached at position C-17.
The systematic IUPAC name for (-)-β-sitosterol is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .[1] This name precisely defines the absolute configuration of all nine chiral centers within the molecule.
Key Structural Features:
-
Steroid Nucleus: A rigid four-ring system composed of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D).
-
Hydroxyl Group: A hydroxyl (-OH) group at the C-3 position with a β-orientation (projecting out of the plane of the ring).
-
Double Bond: A double bond between C-5 and C-6 in the B-ring.
-
Alkyl Side Chain: An ethyl group at the C-24 position of the side chain, which distinguishes it from other common phytosterols like campesterol.
Physicochemical Properties of (-)-β-Sitosterol
A summary of the key physicochemical properties of (-)-β-sitosterol is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₅₀O | [1][2] |
| Molecular Weight | 414.72 g/mol | [2] |
| Appearance | White, waxy powder | [3] |
| Melting Point | 136-140 °C | [2] |
| Optical Rotation [α]D | -28° to -37° (c=2, in Chloroform) | [2] |
| Solubility | Soluble in chloroform, ethanol, acetone, and ethyl acetate. Insoluble in water. The solubility in organic solvents increases with temperature.[4][5] | [4][5] |
Stereochemistry of (-)-β-Sitosterol
The biological activity of β-sitosterol is intrinsically linked to its specific three-dimensional arrangement. The molecule possesses nine stereocenters, leading to a large number of possible stereoisomers. The naturally occurring and biologically active form is (-)-β-sitosterol. The stereochemistry at each chiral center is defined using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the R/S notation included in its IUPAC name.
The α/β notation is also commonly used in steroid nomenclature to describe the orientation of substituents relative to the plane of the steroid nucleus. In (-)-β-sitosterol, the key stereochemical features are:
-
3β-hydroxyl group: The hydroxyl group at C-3 points above the plane of the A ring.
-
Trans-fused rings: The B/C and C/D ring junctions are trans, contributing to the overall flat, rigid structure of the steroid nucleus.
-
24R-ethyl group: The ethyl group on the side chain at position C-24 has the R configuration.
The specific rotation of polarized light to the left (levorotatory), denoted by the (-), is a characteristic physical property arising from the molecule's overall chirality.
Experimental Protocols
Isolation and Purification of (-)-β-Sitosterol from Plant Material
The following is a generalized protocol for the isolation and purification of β-sitosterol from a plant source, such as rice bran or the leaves of Pongamia pinnata.[2]
Materials:
-
Dried and powdered plant material
-
n-Hexane
-
Methanol
-
Acetonitrile
-
Potassium Hydroxide (KOH)
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing solvent for TLC (e.g., hexane:ethyl acetate, 8:2 v/v)
-
Visualizing agent for TLC (e.g., Libermann-Burchard reagent or iodine vapor)
Procedure:
-
Extraction:
-
The dried plant powder is subjected to Soxhlet extraction with n-hexane for several hours to extract the nonpolar compounds, including phytosterols.
-
The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator.
-
-
Saponification:
-
The crude extract is dissolved in a minimal amount of ethanol, and an ethanolic KOH solution is added.
-
The mixture is refluxed for 1-2 hours to hydrolyze any esterified sterols.
-
After cooling, distilled water is added, and the unsaponifiable fraction is extracted with a nonpolar solvent like diethyl ether or hexane.
-
-
Purification by Column Chromatography:
-
The unsaponifiable fraction is concentrated and adsorbed onto a small amount of silica gel.
-
A silica gel column is prepared using a slurry of silica gel in hexane.
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the polarity.
-
Fractions are collected and monitored by TLC.
-
-
TLC Analysis:
-
Aliquots of the collected fractions are spotted on a TLC plate alongside a β-sitosterol standard.
-
The plate is developed in a suitable solvent system (e.g., hexane:ethyl acetate).
-
The plate is dried and visualized. Fractions showing a spot with the same Rf value as the standard are pooled.
-
-
Crystallization:
-
The pooled fractions are concentrated, and the purified β-sitosterol is recrystallized from a suitable solvent, such as methanol or acetone, to yield white, needle-like crystals.
-
Characterization of (-)-β-Sitosterol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Key signals include a multiplet around δ 3.5 ppm for the H-3 proton adjacent to the hydroxyl group, a broad singlet at δ 5.35 ppm for the olefinic proton at C-6, and several overlapping signals in the upfield region for the methyl and methylene protons of the steroid nucleus and the side chain.[2]
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum shows 29 distinct signals corresponding to the 29 carbon atoms. The olefinic carbons C-5 and C-6 appear at approximately δ 140.8 ppm and δ 121.7 ppm, respectively. The carbon bearing the hydroxyl group (C-3) resonates at around δ 71.8 ppm.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum of β-sitosterol typically shows a molecular ion peak [M]⁺ at m/z 414, corresponding to its molecular weight. Characteristic fragmentation patterns include the loss of a water molecule (m/z 396), the loss of the side chain, and cleavage of the D-ring.[2]
Signaling Pathways Modulated by (-)-β-Sitosterol
(-)-β-Sitosterol has been shown to exert its biological effects, particularly its anti-cancer activity, by modulating several key signaling pathways. Below are diagrams illustrating some of these pathways.
Figure 1: (-)-β-Sitosterol inhibits the PI3K/Akt signaling pathway, leading to the downregulation of the anti-apoptotic protein Bcl-2 and subsequent induction of apoptosis.
Figure 2: (-)-β-Sitosterol can also induce apoptosis through the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[1]
Figure 3: (-)-β-Sitosterol can induce cell cycle arrest at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[3]
Experimental Workflow: From Extraction to Bioactivity Assessment
The following diagram illustrates a typical experimental workflow for the investigation of (-)-β-sitosterol.
Figure 4: A generalized experimental workflow for the study of (-)-β-sitosterol.
Conclusion
A comprehensive understanding of the chemical structure, stereochemistry, and physicochemical properties of (-)-β-sitosterol is fundamental for its development as a therapeutic agent. The detailed information and protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The elucidation of its interactions with key signaling pathways offers a solid foundation for further investigation into its mechanism of action and the development of novel, targeted therapies.
References
- 1. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nano-ntp.com [nano-ntp.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scribd.com [scribd.com]
- 5. beta-Sitosterol | 83-46-5 [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of (-)-β-Sitosterol
Introduction
(-)-β-Sitosterol is a prominent phytosterol, a group of sterols naturally occurring in plants. Structurally similar to cholesterol, it is a key component of plant cell membranes and is found in a wide variety of plant-based foods, including fruits, vegetables, nuts, and seeds. As a bioactive compound, β-sitosterol has garnered significant interest in the scientific and pharmaceutical communities for its diverse physiological effects. It has been shown to interfere with numerous cell signaling pathways, suggesting potential therapeutic applications as an anti-inflammatory, antioxidant, and anticancer agent.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-β-sitosterol, detailed experimental protocols for their determination, and a visualization of its role in key signaling pathways.
Physical and Chemical Properties
The physical and chemical characteristics of (-)-β-sitosterol are fundamental to its isolation, characterization, and application in research and drug development.
General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
| Molecular Formula | C₂₉H₅₀O | |
| Molecular Weight | 414.71 g/mol | [2] |
| Appearance | White, waxy powder with a characteristic odor. | |
| Melting Point | 129 - 130 °C | [3] |
| Boiling Point | 473.52°C (rough estimate) | |
| Optical Rotation | [α] -33.0° to -36.0° |
Solubility
The solubility of β-sitosterol is a critical parameter for its extraction, formulation, and bioavailability. It is generally hydrophobic and soluble in many organic solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| Alcohols | Soluble | |
| Chloroform | Soluble | |
| Carbon Disulfide | Soluble | |
| Methanol | Least soluble among tested organic solvents | [4] |
| n-Hexane | More soluble than methanol | [4] |
| Ethanol | More soluble than n-hexane | [4] |
| Acetone | More soluble than ethanol | [4] |
| Ethyl Acetate | Highest solubility among tested organic solvents | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and structural elucidation of β-sitosterol.
| Technique | Key Data Points | Reference |
| **FTIR (cm⁻¹) ** | 3427.51 (hydroxyl group), 2935.66 and 2866.22 (aliphatic C-H), 1658.78 (C=C stretch), 1463.97 (cyclic CH₂), 1134.14 (secondary alcohol C-O stretch) | [3] |
| ¹H-NMR (500 MHz) | Signals at 0.85 (s) and 0.10 (s) for -CH₃ at H-18 and H-19 respectively; 1.03 (d, J=7.2 Hz) for H-21; 0.83 (d, J=11 Hz) for H-26; 0.84 (br s) for H-27. | [3] |
| ¹³C-NMR (125 MHz) | Signals at 140.87 (C5) and 121.84 (C6). | [3] |
| Mass Spectrometry | Molecular ion peak at m/z 414. | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical properties of (-)-β-sitosterol.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity.
Principle: The temperature at which a solid substance transitions to a liquid state is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the purified (-)-β-sitosterol is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
A rapid heating rate is initially used to determine an approximate melting range.
-
The apparatus is allowed to cool, and a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
-
Purity Check: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[3]
Determination of Optical Rotation
Optical rotation is a characteristic property of chiral molecules like (-)-β-sitosterol.
Principle: Chiral compounds rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation.
Apparatus:
-
Polarimeter
-
Polarimeter cell (typically 1 dm in length)
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., chloroform)
Procedure:
-
Solution Preparation: An accurately weighed sample of (-)-β-sitosterol is dissolved in a precise volume of a suitable solvent (e.g., chloroform) in a volumetric flask to achieve a known concentration (c, in g/mL).
-
Blank Measurement: The polarimeter cell is filled with the pure solvent, and the instrument is zeroed.
-
Sample Measurement: The cell is rinsed and filled with the prepared β-sitosterol solution, ensuring no air bubbles are present. The observed rotation (α) is measured.[6]
-
Calculation of Specific Rotation ([α]): The specific rotation is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[6]
-
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule.
Procedure:
-
Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the sample is analyzed as a thin film.
-
Analysis: The sample is placed in the FTIR spectrometer, and the spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Interpretation: The absorption bands in the spectrum are assigned to specific functional groups (e.g., O-H, C-H, C=C) to confirm the structure of β-sitosterol.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.
Procedure:
-
Sample Preparation: A small amount of β-sitosterol is dissolved in a deuterated solvent (e.g., CDCl₃), and a reference standard like tetramethylsilane (TMS) is added.[7]
-
Analysis: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.[7]
-
Interpretation: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to elucidate the complete chemical structure of β-sitosterol.[2][3]
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
Procedure:
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., electrospray ionization - ESI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
-
Interpretation: The molecular ion peak in the spectrum corresponds to the molecular weight of β-sitosterol.[2][5]
Signaling Pathways and Mechanisms of Action
(-)-β-Sitosterol has been shown to modulate several key signaling pathways, which underlies its diverse biological activities.
Anti-Inflammatory Pathway
β-Sitosterol exhibits anti-inflammatory effects by inhibiting the translocation of Nuclear Factor-kappa B (NF-κB) into the nucleus.[8] This prevents the expression of pro-inflammatory genes.
Caption: β-Sitosterol's anti-inflammatory mechanism via NF-κB pathway inhibition.
Apoptosis Induction Pathway
β-Sitosterol can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases.[1]
Caption: Induction of apoptosis by β-Sitosterol through the mitochondrial pathway.
Experimental Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of β-sitosterol from a plant source.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. scribd.com [scribd.com]
- 5. Isolation, identification, and structure... | F1000Research [f1000research.com]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of (-)-β-Sitosterol and its Derivatives: A Technical Guide for Researchers
Introduction
(-)-β-Sitosterol is a ubiquitous phytosterol structurally similar to cholesterol, found in a wide variety of plants, including fruits, vegetables, nuts, and seeds.[1][2][3] As one of the most abundant phytosterols in the human diet, it and its derivatives have garnered significant attention from the scientific community for their diverse and potent biological activities.[4] These compounds have been shown to modulate numerous cellular processes, exhibiting therapeutic potential in a range of pathological conditions.
This technical guide provides an in-depth overview of the primary biological activities of β-sitosterol and its derivatives, with a focus on their cholesterol-lowering, anticancer, and anti-inflammatory effects. It is designed for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and workflows.
Cholesterol-Lowering Activity
The most well-documented biological effect of β-sitosterol is its ability to lower plasma cholesterol levels, particularly low-density lipoprotein cholesterol (LDL-C).[5] This has led to its widespread use in functional foods and dietary supplements for managing hypercholesterolemia.[6]
Mechanism of Action
The primary mechanism for the cholesterol-lowering effect of β-sitosterol is the inhibition of intestinal cholesterol absorption.[7] Structurally similar to cholesterol, phytosterols compete with both dietary and biliary cholesterol for incorporation into micelles in the intestinal lumen.[6][8] This competition reduces the amount of cholesterol that is solubilized and available for absorption by enterocytes, leading to increased fecal excretion of cholesterol.[8] In response to decreased intestinal cholesterol uptake, the body may upregulate LDL receptors to pull more cholesterol from the bloodstream.[8]
References
- 1. Synthesis, isolation and characterisation of β-sitosterol and β-sitosterol oxide derivatives [scite.ai]
- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 3. Steroid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Lipid-Lowering Effects and Associated Mechanisms of Dietary Phytosterol Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Pharmacological Profile of (-)-beta-Sitosterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-beta-Sitosterol, a prominent phytosterol found in a variety of plants, has garnered significant scientific interest for its diverse pharmacological activities. Extensive in vivo research has demonstrated its potential as a therapeutic agent in a range of pathological conditions, including inflammation, cancer, diabetes, hyperlipidemia, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the in vivo pharmacological effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anti-Inflammatory Effects
This compound has been shown to possess potent anti-inflammatory properties in various animal models. A key model used to evaluate acute inflammation is the carrageenan-induced paw edema model in rats. In this model, the administration of this compound has been observed to significantly reduce paw swelling in a dose-dependent manner. For instance, studies have reported an inhibition of edema ranging from 51% to 70% with doses of 50 to 200 mg/kg of body weight.[1]
Quantitative Data: Anti-Inflammatory Effects
| Animal Model | Dosage of this compound | Duration of Study | Key Quantitative Outcomes | Reference |
| Rat (Carrageenan-induced paw edema) | 50, 100, 200 mg/kg | Acute (hours) | Dose-dependent inhibition of paw edema (51%, 63%, and 70% respectively) | [1] |
| Rat (Carrageenan-induced pleurisy) | Not specified | Acute | 46% reduction in pleural exudate volume; 20% reduction in neutrophil count | [1] |
| Mouse (Ear edema) | Not specified | Acute | Mean inflammatory inhibition of 75% | [1] |
| Zebrafish (Copper sulfate-induced inflammation) | 70, 100 µg/mL | Acute | Significant reduction in neutrophil recruitment and expression of il-8 and myd88 | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the methodology for assessing the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model.
1. Animal Model:
-
Male Wistar rats (150-200 g) are typically used.
-
Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
2. Induction of Inflammation:
-
A 1% (w/v) solution of carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
3. Drug Administration:
-
This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
The test compound is administered orally or intraperitoneally at various doses (e.g., 50, 100, 200 mg/kg body weight) 30-60 minutes before the carrageenan injection.
-
A control group receives only the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.
4. Measurement of Paw Edema:
-
The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways in Inflammation
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. It has been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[3][4][5] Additionally, it can suppress the phosphorylation of MAPK pathway components like ERK and p38, further contributing to the reduction of the inflammatory response.[5]
Caption: Modulation of MAPK and NF-κB pathways by this compound.
Anti-Cancer Effects
In vivo studies have highlighted the potential of this compound in cancer chemoprevention and therapy. In a 1,2-dimethylhydrazine (DMH)-induced colon cancer model in rats, supplementation with this compound led to a significant reduction in the number of aberrant crypt foci, which are precursors to colon tumors.[6] Furthermore, in xenograft models using human cancer cell lines, this compound has been shown to suppress tumor growth.
Quantitative Data: Anti-Cancer Effects
| Animal Model | Dosage of this compound | Duration of Study | Key Quantitative Outcomes | Reference |
| Rat (DMH-induced colon cancer) | 5, 10, 20 mg/kg b.w. | 16 weeks | Dose-dependent reduction in the number of aberrant crypts and crypt multiplicity | [6] |
| Mouse (U87 glioma xenograft) | Not specified | Not specified | Significant inhibition of tumor growth | |
| Mouse (AGS gastric adenocarcinoma xenograft) | Not specified | Not specified | Suppression of tumor growth without toxicity |
Experimental Protocol: Xenograft Tumor Model in Mice
This protocol describes the establishment of a xenograft tumor model to evaluate the anti-cancer efficacy of this compound.
1. Cell Culture:
-
Human cancer cells (e.g., U87 glioma cells) are cultured in appropriate media under standard conditions.
2. Animal Model:
-
Immunocompromised mice (e.g., nude mice or NOD/SCID mice) are used to prevent rejection of the human tumor cells.
3. Tumor Cell Implantation:
-
A specific number of cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., serum-free medium or Matrigel).
-
The cell suspension is injected subcutaneously or orthotopically into the mice.
4. Drug Administration:
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at specified doses.
-
The control group receives the vehicle alone.
5. Tumor Growth Measurement:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
Signaling Pathways in Cancer
The anti-cancer effects of this compound are mediated through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. It has been shown to inhibit the PI3K/Akt and MAPK signaling pathways, which are often hyperactivated in cancer cells, leading to uncontrolled growth. Furthermore, this compound can induce apoptosis by activating caspase cascades and altering the expression of Bcl-2 family proteins.
Caption: Modulation of cancer-related signaling pathways by this compound.
Anti-Diabetic Effects
This compound has demonstrated significant anti-diabetic potential in animal models of type 2 diabetes. In rats fed a high-fat diet and sucrose, treatment with this compound (20 mg/kg b.wt, orally for 30 days) resulted in the normalization of blood glucose and serum insulin levels. It also improved the lipid profile and oxidative stress markers.
Quantitative Data: Anti-Diabetic Effects
| Animal Model | Dosage of this compound | Duration of Study | Key Quantitative Outcomes | Reference |
| Rat (High-fat diet and sucrose-induced type 2 diabetes) | 20 mg/kg b.wt | 30 days | Normalized blood glucose and serum insulin levels; improved lipid profile and oxidative stress markers | |
| Rat (Streptozotocin-induced diabetes) | 10, 15, 20 mg/kg p.o. | 21 days | Dose-dependent decrease in glycated hemoglobin and serum glucose; increase in serum insulin levels |
Experimental Protocol: High-Fat Diet and Sucrose-Induced Type 2 Diabetes in Rats
This protocol details the induction of a type 2 diabetes model in rats and the evaluation of the anti-diabetic effects of this compound.
1. Animal Model:
-
Male Wistar rats are used.
2. Induction of Diabetes:
-
Rats are fed a high-fat diet and provided with a sucrose solution (e.g., 25% in drinking water) for a specified period to induce insulin resistance and hyperglycemia.
3. Drug Administration:
-
This compound is administered orally at a specific dose (e.g., 20 mg/kg b.wt) for a defined duration (e.g., 30 days).
-
A diabetic control group receives the vehicle, and a normal control group is maintained on a standard diet.
4. Biochemical Analysis:
-
Blood samples are collected at regular intervals to measure fasting blood glucose and serum insulin levels.
-
At the end of the study, lipid profiles (total cholesterol, triglycerides, etc.) and markers of oxidative stress are assessed.
Signaling Pathways in Diabetes
The anti-diabetic effects of this compound are attributed to its ability to improve insulin signaling. It has been shown to enhance the expression and activation of the insulin receptor (IR) and glucose transporter 4 (GLUT4) in adipose tissue, thereby improving glucose uptake and utilization.
Cholesterol-Lowering Effects
One of the most well-documented pharmacological effects of this compound is its ability to lower cholesterol levels. In various animal models, including mice fed a high-fat Western-style diet and zebrafish with diet-induced hyperlipidemia, this compound has been shown to significantly reduce total cholesterol and LDL cholesterol levels.
Quantitative Data: Cholesterol-Lowering Effects
| Animal Model | Dosage of this compound | Duration of Study | Key Quantitative Outcomes | Reference |
| Mouse (High-fat Western-style diet) | 0.4% in diet | 17 weeks | Significant decrease in total cholesterol and non-HDL-C concentrations | |
| Zebrafish (High-fat diet-induced NAFLD) | 500 mg/100 g of diet | Not specified | Significant reduction in triglyceride, glucose, and cholesterol accumulation | |
| Rat (High-fat diet-induced hepatic steatosis) | 20 mg/kg b.w. | 30 days | Reduced serum levels of triglycerides and cholesterol |
Experimental Protocol: High-Fat Diet-Induced Hyperlipidemia in Mice
This protocol outlines the methodology for inducing hyperlipidemia in mice and assessing the cholesterol-lowering effects of this compound.
1. Animal Model:
-
Male C57BL/6 mice are commonly used.
2. Induction of Hyperlipidemia:
-
Mice are fed a high-fat Western-style diet (HFWD) for a specified period (e.g., 17 weeks) to induce elevated cholesterol levels.
3. Drug Administration:
-
This compound is incorporated into the HFWD at a specific concentration (e.g., 0.4%).
-
A control group is fed the HFWD without this compound.
4. Lipid Profile Analysis:
-
Blood samples are collected at different time points to measure serum total cholesterol, HDL-C, non-HDL-C, and triglyceride concentrations.
Neuroprotective Effects
Emerging evidence suggests that this compound possesses neuroprotective properties. In vivo studies have shown its potential to ameliorate cognitive deficits in models of neurodegeneration. For example, in a rat model of myocardial infarction-induced cognitive impairment, treatment with this compound nanoparticles significantly improved cognitive function and reduced oxidative stress and inflammation in the hippocampus.
Quantitative Data: Neuroprotective Effects
| Animal Model | Dosage of this compound | Duration of Study | Key Quantitative Outcomes | Reference |
| Rat (Isoprenaline-induced myocardial infarction with cognitive impairment) | 40 mg/kg (nanoparticles) | Not specified | Significant improvement in cognitive dysfunction; increased hippocampal GSH and SOD levels; decreased hippocampal MDA and MPO levels |
Experimental Workflow: Neuroprotection Study
Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound.
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are likely mediated through its antioxidant and anti-inflammatory properties, which involve the modulation of signaling pathways such as the PI3K/Akt pathway. Activation of the PI3K/Akt pathway is known to promote neuronal survival and inhibit apoptosis.
Conclusion
The in vivo pharmacological effects of this compound are well-documented across a spectrum of preclinical models. Its ability to modulate key signaling pathways involved in inflammation, cancer, diabetes, and lipid metabolism underscores its potential as a multi-target therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this promising natural compound. Further investigation into the precise molecular mechanisms and clinical efficacy of this compound is warranted to translate these preclinical findings into novel therapeutic strategies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Moringa oleifera: Nutrition and Benefits [healthline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to (-)-beta-Sitosterol Signaling Pathways in Inflammation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the molecular mechanisms underlying the anti-inflammatory effects of (-)-beta-sitosterol, with a focus on its impact on key signaling pathways. It includes quantitative data, experimental protocols, and pathway visualizations to support further research and development.
Introduction to this compound and Inflammation
This compound (β-sitosterol) is a widespread plant sterol with a chemical structure similar to cholesterol.[1] It is a significant component of many plant-based foods, including vegetable oils, nuts, and seeds. A growing body of evidence highlights the potent anti-inflammatory properties of β-sitosterol, making it a compound of interest for the development of novel therapeutics for inflammatory diseases.[1][2][3]
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It involves the activation of various immune cells and the release of inflammatory mediators, including cytokines and chemokines. While acute inflammation is a crucial protective mechanism, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1]
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are central to the inflammatory response. This guide will delve into the core signaling pathways affected by β-sitosterol:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Signaling Pathway
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent effects of this compound on key inflammatory markers and signaling molecules.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators
| Mediator | Cell/Animal Model | Stimulant | β-Sitosterol Concentration | Percentage Inhibition / Effect | Reference |
| TNF-α | BV2 Microglia | LPS (100 ng/mL) | 8 µM | Significant Inhibition of mRNA | [1] |
| BV2 Microglia | LPS (100 ng/mL) | 16 µM | Significant Inhibition of mRNA | [1] | |
| J774A.1 Macrophages | LPS (100 ng/mL) | Not Specified | Reduction in release | [4] | |
| IL-6 | BV2 Microglia | LPS (100 ng/mL) | 8 µM | Significant Inhibition of mRNA | [1] |
| BV2 Microglia | LPS (100 ng/mL) | 16 µM | Significant Inhibition of mRNA | [1] | |
| J774A.1 Macrophages | LPS (100 ng/mL) | Not Specified | Reduction in release | [4] | |
| iNOS | BV2 Microglia | LPS (100 ng/mL) | 8 µM | Significant Inhibition of mRNA | [1] |
| BV2 Microglia | LPS (100 ng/mL) | 16 µM | Significant Inhibition of mRNA | [1] | |
| COX-2 | BV2 Microglia | LPS (100 ng/mL) | 8 µM | Significant Inhibition of mRNA | [1] |
| BV2 Microglia | LPS (100 ng/mL) | 16 µM | Significant Inhibition of mRNA | [1] | |
| NO | RAW264.7 Macrophages | PMA | 50-250 µM | 51-70% | [4] |
| ROS | RAW264.7 Macrophages | PMA | 50-250 µM | 28-49% | [4] |
Table 2: Modulatory Effects of this compound on Inflammatory Signaling Proteins
| Signaling Protein | Cell Model | Stimulant | β-Sitosterol Concentration | Effect | Reference |
| p-p65 (NF-κB) | BV2 Microglia | LPS | Not Specified | Inhibition of phosphorylation | [1] |
| IκBα degradation | BV2 Microglia | LPS | Not Specified | Inhibition | [1] |
| p-ERK | BV2 Microglia | LPS | Not Specified | Inhibition of phosphorylation | [1] |
| p-p38 | BV2 Microglia | LPS | Not Specified | Inhibition of phosphorylation | [1] |
| STAT1 | J774A.1 Macrophages | LPS | Not Specified | Inhibition | [4] |
| SHP-1 activity | J774A.1 Macrophages | LPS | 1 µM | 300% Increase | [4] |
| J774A.1 Macrophages | LPS | 16 µM | 200% Increase | [4] |
Core Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, COX-2, and iNOS.
This compound has been shown to potently inhibit the NF-κB pathway.[1][2] Its mechanism of action primarily involves the prevention of IκBα degradation and the subsequent phosphorylation of the p65 subunit of NF-κB.[1] By inhibiting these key activation steps, β-sitosterol effectively blocks the nuclear translocation of NF-κB and suppresses the expression of its downstream pro-inflammatory targets.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors involved in the inflammatory response. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.
Studies have demonstrated that this compound can suppress the activation of the MAPK pathway in response to inflammatory stimuli.[1] Specifically, it has been shown to inhibit the phosphorylation of ERK and p38 MAPKs, thereby blocking the downstream signaling events that lead to the production of pro-inflammatory mediators.[1]
JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[5][6] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[5] The recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the expression of target genes, many of which are involved in inflammation and immunity.[5][6]
Some evidence suggests that this compound can modulate the JAK/STAT pathway. For instance, it has been shown to inhibit STAT1 activation in macrophages.[4] This inhibition may be mediated by the upregulation of the protein tyrosine phosphatase SHP-1, which is a known negative regulator of JAK/STAT signaling.[4]
PPARγ Signaling Pathway
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ generally leads to anti-inflammatory responses. PPARγ can inhibit the expression of pro-inflammatory genes by antagonizing the activity of transcription factors such as NF-κB and AP-1.
This compound has been identified as an agonist of PPARγ. By activating PPARγ, β-sitosterol can enhance the transcription of PPARγ target genes and suppress inflammatory responses. This mechanism contributes to its overall anti-inflammatory profile and suggests its potential in metabolic and inflammatory disorders.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.
Western Blot Analysis of Signaling Proteins (e.g., p-p65, p-ERK)
This protocol outlines the general steps for detecting the phosphorylation status of key signaling proteins.
Experimental Workflow
Methodology:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW264.7 macrophages, BV2 microglia) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 100 ng/mL) for a designated period (e.g., 30-60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Transfer to Membrane:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p65, anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the relative phosphorylation.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol describes the general steps for quantifying the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.
Methodology:
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Add standards of known cytokine concentrations and samples (cell culture supernatants or diluted serum) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add a biotinylated detection antibody specific for the cytokine to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Addition and Color Development:
-
Wash the plate five times with wash buffer.
-
Add a substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
-
Stopping the Reaction and Reading the Plate:
-
Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Luciferase Reporter Assay for PPARγ Activation
This protocol details the steps to measure the activation of PPARγ by this compound using a luciferase reporter gene assay.
Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T, HepG2) in a 24-well plate.
-
Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of the luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or a known PPARγ agonist (positive control) for 18-24 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity using a luciferase assay reagent.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity for each sample.
-
Express the results as fold activation relative to the vehicle-treated control.
-
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, JAK/STAT, and PPARγ, underscores its potential as a multi-target therapeutic agent for a variety of inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future research should focus on elucidating the precise molecular interactions of β-sitosterol with its targets and on conducting well-designed clinical trials to validate its efficacy and safety in humans.
References
- 1. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF- κ B Pathways in LPS-Exposed BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of (-)-beta-Sitosterol Research
This technical guide provides a comprehensive overview of the discovery, history, and core research surrounding this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's properties, biological activities, and the experimental methodologies used to investigate them.
Introduction to this compound
This compound is a prominent phytosterol, a group of sterols naturally occurring in plants.[1] Structurally similar to cholesterol, it is a key component of plant cell membranes, where it plays a crucial role in maintaining membrane fluidity and integrity.[2] Its widespread presence in the plant kingdom, including in common dietary sources like vegetable oils, nuts, seeds, and legumes, has made it a subject of extensive research for its potential health benefits.[2][3] These include cholesterol-lowering effects, and potential anti-inflammatory, immunomodulatory, and anticancer properties.[4][5]
Discovery and History of Research
While the precise first isolation and characterization of this compound are not definitively documented in readily available historical records, the broader understanding of phytosterols and their physiological effects began to take shape in the mid-20th century. The cholesterol-lowering properties of plant sterols were first recognized in the 1950s. This discovery led to the development and marketing of phytosterol-containing products for managing hypercholesterolemia.
Subsequent research focused on isolating and identifying individual phytosterols, with beta-sitosterol emerging as one of the most abundant and biologically active. Early investigations were foundational in establishing its chemical structure and physical properties, paving the way for more in-depth studies into its mechanisms of action and therapeutic potential. The development of advanced analytical techniques, such as chromatography and spectroscopy, has been instrumental in the purification and characterization of beta-sitosterol from various plant sources.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.
| Property | Value |
| Molecular Formula | C₂₉H₅₀O |
| Molecular Weight | 414.71 g/mol |
| Melting Point | 136-140 °C |
| Appearance | White, waxy powder |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethanol, and acetone |
| Chemical Structure | A steroid nucleus with a hydroxyl group at C-3 and a side chain at C-17 |
Quantitative Analysis of this compound in Plant Sources
The concentration of this compound varies significantly across different plant species and even within different parts of the same plant. The following table summarizes the beta-sitosterol content in several common plant oils.
| Plant Oil | beta-Sitosterol Content (mg/100g) |
| Rice Bran Oil | 233 |
| Corn Oil | 559 |
| Wheat Germ Oil | 373 |
| Soybean Oil | 194 |
| Olive Oil | 176 |
| Peanut Oil | 191 |
| Cottonseed Oil | 293 |
| Canola Oil | 478 |
| Sunflower Oil | 253 |
Detailed Experimental Protocols
The isolation, purification, and quantification of this compound are critical steps in its research. Below are detailed methodologies for key experiments.
This protocol outlines the extraction of beta-sitosterol from dried plant material using a Soxhlet apparatus.
Materials:
-
Dried and powdered plant material
-
Soxhlet extractor
-
Round bottom flask
-
Condenser
-
Heating mantle
-
Cellulose extraction thimble
-
n-Hexane (or petroleum ether)
-
Rotary evaporator
Procedure:
-
Accurately weigh a known amount of the dried and powdered plant material and place it inside a cellulose extraction thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill the round bottom flask with n-hexane to approximately two-thirds of its volume and add a few boiling chips.
-
Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the chamber containing the plant material.
-
Allow the extraction to proceed for 6-8 hours. The solvent will cyclically fill the chamber and siphon back into the flask, concentrating the extracted compounds.
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and concentrate the extract in the round bottom flask using a rotary evaporator to remove the n-hexane.
-
The resulting crude extract contains beta-sitosterol and other lipophilic compounds.
This protocol describes the purification of beta-sitosterol from the crude extract obtained from Soxhlet extraction.
Materials:
-
Crude plant extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column with a stopcock
-
n-Hexane
-
Ethyl acetate
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Anisaldehyde-sulfuric acid or ceric sulfate spray reagent
-
Standard beta-sitosterol
Procedure:
-
Prepare a slurry of silica gel in n-hexane and carefully pack it into the glass column, ensuring there are no air bubbles.
-
Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Begin eluting the column with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10, etc.).
-
Collect the eluate in fractions of equal volume in separate collection tubes.
-
Monitor the separation by spotting aliquots of each fraction on a TLC plate alongside the standard beta-sitosterol.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).
-
Visualize the spots by spraying the plate with the spray reagent and heating it. Beta-sitosterol will appear as a distinct colored spot.
-
Pool the fractions that show a spot corresponding to the standard beta-sitosterol.
-
Evaporate the solvent from the pooled fractions to obtain purified beta-sitosterol.
This protocol details the quantification of beta-sitosterol in a purified sample or extract using HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and Methanol (e.g., 50:50 v/v), filtered and degassed
-
Standard beta-sitosterol of known concentration
-
Sample containing beta-sitosterol, dissolved in mobile phase and filtered through a 0.45 µm syringe filter
Procedure:
-
Prepare a series of standard solutions of beta-sitosterol at different known concentrations in the mobile phase.
-
Set the HPLC parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 205 nm
-
-
Inject the standard solutions into the HPLC system and record the chromatograms.
-
Construct a calibration curve by plotting the peak area of the beta-sitosterol standard against its concentration.
-
Inject the prepared sample solution into the HPLC system and record the chromatogram.
-
Identify the peak corresponding to beta-sitosterol in the sample chromatogram by comparing its retention time with that of the standard.
-
Determine the peak area of the beta-sitosterol in the sample.
-
Use the calibration curve to calculate the concentration of beta-sitosterol in the sample.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following sections detail its interaction with the PI3K/Akt and NF-κB pathways.
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders.[7][8] Beta-sitosterol has been shown to modulate this pathway, contributing to its therapeutic effects.[9][10][11]
-
Mechanism of Action: Beta-sitosterol can influence the PI3K/Akt pathway by reducing the phosphorylation of Akt.[10] This inhibition can lead to the modulation of downstream targets such as Bad (Bcl-2-associated death promoter) and GSK-3β (Glycogen synthase kinase 3 beta), ultimately affecting cell survival and apoptosis.[10]
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, immune function, and cell survival.[12][13] Constitutive activation of the NF-κB pathway is associated with chronic inflammatory diseases and cancer.[13] Beta-sitosterol has demonstrated anti-inflammatory effects, in part, through its ability to inhibit this pathway.[14]
-
Mechanism of Action: Beta-sitosterol can interfere with the activation of the IKK (IκB kinase) complex.[15] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[15][16]
Conclusion and Future Directions
This compound is a phytosterol with a rich history of research, driven by its significant potential in promoting human health. This guide has provided a comprehensive overview of its discovery, physicochemical properties, analytical methodologies, and its modulation of key signaling pathways. The detailed experimental protocols and visual representations of its molecular interactions are intended to facilitate further research and development in this promising area.
Future research should continue to explore the full spectrum of its biological activities and elucidate the precise molecular mechanisms underlying its therapeutic effects. Further clinical trials are warranted to validate its efficacy and safety for various health applications, paving the way for its broader use in functional foods, dietary supplements, and pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. β-Sitosterol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Advances in glycolysis research in gastric cancer: molecular mechanisms, regulatory networks, and therapeutic potential [frontiersin.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
(-)-β-Sitosterol: A Linchpin in Plant Cell Membrane Function and Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(-)-β-Sitosterol, a prominent phytosterol, is a critical component of plant cell membranes, playing a multifaceted role in maintaining structural integrity, modulating fluidity, and participating in cellular signaling pathways. This technical guide provides a comprehensive overview of the functions of (-)-β-sitosterol, with a focus on its impact on membrane biophysics, its involvement in signaling cascades, and detailed experimental protocols for its study.
Core Functions of (-)-β-Sitosterol in Plant Cell Membranes
β-sitosterol, structurally similar to cholesterol, is a key regulator of the physical properties of plant cell membranes.[1] Unlike animal cells that primarily utilize cholesterol, plant membranes contain a complex mixture of sterols, with β-sitosterol, stigmasterol, and campesterol being the most abundant.[2] This diversity allows for a more nuanced regulation of membrane characteristics.
Modulation of Membrane Fluidity and Order
The insertion of β-sitosterol into the phospholipid bilayer has a significant impact on membrane fluidity and order. It has a notable ordering effect on the acyl chains of phospholipids, which is even more efficient than that of cholesterol in some cases.[3] This ordering effect contributes to the stabilization of the membrane, particularly under conditions of environmental stress. While campesterol strongly mimics cholesterol's ordering effect, β-sitosterol and stigmasterol have a less pronounced, yet significant, impact on membrane ordering.[2] The interplay between these different sterols allows the plant to finely tune its membrane fluidity in response to changing conditions.
Regulation of Membrane Permeability
β-sitosterol plays a crucial role in regulating the permeability of the plant cell membrane, preventing uncontrolled leakage of ions and small molecules. A key function of sterols is to decrease the permeability of the plasma membrane to neutral solutes, hydrogen ions, and sodium ions. The presence of β-sitosterol helps to maintain the electrochemical gradients essential for cellular processes.
Quantitative Analysis of (-)-β-Sitosterol's Effects
The following table summarizes the quantitative effects of plant sterols, including β-sitosterol, on membrane permeability.
| Parameter Measured | Plant Species/Model System | Treatment | Result | Reference |
| Membrane Permeability (Electrolyte Leakage) | Hordeum vulgare roots | Ethanol-induced leakage with and without cholesterol. | Cholesterol had the greatest influence in reducing ethanol-induced electrolyte leakage. The bulky side chain of sitosterol decreased its activity compared to cholesterol. | [4] |
| ABA-Stimulated Permeability | Phospholipid Bilayers | 5 membrane mol% plant sterol mix (60% β-sitosterol) + Abscisic Acid (ABA) | >50% inhibition of ABA-stimulated carboxyfluorescein permeability. | [5] |
Role in Cellular Signaling
β-sitosterol is not merely a structural component; it is also actively involved in cellular signaling, particularly in response to biotic and abiotic stresses.
Abscisic Acid (ABA) Signaling
Abscisic acid (ABA) is a key plant hormone involved in stress responses. Evidence suggests that plant sterols, including β-sitosterol, can inhibit ABA-induced perturbations in phospholipid bilayers, such as increased permeability and vesicle aggregation.[5] This suggests a role for β-sitosterol in modulating the cellular response to ABA.
ABA Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soybean phosphatidylcholine vesicles containing plant sterols: a fluorescence anistropy study [agris.fao.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Plant sterol inhibition of abscisic acid-induced perturbations in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro antioxidant activity of (-)-beta-Sitosterol
An In-Depth Technical Guide on the In Vitro Antioxidant Activity of (-)-beta-Sitosterol
Introduction
This compound is a widespread plant sterol structurally similar to cholesterol that is found in various plant-based foods such as vegetable oils, nuts, seeds, and legumes.[1] It has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, anticancer, hepatoprotective, and cardioprotective effects.[2] A key aspect of its therapeutic potential lies in its antioxidant activity, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS).[3][4][5] Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to counteract their damaging effects, is implicated in the pathogenesis of numerous diseases. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, detailing the experimental protocols used for its evaluation, presenting quantitative data from various studies, and illustrating the molecular signaling pathways involved.
Quantitative Assessment of In Vitro Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. These assays measure the ability of the compound to scavenge different types of free radicals or to reduce oxidized species. The results are often expressed as the percentage of inhibition of a particular radical or as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical that, upon accepting an electron or hydrogen atom from an antioxidant, is converted to a non-radical form, leading to a decrease in absorbance at 517 nm.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition of this compound | % Inhibition of Ascorbic Acid (Standard) | Reference |
| 50 | 30% | 60% | [6] |
| 75 | 60% | 80% | [6] |
| 100 | 80% | 40% | [6] |
| 125 | ~60% | 85% | [6] |
Data presented as mean ± standard error of the mean (SEM) where available.
Hydrogen Peroxide (H₂O₂) Scavenging Activity
The hydrogen peroxide scavenging assay assesses the ability of a compound to neutralize H₂O₂. While not a free radical itself, H₂O₂ can be converted to the highly reactive hydroxyl radical in the presence of metal ions.
Table 2: Hydrogen Peroxide (H₂O₂) Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition of this compound | % Inhibition of Ascorbic Acid (Standard) | Reference |
| 25 | Significantly different from standard | Not specified | [6] |
| 50 | 20% | 50% | [6] |
| 75 | 30% | 65% | [6] |
Data presented as mean ± standard error of the mean (SEM) where available.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
The ABTS assay measures the ability of a substance to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Table 3: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging by this compound | Reference |
| 12.5 | 16.83% | [7] |
| 1000 | 84.66% | [7] |
Data shows a concentration-dependent scavenging effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key in vitro antioxidant assays mentioned.
General Workflow for In Vitro Antioxidant Assays
Caption: General experimental workflow for in vitro antioxidant assays.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution : A stock solution of DPPH (e.g., 120 µM) is prepared in methanol.[6]
-
Sample Preparation : this compound is dissolved in a suitable solvent to prepare a stock solution, from which various concentrations (e.g., 0.5 to 3 mg/ml) are made.[6]
-
Reaction : A small volume of the sample solution is mixed with a larger volume of the DPPH solution (e.g., sample blended with 2.9 ml of DPPH solution).[6]
-
Incubation : The mixture is incubated in the dark at 37°C for 30 minutes.[6]
-
Measurement : The absorbance is measured at 517 nm using a spectrophotometer.[6]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Ascorbic acid is commonly used as a positive control.[6]
Hydrogen Peroxide Scavenging Assay Protocol
-
Preparation of H₂O₂ Solution : A solution of hydrogen peroxide (e.g., 40 mM) is prepared in phosphate buffer.
-
Sample Preparation : Different concentrations of this compound are prepared.
-
Reaction : The sample solutions are added to the hydrogen peroxide solution (e.g., added to 0.6 ml of 40 mM H₂O₂).[6]
-
Incubation : The mixture is incubated for a specific time.
-
Measurement : The absorbance of the hydrogen peroxide at a specific wavelength is determined after incubation.
-
Calculation : The percentage of hydrogen peroxide scavenged is calculated by comparing the absorbance of the sample to that of a control solution without the sample.
Total Antioxidant Activity Assay Protocol
-
Sample Preparation : Prepare 0.3 ml of the sample at different concentrations (ranging from 0.5 to 3 mg/ml).[6]
-
Reaction : Mix the sample with a reagent solution (3 ml).[6]
-
Incubation : Place the mixture in a water bath at 95°C for 90 minutes.[6]
-
Measurement : After cooling, assess the absorbance of the sample mixtures at 695 nm.[6]
-
Quantification : The total antioxidant activity is quantified in terms of ascorbic acid equivalents.[6]
Molecular Mechanisms and Signaling Pathways
The antioxidant effects of this compound are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators.
NRF2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, NRF2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant enzymes. Studies have shown that this compound can activate this pathway, thereby enhancing the cellular antioxidant defense.[3]
Caption: Activation of the NRF2-Keap1 signaling pathway by this compound.
Other Relevant Signaling Pathways
This compound has been shown to influence other signaling pathways related to inflammation and cell survival, which are often intertwined with oxidative stress.
-
NF-κB Pathway : It can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation.[8]
-
MAPK and PI3K-Akt Pathways : Transcriptomic analysis has revealed that this compound can affect the MAPK and PI3K-Akt signaling pathways, which are involved in cell proliferation and survival.[9]
-
HIF-1α/mTOR Pathway : In bovine mammary epithelial cells, this compound was found to regulate the expression of the HIF-1α/mTOR signaling pathway, which is crucial for cell metabolism and response to stress.[8]
Caption: Modulation of various signaling pathways by this compound.
Conclusion
The in vitro evidence strongly supports the significant antioxidant potential of this compound.[4][5] It demonstrates a concentration-dependent ability to scavenge various free radicals, including DPPH and hydrogen peroxide.[6] Furthermore, its antioxidant effects are mediated not only by direct radical quenching but also through the modulation of key cellular signaling pathways such as the NRF2-Keap1 system, which enhances endogenous antioxidant defenses. These findings highlight this compound as a promising natural compound for further investigation in the development of therapeutic strategies to combat oxidative stress-related diseases. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. scielo.br [scielo.br]
- 2. Multifunctional roles and pharmacological potential of β-sitosterol: Emerging evidence toward clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Antioxidant Role of Β-Sitosterol on Neuronal Cell Line (IMR32) In Vitro: Role of NRF2-Keap Pathway | Texila Journal [texilajournal.com]
- 4. In-Vitro Antioxidant Potential of Beta-Sitosterol: A Preface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-Vitro Antioxidant Potential of Beta-Sitosterol: A Preface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Beta-Sitosterol: A Deep Dive into its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-sitosterol is a naturally occurring phytosterol found in a wide variety of plants, including fruits, vegetables, nuts, and seeds. Structurally similar to cholesterol, it has garnered significant attention within the scientific community for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties are of particular interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of beta-sitosterol, supported by quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Anti-Inflammatory Action
Beta-sitosterol exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The two central pathways implicated in its mechanism of action are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Beta-sitosterol has been shown to effectively inhibit this pathway by preventing the degradation and phosphorylation of IκBα.[1] This, in turn, suppresses the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[1] By blocking this critical step, beta-sitosterol effectively downregulates the expression of NF-κB target genes, leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1]
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of inflammation and other cellular processes. This pathway consists of a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). Activation of these kinases through phosphorylation leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.
Studies have demonstrated that beta-sitosterol can inhibit the LPS-induced phosphorylation of both ERK and p38 MAPK.[1] By suppressing the activation of these key kinases, beta-sitosterol disrupts the downstream signaling events that lead to an inflammatory response. This includes the reduced expression of enzymes like cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, key mediators of inflammation.[1]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of beta-sitosterol has been quantified in numerous preclinical studies. The following tables summarize key findings from both in vitro and in vivo models.
In Vitro Studies
| Cell Line | Inflammatory Stimulus | Beta-Sitosterol Concentration | Measured Parameter | Result | Reference |
| BV2 (murine microglia) | LPS (100 ng/mL) | 1, 5, 25 µM | iNOS expression | Dose-dependent reduction | [1] |
| BV2 (murine microglia) | LPS (100 ng/mL) | 1, 5, 25 µM | COX-2 expression | Dose-dependent reduction | [1] |
| BV2 (murine microglia) | LPS (100 ng/mL) | 1, 5, 25 µM | TNF-α production | Dose-dependent reduction | [1] |
| BV2 (murine microglia) | LPS (100 ng/mL) | 1, 5, 25 µM | IL-6 production | Dose-dependent reduction | [1] |
| HUVECs | LPS | 1, 5, 25 µmol/mL | IL-1β, IL-6, TNF-α, Cox-2 levels | Dose-dependent decrease | [2] |
| J774A.1 (murine macrophages) | LPS (100 ng/ml) | 1 and 16 μM | SHP-1 activity | Increased by 300% and 200%, respectively | [3] |
| RAW 264.7 (murine macrophages) | PMA | 50-250 μM | NO production | 51-70% reduction | [3] |
| RAW 264.7 (murine macrophages) | PMA | 50-250 μM | ROS production | 28-49% reduction | [3] |
In Vivo Studies
| Animal Model | Inflammatory Challenge | Beta-Sitosterol Dosage | Measured Parameter | Result | Reference |
| Rats | Carrageenan-induced paw edema | 20 mg/kg | Paw volume | Significant reduction | [4] |
| Rats | Cecal Ligation and Puncture (CLP) | 1 mg/kg | Serum IL-1β, IL-6, and IL-10 levels | Significantly lower levels compared to CLP group | [5] |
| Mice | Collagen-Induced Arthritis (CIA) | 20 and 50 mg/kg | Ankle swelling | Significant reduction | [6] |
| Mice | Collagen-Induced Arthritis (CIA) | 20 and 50 mg/kg | Serum pro-inflammatory cytokines | Significant inhibition of production | [6] |
| Rats | Complete Freund's Adjuvant (CFA)-induced arthritis | 2.5 and 25 mg/kg | Paw edema | Reduction in paw edema | [4] |
| Rats | High-fat diet-induced type 2 diabetes | 20 mg/kg | Serum TNF-α and IL-1β | Significant reduction | [7] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in studies investigating the anti-inflammatory properties of beta-sitosterol.
In Vitro Anti-Inflammatory Assay in BV2 Microglial Cells
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of beta-sitosterol (typically 1-25 µM) for a specified period (e.g., 2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 100 ng/mL) for a designated time (e.g., 24 hours).
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader.
-
Western Blot Analysis:
-
Protein Extraction: Cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-NF-κB p65, IκBα, COX-2, iNOS, and β-actin as a loading control) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Carrageenan-Induced Paw Edema Model in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are used. They are housed under standard laboratory conditions with free access to food and water.
-
Treatment: Animals are divided into different groups: a control group (receiving vehicle), a positive control group (receiving a standard anti-inflammatory drug like indomethacin), and treatment groups (receiving different doses of beta-sitosterol, e.g., 20 mg/kg, orally).
-
Induction of Edema: One hour after treatment, acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
Beta-sitosterol demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a marked reduction in the production of pro-inflammatory cytokines and mediators. The quantitative data from a range of in vitro and in vivo models strongly support its potential as a therapeutic agent for inflammatory conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the anti-inflammatory potential of this promising phytosterol. Further clinical studies are warranted to translate these preclinical findings into effective treatments for human inflammatory diseases.
References
- 1. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Sitosterol Suppresses LPS-Induced Cytokine Production in Human Umbilical Vein Endothelial Cells via MAPKs and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Sitosterol-loaded solid lipid nanoparticles ameliorate complete Freund’s adjuvant-induced arthritis in rats: involvement of NF-кB and HO-1/Nrf-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Sitosterol Alters the Inflammatory Response in CLP Rat Model of Sepsis by Modulation of NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Anticancer Potential of Beta-Sitosterol: A Technical Guide for Researchers
Abstract: Beta-sitosterol, a ubiquitous plant sterol, has garnered significant attention for its multifaceted anticancer properties. Preclinical evidence robustly supports its role in inhibiting tumorigenesis and progression across a spectrum of cancers. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anticancer effects of beta-sitosterol, with a focus on its pro-apoptotic, cell cycle inhibitory, and anti-metastatic activities. Detailed experimental protocols and quantitative data from seminal studies are presented to equip researchers and drug development professionals with a comprehensive understanding of beta-sitosterol's therapeutic potential.
Introduction
Phytosterols, structurally analogous to cholesterol, are integral components of plant cell membranes and are abundant in the human diet, particularly in nuts, seeds, legumes, and vegetable oils.[1] Among these, beta-sitosterol is one of the most prevalent and has been extensively investigated for its diverse pharmacological activities, including anti-inflammatory, cholesterol-lowering, and immunomodulatory effects.[1] A compelling body of evidence from in vitro and in vivo studies has demonstrated the potent anticancer activity of beta-sitosterol against a wide range of malignancies, including but not limited to, breast, prostate, colon, lung, and leukemia.[2][3] The anticancer efficacy of beta-sitosterol is attributed to its ability to modulate a multitude of cellular signaling pathways that are often dysregulated in cancer.[1][4] This document serves as a technical resource, summarizing the key findings, experimental methodologies, and signaling networks involved in the anticancer action of beta-sitosterol.
Mechanisms of Anticancer Activity
Beta-sitosterol exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting metastasis.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Beta-sitosterol has been shown to trigger apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5]
2.1.1. The Intrinsic Apoptotic Pathway
The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[6] Beta-sitosterol treatment has been shown to modulate the expression of these proteins, thereby promoting apoptosis.[2][5] Specifically, beta-sitosterol upregulates the expression of Bax and downregulates the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5][7] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[1][2]
2.1.2. The Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, such as the Fas receptor. This engagement leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.[1] Studies have demonstrated that beta-sitosterol can enhance the expression of Fas and activate caspase-8, thus inducing apoptosis through the extrinsic pathway.[1]
Signaling Pathway for Beta-Sitosterol-Induced Apoptosis
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, resulting from a dysregulated cell cycle. Beta-sitosterol has been demonstrated to induce cell cycle arrest at both the G0/G1 and G2/M phases in different cancer cell types.[8][9]
2.2.1. G0/G1 Phase Arrest
In breast cancer cells, beta-sitosterol has been reported to cause G0/G1 arrest by downregulating the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and upregulating the CDK inhibitors p21/Cip1 and p27/Kip1.[4]
2.2.2. G2/M Phase Arrest
In glioma and bovine preadipocyte cells, beta-sitosterol treatment has been shown to induce G2/M phase arrest.[8][9] This is associated with a decrease in the expression of cyclin B1.[9]
Signaling Pathway for Beta-Sitosterol-Induced Cell Cycle Arrest
Anti-Metastatic Effects
Metastasis is the primary cause of cancer-related mortality. Beta-sitosterol has been shown to inhibit the invasion and migration of cancer cells, key steps in the metastatic cascade.[10] One of the mechanisms involved is the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix.[10]
Modulation of Key Signaling Pathways
The anticancer effects of beta-sitosterol are mediated through its influence on critical intracellular signaling pathways, including the PI3K/Akt and MAPK pathways.
2.4.1. PI3K/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. Beta-sitosterol has been shown to inhibit the phosphorylation of Akt, thereby inactivating this pro-survival pathway and promoting apoptosis.[8]
2.4.2. MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. Beta-sitosterol has been reported to modulate the activity of MAPK family members. For instance, in some cancer cells, it activates ERK, which paradoxically can lead to apoptosis.[1] In other contexts, it has been shown to inhibit the EGFR/MAPK signaling pathway.[8]
Signaling Network of Beta-Sitosterol's Anticancer Effects
Quantitative Data on Anticancer Activity
The cytotoxic and antiproliferative effects of beta-sitosterol have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: In Vitro Cytotoxicity of Beta-Sitosterol (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HepG2 | Hepatocellular Carcinoma | 600 | 24 |
| MCF-7 | Breast Cancer | 29.18 (µg/mL) | Not Specified |
| HCT-116 | Colon Cancer | 56.55 (µg/mL) | Not Specified |
| A549 | Lung Cancer | 25 - 400 (Range) | 48 |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Efficacy
The anticancer potential of beta-sitosterol has also been validated in animal models.
Table 2: In Vivo Effects of Beta-Sitosterol in Animal Models
| Cancer Type | Animal Model | Beta-Sitosterol Dose | Route | Key Findings |
| Breast Cancer | Ovariectomized athymic mice | 9.8 g/kg of diet | Oral | 38.9% reduction in MCF-7 tumor growth.[11] |
| Breast Cancer | SCID mice | Phytosterol-rich diet | Oral | 20% less lymph node and lung metastases; one-third decrease in tumor size.[11] |
| Colon Cancer | Rats | Not Specified | Oral | Reduced oxidative stress and chemopreventive effects against DMH-induced colon carcinogenesis.[11] |
| Glioma | U87 xenograft nude mice | Not Specified | Not Specified | Significant inhibition of tumor growth.[8] |
| Lung Metastasis | BALB/c mice | Not Specified | Intravenous (liposomal) | Significant reduction in lung and distal tissue/organ metastases.[10] |
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of the anticancer properties of beta-sitosterol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of beta-sitosterol (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mM) and a vehicle control (e.g., 0.1% DMSO) for 24 or 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Experimental Workflow for MTT Assay
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with beta-sitosterol at desired concentrations for 48 hours.[12]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with beta-sitosterol and harvest as described for the apoptosis assay.[9]
-
Fixation: Fix the cells in cold 70% ethanol and store at 4°C for at least 2 hours.[13]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[13]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse beta-sitosterol-treated and control cells in RIPA buffer to extract total protein.[14]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 30-40 µg of protein per sample on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
Beta-sitosterol has demonstrated significant promise as a multi-targeted anticancer agent in a multitude of preclinical studies. Its ability to induce apoptosis, halt the cell cycle, and inhibit metastasis through the modulation of key signaling pathways underscores its therapeutic potential. However, a notable gap exists in the clinical translation of these findings, as there is a lack of human clinical trials investigating the anticancer efficacy of beta-sitosterol.[1] Furthermore, the poor bioavailability of beta-sitosterol presents a challenge for its clinical application.[4] Future research should focus on conducting well-designed clinical trials to validate the preclinical evidence in cancer patients. Additionally, the development of novel drug delivery systems, such as nanoparticle formulations, could enhance the bioavailability and therapeutic efficacy of beta-sitosterol, paving the way for its potential use as a chemopreventive or therapeutic agent in oncology.[4]
References
- 1. β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A network pharmacology- and transcriptomics-based investigation reveals an inhibitory role of β-sitosterol in glioma via the EGFR/MAPK signaling pathway: Inhibitory role of β-sitosterol in glioma via EGFR/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Liposomal β-Sitosterol Suppresses Metastasis of CT26/luc Colon Carcinoma via Inhibition of MMP-9 and Evoke of Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. graphyonline.com [graphyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Frontiers | Study on Chaiyuwendan decoction’s inhibition of hippocampal neuron apoptosis to alleviating depression by activating the AKT/CREB pathway [frontiersin.org]
- 15. β-sitosterol suppresses fibroblast growth factor and epidermal growth factor receptors to induce apoptosis and inhibit migration in lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (-)-β-Sitosterol using High-Performance Liquid Chromatography (HPLC)
Introduction
(-)-β-Sitosterol is a widespread phytosterol found in various plant materials, supplements, and pharmaceutical formulations. It is known for its potential health benefits, including cholesterol-lowering effects and anti-inflammatory properties. Accurate and reliable quantification of β-sitosterol is crucial for quality control, formulation development, and research purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of (-)-β-sitosterol.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 column with an isocratic mobile phase, allowing for the efficient separation of β-sitosterol from other components in the sample matrix. Quantification is performed by comparing the peak area of β-sitosterol in the sample to that of a certified reference standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be used for the analysis of β-sitosterol. The following table summarizes typical chromatographic conditions reported in the literature.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent MODEL gradient pump or equivalent | Not Specified | Not Specified |
| Column | RP-C18, 150 x 4.6 mm | Phenomenex LC Column, 150 x 4.6 mm | C18, 50 x 3.0 mm, 2.5 µm |
| Mobile Phase | 85% Acetonitrile and 15% Ethanol[1][2] | Methanol and Acetonitrile (90:10 v/v)[3][4] | Methanol and Acetonitrile (70:30 v/v)[5] |
| Flow Rate | 1.0 mL/min[1][2] | 1.5 mL/min[3][4] | 0.7 mL/min[5] |
| Injection Volume | 5 µL[1] | 20 µL | Not Specified |
| Detection | UV at 198 nm[1] | UV at 202 nm[3][4] | UV at 203 nm[5] |
| Column Temp. | 25°C[1][2] | Not Specified | Not Specified |
Reagents and Materials
-
(-)-β-Sitosterol reference standard (purity ≥ 95%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade ethanol
-
Chloroform (for standard preparation)
-
Water, purified
-
0.45 µm membrane filters
Standard Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of (-)-β-sitosterol reference standard and dissolve it in 10 mL of chloroform.[1][2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-10 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix.
For Solid Samples (e.g., tablets, plant powder):
-
Weigh and finely crush the sample.
-
Accurately weigh a portion of the powdered sample and transfer it to a suitable container.
-
Extract the β-sitosterol using an appropriate solvent (e.g., chloroform, methanol, or a mixture). Sonication can be used to aid extraction.[3]
-
Filter the extract through a 0.45 µm membrane filter before injection.
For Liquid Samples (e.g., oils, formulations):
-
Accurately measure a volume of the liquid sample.
-
Dilute the sample with a suitable solvent (e.g., mobile phase) to bring the concentration of β-sitosterol within the calibration range.
-
Filter the diluted sample through a 0.45 µm membrane filter before injection.
Method Validation Data
The following table summarizes typical method validation parameters for the HPLC quantification of β-sitosterol.
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 10 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 2.92 µg/mL[3] |
| Limit of Quantification (LOQ) | 8.84 µg/mL[3] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Workflow
Caption: General workflow for the HPLC quantification of (-)-β-Sitosterol.
Signaling Pathway (Illustrative)
While β-sitosterol does not have a classical signaling pathway in the same way a drug might, its primary mechanism of action for cholesterol reduction involves the inhibition of cholesterol absorption in the intestines. This can be represented as a logical relationship.
Caption: Mechanism of action of β-sitosterol on cholesterol levels.
The described HPLC method is a simple, rapid, and reliable approach for the quantification of (-)-β-sitosterol in various samples. The method is suitable for quality control and research applications in the pharmaceutical, nutraceutical, and food industries. Proper method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results for a specific sample matrix.
References
Application Notes and Protocols for the Extraction and Isolation of (-)-β-Sitosterol from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-β-Sitosterol is a ubiquitous phytosterol found in the cell membranes of plants. It is of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries due to its well-documented biological activities, including cholesterol-lowering, anti-inflammatory, and potential anticancer properties.[1] This document provides detailed application notes and standardized protocols for the extraction and isolation of (-)-β-sitosterol from various plant matrices, intended for use by researchers, scientists, and professionals in drug development.
Overview of Extraction and Isolation Strategies
The extraction and isolation of β-sitosterol from plant materials typically involves a multi-step process that begins with the liberation of the compound from the plant matrix using a suitable solvent, followed by purification to remove other co-extracted compounds. The choice of methodology depends on factors such as the plant material, the desired purity of the final product, and the available resources.
Conventional methods like maceration and Soxhlet extraction are widely used due to their simplicity and cost-effectiveness.[1] However, modern techniques such as Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) offer advantages in terms of reduced solvent consumption and extraction time.[1] Purification is commonly achieved through chromatographic techniques, such as column chromatography, and crystallization.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and isolation of β-sitosterol, providing a comparative overview of different methods and plant sources.
Table 1: Comparison of Extraction Methods for β-Sitosterol
| Extraction Method | Plant Source | Solvent | Yield | Purity | Reference |
| Pressurized Liquid Extraction (PLE) | Almonds | Methanol | 1.16 ± 0.15 mg/g | Not Specified | [1] |
| Pressurized Liquid Extraction (PLE) | Rice Bran | Not Specified | 3.91 mg/g | Not Specified | [1] |
| Soxhlet Extraction | Rice Bran | Not Specified | 3.34 mg/g | Not Specified | [1] |
| Microwave-Assisted Extraction (MAE) | Agave angustifolia Haw bagasse | Ethanol | 103.6 mg/g | Not Specified | [1] |
| Soxhlet Extraction | Knoxia valerianoides | Not Specified | Not Specified | Not Specified | [2] |
| Maceration | Olive drupes or leaves | Dichloromethane-Hexane (2:1) | 137.1 - 475.1 µg/g | Not Specified |
Table 2: Purity of β-Sitosterol After Purification
| Purification Method | Starting Material | Final Purity | Overall Yield | Reference |
| Crystallization & Recrystallization | Masson pine tall oil | 92% | 0.53% | [1] |
| Silica Gel & Na-Y Zeolite Chromatography | Commercial Phytosterol Mixture | >92% | >22% | [3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common methods used in the extraction and isolation of β-sitosterol.
Protocol 1: Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method that is highly efficient for extracting lipid-soluble compounds like β-sitosterol.
Materials and Reagents:
-
Dried and powdered plant material
-
Soxhlet apparatus (including reflux condenser, thimble, and receiving flask)
-
Heating mantle
-
n-Hexane or petroleum ether
-
Rotary evaporator
-
Methanol (for crystallization)
Procedure:
-
Preparation of Plant Material: Ensure the plant material is thoroughly dried and finely powdered to increase the surface area for extraction.
-
Assembly of Apparatus: Set up the Soxhlet apparatus with the heating mantle.
-
Loading the Sample: Place a known quantity of the powdered plant material into the cellulose thimble and place the thimble inside the Soxhlet extractor.
-
Solvent Addition: Fill the receiving flask to approximately two-thirds of its volume with n-hexane or petroleum ether.[4]
-
Extraction: Heat the solvent in the receiving flask using the heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble containing the plant material. The extractor is designed to automatically siphon the solvent and dissolved compounds back into the receiving flask once a certain level is reached. Allow the extraction to proceed for several hours (typically 6-8 hours) until the solvent in the extractor arm runs clear.
-
Solvent Evaporation: After the extraction is complete, turn off the heating mantle and allow the apparatus to cool. Disassemble the apparatus and transfer the extract from the receiving flask to a round-bottom flask for solvent removal using a rotary evaporator.
-
Crystallization: Dissolve the crude extract in a minimal amount of hot methanol and allow it to cool slowly. β-sitosterol crystals will precipitate out.[4]
-
Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold methanol. Dry the crystals in a desiccator.
-
Purity Check: Assess the purity of the isolated β-sitosterol using Thin Layer Chromatography (TLC).[4]
Protocol 2: Column Chromatography for Purification
Column chromatography is a widely used technique to separate and purify individual compounds from a mixture based on their differential adsorption to a stationary phase.
Materials and Reagents:
-
Crude β-sitosterol extract
-
Glass column
-
Silica gel (60-120 mesh)
-
Cotton wool
-
Solvent system (e.g., n-hexane:ethyl acetate gradient)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or appropriate staining reagent for visualization
Procedure:
-
Column Preparation:
-
Place a small plug of cotton wool at the bottom of the glass column.
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% n-hexane).
-
Pour the slurry into the column and allow the silica gel to pack uniformly without any air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Allow the excess solvent to drain until it is level with the top of the sand.
-
-
Sample Preparation and Loading:
-
Dissolve the crude extract in a minimum amount of the initial mobile phase solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the initial, non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate).[5] This can be done in a stepwise or continuous gradient.
-
-
Fraction Collection:
-
Collect the eluate in a series of labeled collection tubes.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system.
-
Visualize the spots under a UV lamp or by using a suitable staining reagent.
-
-
Pooling and Solvent Evaporation:
-
Combine the fractions that contain the pure β-sitosterol (as determined by TLC).
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified β-sitosterol.
-
Visualizations
The following diagrams illustrate the experimental workflows for the extraction and isolation of β-sitosterol.
Caption: General workflow for extraction and isolation of β-sitosterol.
Caption: Step-by-step protocol for Soxhlet extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, characterization, and docking studies of campesterol and β-sitosterol from Strychnos innocua (Delile) root bark - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (-)-β-Sitosterol from Stigmasterol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-β-Sitosterol is a prominent phytosterol with significant applications in the pharmaceutical and nutraceutical industries. Its structural similarity to cholesterol makes it a valuable starting material for the synthesis of various steroids and a subject of interest for its potential health benefits, including cholesterol-lowering and anti-inflammatory properties. While β-sitosterol is naturally abundant, it often co-exists with other phytosterols like stigmasterol, campesterol, and brassicasterol, making purification challenging and costly.[1] Stigmasterol, which is readily available in pure form, serves as an excellent precursor for the chemical synthesis of pure (-)-β-sitosterol.
This document outlines two primary synthetic routes for the conversion of stigmasterol to (-)-β-sitosterol:
-
Selective Hydrogenation following Protection of the Δ⁵⁻⁶ Alkene: This is a reliable method that involves the protection of the more reactive Δ⁵⁻⁶ double bond, followed by the hydrogenation of the side-chain Δ²²⁻²³ double bond and subsequent deprotection. A particularly effective variation of this method utilizes an epoxide as a temporary protecting group.[1]
-
Direct Selective Hydrogenation of the Δ²²⁻²³ Alkene: This approach is more direct but can be challenging due to the difficulty in achieving complete selectivity, often resulting in a mixture of β-sitosterol, unreacted stigmasterol, and the fully saturated stigmastanol.[1]
The protocols provided below focus on the more robust and higher-yielding protection-hydrogenation-deprotection strategy.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Epoxide Protection Route | Direct Selective Hydrogenation |
| Starting Material | Stigmasterol Acetate | Stigmasterol |
| Key Steps | 1. Acetylation2. Epoxidation3. Hydrogenation4. Deoxygenation5. Saponification | 1. Selective Hydrogenation |
| Overall Yield | Good to High (specific yield reported as 93-98% for the final deprotection and saponification steps)[1] | Variable, often lower due to incomplete reaction and side products. |
| Product Purity | High, pure β-sitosterol can be obtained.[1] | Often contaminated with stigmasterol and stigmastanol.[1] |
| Key Reagents | Acetic anhydride, Copper permanganate, Pd/C, AlI₃, KOH | H₂, Catalyst (e.g., Pd/C) |
| Advantages | High purity of the final product, reliable and reproducible. | Fewer reaction steps. |
| Disadvantages | Multi-step synthesis. | Difficult to control selectivity, product purification can be challenging. |
Experimental Protocols
Protocol 1: Synthesis of (-)-β-Sitosterol via Epoxidation of Stigmasterol Acetate
This protocol is based on the method described by D. L. Silver et al., which involves the temporary masking of the Δ⁵⁻⁶ alkene as an epoxide.[1]
Step 1: Acetylation of Stigmasterol
-
Dissolve stigmasterol in pyridine.
-
Add acetic anhydride and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain stigmasterol acetate.
Step 2: Selective Epoxidation of the Δ⁵⁻⁶ Alkene
-
Dissolve stigmasterol acetate in a suitable solvent (e.g., CH₂Cl₂).
-
Add copper permanganate (Cu(MnO₄)₂) to the solution. The reaction typically forms a mixture of 5β,6β- and 5α,6α-epoxides.[1]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction and work up to isolate the crude epoxide mixture.
Step 3: Hydrogenation of the Δ²²⁻²³ Alkene
-
Dissolve the mixture of epoxides from the previous step in a suitable solvent (e.g., ethyl acetate).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Filter off the catalyst through a pad of Celite and concentrate the filtrate to obtain the hydrogenated epoxides (sitosterol epoxides).[1]
Step 4: Deoxygenation to Regenerate the Δ⁵⁻⁶ Alkene
-
Dissolve the sitosterol epoxides in an anhydrous solvent (e.g., CH₂Cl₂).
-
Add a solution of aluminum iodide (AlI₃) to the mixture. This reagent effectively deoxygenates the epoxide to regenerate the alkene.[1]
-
Stir the reaction at room temperature for a short period (the reaction is typically rapid).
-
Quench the reaction carefully with water.
-
Extract the product with CH₂Cl₂, wash the organic layer with water, and dry over Na₂SO₄.[1]
-
Concentrate the solution and purify the resulting β-sitosteryl acetate by flash chromatography (e.g., using a hexane/EtOAc solvent system).[1]
Step 5: Saponification to (-)-β-Sitosterol
-
Dissolve the purified β-sitosteryl acetate in a mixture of ethanol and water.
-
Add potassium hydroxide (KOH) and heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with CH₂Cl₂.[1]
-
Wash the organic layer with water and dry over Na₂SO₄.[1]
-
Concentrate the filtered organic layer to yield pure (-)-β-sitosterol as a white solid.[1] The reported yield for this final step is high (93-98%).[1]
Characterization Data for (-)-β-Sitosterol:
-
Melting Point: 134–135 °C[1]
-
Optical Rotation: [α]D = -37.0 (c = 1.0, CHCl₃)[1]
-
Elemental Analysis: Calculated for C₂₉H₅₀O: C 83.60, H 11.96; Found: C 83.99, H 12.15.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for the conversion of stigmasterol to (-)-β-sitosterol.
Caption: Logical relationship of the key steps in the synthesis of (-)-β-sitosterol.
References
Protocol for in vitro cell culture studies with (-)-beta-Sitosterol
Application Notes: In Vitro Studies with (-)-β-Sitosterol
Introduction (-)-β-Sitosterol is a widespread, naturally occurring phytosterol found in various plants.[1] Structurally similar to cholesterol, it is a bioactive compound investigated for numerous pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and cholesterol-lowering effects.[1][2][3] In vitro cell culture studies are fundamental to elucidating the molecular mechanisms underlying these effects. β-Sitosterol has been shown to modulate multiple critical cellular signaling pathways, making it a compound of interest for drug development professionals in oncology and inflammatory diseases.[2][3] It has demonstrated anti-tumor activities such as inducing apoptosis (programmed cell death), inhibiting cell proliferation and migration, and arresting the cell cycle in various cancer cell lines.[1][4]
Key Applications in Cell Culture
-
Anti-Cancer Research: Investigating the anti-proliferative, apoptotic, and anti-metastatic effects on various cancer cell lines including lung, breast, colon, glioma, and gastric cancers.[1][5][6]
-
Anti-Inflammatory Studies: Assessing the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) and modulation of inflammatory signaling pathways like NF-κB and MAPKs in cell models of inflammation.[7][8][9]
-
Signal Transduction Research: Elucidating the impact of β-Sitosterol on key signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival, proliferation, and differentiation.[5][6][10]
Solubility and Preparation A significant challenge in working with β-Sitosterol is its poor solubility in aqueous cell culture media.[11] It is typically dissolved in solvents like Dimethyl Sulfoxide (DMSO) or ethanol to create a stock solution before being diluted to final concentrations in the culture medium.[12] For some applications, nanoparticle dispersions have been used to improve solubility and bioavailability in vitro.[7][11]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of (-)-β-Sitosterol in various in vitro studies.
Table 1: IC50 Values of β-Sitosterol in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
|---|---|---|---|---|
| Caco-2 | Colorectal Carcinoma | 54 µg/mL (for β-sitosterol-3-O-glucoside) | 48 hours | [13] |
| KB | Oral Cancer | 32.58 µM | 24 hours | [14] |
| KB | Oral Cancer | 13.82 µM | 48 hours | [14] |
| MCF7 | Breast Cancer | 265 µg/mL (for 3β-glucose sitosterol) | Not Specified | [15] |
| MDA-MB-231 | Breast Cancer | 393.862 µg/mL (for 3β-glucose sitosterol) | Not Specified |[15] |
Table 2: Effective Concentrations of β-Sitosterol for Various Cellular Effects
| Cell Line | Effect Studied | Concentration Range | Incubation Time | Citation |
|---|---|---|---|---|
| A549 (Lung) | Inhibition of Proliferation | 25 - 400 µM | 24, 48, 72 hours | [5] |
| A549 (Lung) | Apoptosis Induction | 25 - 100 µM | 48 hours | [5] |
| A549 (Lung) | Inhibition of Migration | 25 - 400 µM | 12, 24, 48 hours | [5] |
| U87 (Glioma) | G2/M Phase Arrest | 20 - 80 µM | 48 hours | [6] |
| Bovine Preadipocytes | Inhibition of Proliferation | > 20 µM | 24, 48 hours | [10] |
| Keratinocytes & Macrophages | Anti-inflammatory | 7.5 - 30 µM | Not Specified | [11] |
| MDA-MB-231 (Breast) | Caspase Activation | 16 µM | 3 days |[16] |
Experimental Protocols
General Materials and Reagents
-
(-)-β-Sitosterol (e.g., Cayman Chemical)[5]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Specific assay kits (e.g., MTT, TUNEL, Annexin V)
Preparation of β-Sitosterol Stock Solution
-
Dissolve (-)-β-Sitosterol powder in DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
Immediately before use, thaw an aliquot and dilute it in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
Protocol for Cell Viability (MTT) Assay
This protocol is adapted from studies on lung and colon cancer cell lines.[5][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[17]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of β-Sitosterol (e.g., 0, 25, 50, 100, 200, 400 µM).[5] Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.
Protocol for Apoptosis (TUNEL) Assay
This protocol evaluates apoptosis by detecting DNA fragmentation.[5]
-
Cell Seeding and Treatment: Seed cells in 4-well plates (2 x 10⁴ cells/well) or on coverslips. After 24 hours, treat with desired concentrations of β-Sitosterol for 48 hours.[5]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.[5]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[5]
-
Staining: Wash again with PBS. Perform TUNEL staining using a commercial kit (e.g., In-Situ Cell Death Detection Kit) according to the manufacturer's instructions, typically involving a 1-hour incubation with the enzyme and label solution.[5]
-
Counterstaining: (Optional) Counterstain the nuclei with DAPI for 5 minutes.[5]
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (TUNEL positive) in the nucleus.
Protocol for Cell Migration (Wound Healing) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.[5]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer after 24 hours (e.g., 3 x 10⁵ cells/well).[5]
-
Wound Creation: Once confluent, create a straight scratch across the center of the well using a sterile 200 µL pipette tip.[5][17]
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace with a fresh, low-serum medium (e.g., 1-2% FBS) containing the desired concentrations of β-Sitosterol.[17]
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).[5]
-
Analysis: Measure the width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Protocol for Western Blot Analysis
This protocol is used to detect changes in protein expression levels in key signaling pathways.[5][6]
-
Cell Seeding and Treatment: Plate cells in 10 cm dishes (1 x 10⁶ cells/plate) and allow them to attach overnight. Treat with β-Sitosterol for the desired time.[5]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[5]
-
SDS-PAGE: Load 30-40 µg of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Visualizations: Workflows and Signaling Pathways
Below are diagrams created using the DOT language to visualize experimental workflows and the signaling pathways modulated by (-)-β-Sitosterol.
References
- 1. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 4. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression [ouci.dntb.gov.ua]
- 5. β-sitosterol suppresses fibroblast growth factor and epidermal growth factor receptors to induce apoptosis and inhibit migration in lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A network pharmacology- and transcriptomics-based investigation reveals an inhibitory role of β-sitosterol in glioma via the EGFR/MAPK signaling pathway: Inhibitory role of β-sitosterol in glioma via EGFR/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Sitosterol Suppresses LPS-Induced Cytokine Production in Human Umbilical Vein Endothelial Cells via MAPKs and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying β-Sitosterol Effects in Animal Models
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data summaries for utilizing animal models to study the effects of β-sitosterol. The information is curated to facilitate the investigation of β-sitosterol's therapeutic potential in neurodegenerative diseases, metabolic disorders, and cancer.
Neuroprotective Effects of β-Sitosterol in an Alzheimer's Disease Mouse Model
Application: To assess the efficacy of β-sitosterol in mitigating the pathological hallmarks of Alzheimer's disease, including cognitive deficits and amyloid plaque deposition. The APP/PS1 transgenic mouse model, which overexpresses human amyloid precursor protein (APP) and a mutant presenilin-1 (PS1), is a widely used model that develops age-dependent amyloid-β (Aβ) plaques and cognitive impairment.[1][2]
Quantitative Data Summary
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Cognitive Function | ||||||
| Escape Latency (Morris Water Maze) | APP/PS1 Mice | β-Sitosterol | Not Specified | 4 weeks | Decreased escape latency compared to untreated APP/PS1 mice. | [2] |
| Time in Target Quadrant (Morris Water Maze) | APP/PS1 Mice | β-Sitosterol | Not Specified | 4 weeks | Increased time spent in the target quadrant compared to untreated APP/PS1 mice. | [2] |
| Novel Object Recognition | APP/PS1 Mice | β-Sitosterol | Not Specified | 4 weeks | Improved recognition of novel objects. | [1][2] |
| Neuropathology | ||||||
| Soluble Aβ40 and Aβ42 Levels (ELISA) | APP/PS1 Mice | β-Sitosterol | Not Specified | 4 weeks | Significant reduction in both soluble Aβ40 and Aβ42 in the hippocampus and cortex. | [3] |
| Insoluble Aβ40 and Aβ42 Levels (ELISA) | APP/PS1 Mice | β-Sitosterol | Not Specified | 4 weeks | Significant reduction in both insoluble Aβ40 and Aβ42 in the hippocampus and cortex. | [3] |
| Aβ Plaque Density (Thioflavin-S Staining) | APP/PS1 Mice | β-Sitosterol | Not Specified | 4 weeks | Decreased Aβ plaque density in the hippocampus and cortex. | [2][3] |
| BACE1 Expression (Western Blot) | APP/PS1 Mice | β-Sitosterol | Not Specified | 4 weeks | Significantly decreased expression of BACE1. | [2][3] |
| Synaptic Function | ||||||
| Dendritic Spine Density | APP/PS1 Mice | β-Sitosterol | Not Specified | 4 weeks | Reversed dendritic spine loss. | [1][4] |
| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | APP/PS1 Mice | β-Sitosterol | Not Specified | 4 weeks | Reversed the decrease in mEPSC frequency in hippocampal neurons. | [1][4] |
| Cholinesterase Inhibition | ||||||
| Acetylcholinesterase (AChE) Activity | Transgenic Mice | β-Sitosterol | 10 mg/kg/day | 5 days | Significantly increased AChE activity in the frontal cortex and hippocampus. | [5] |
| Butyrylcholinesterase (BChE) Activity | Transgenic Mice | β-Sitosterol | 10 mg/kg/day | 5 days | Significantly changed BChE activity in the frontal cortex and hippocampus. | [5] |
Experimental Protocol: Alzheimer's Disease Mouse Model
This protocol outlines the procedure for evaluating the neuroprotective effects of β-sitosterol in APP/PS1 transgenic mice.
Materials:
-
Wild-type littermates (as controls)
-
β-Sitosterol
-
Vehicle for β-sitosterol administration (e.g., corn oil)
-
Morris Water Maze apparatus
-
Novel object recognition test chamber
-
ELISA kits for Aβ40 and Aβ42[3]
-
Thioflavin-S staining solution
-
Antibodies for Western blotting (Aβ, BACE1, and loading control)
-
Standard laboratory equipment for behavioral testing, tissue processing, and biochemical assays.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize APP/PS1 and wild-type mice to the housing conditions for at least one week.
-
Randomly assign APP/PS1 mice to a treatment group and a vehicle control group. Wild-type mice will serve as a non-diseased control group.
-
-
β-Sitosterol Administration:
-
Administer β-sitosterol to the treatment group daily for four weeks. The mode of administration (e.g., oral gavage) and the specific dosage should be determined based on preliminary studies.
-
Administer the vehicle to the control groups using the same method and schedule.
-
-
Behavioral Testing (conducted during the final week of treatment):
-
Morris Water Maze:
-
Navigation Test (Acquisition Phase): Train mice to find a hidden platform in a circular pool of water for 5 consecutive days. Record the escape latency (time to find the platform).[2]
-
Probe Test (Memory Retention): On day 6, remove the platform and allow each mouse to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.[2]
-
-
Novel Object Recognition Test:
-
Habituation: Allow mice to explore an open field box with two identical objects.
-
Test: Replace one of the objects with a novel object and record the time spent exploring each object. An increased preference for the novel object indicates better recognition memory.
-
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Dissect the brain and isolate the hippocampus and cortex from one hemisphere for biochemical analysis and fix the other hemisphere for immunohistochemistry.[3]
-
-
Biochemical and Histological Analysis:
-
ELISA for Aβ Levels: Homogenize the hippocampal and cortical tissues to extract soluble and insoluble Aβ fractions. Quantify the levels of Aβ40 and Aβ42 using specific ELISA kits.[3]
-
Western Blotting: Analyze the expression levels of Aβ and BACE1 in brain homogenates.[3]
-
Thioflavin-S Staining: Use brain sections to visualize and quantify Aβ plaque deposition.[3]
-
Experimental Workflow
Antidiabetic Effects of β-Sitosterol in a Type 2 Diabetes Rat Model
Application: To investigate the potential of β-sitosterol in improving glycemic control, insulin sensitivity, and related metabolic parameters in a diet-induced model of type 2 diabetes. High-fat diet (HFD) and sucrose in combination with a low dose of streptozotocin (STZ) are commonly used to induce a diabetic state in rats that mimics human type 2 diabetes.[6][7]
Quantitative Data Summary
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Glycemic Control | ||||||
| Fasting Blood Glucose | HFD/Sucrose-induced Diabetic Rats | β-Sitosterol | 20 mg/kg/day | 30 days | Normalized blood glucose levels. | [7] |
| Oral Glucose Tolerance Test (OGTT) | HFD/Sucrose-induced Diabetic Rats | β-Sitosterol | 25 mg/kg/day | 30 days | Improved glucose tolerance, with glucose levels returning to fasting values after 2 hours. | [8] |
| Glycosylated Hemoglobin (HbA1c) | HFD/STZ-induced Diabetic Rats | β-Sitosterol | 15 mg/kg/day | 30 days | Significantly decreased levels of glycosylated hemoglobin. | [6] |
| Insulin Sensitivity | ||||||
| Serum Insulin | HFD/Sucrose-induced Diabetic Rats | β-Sitosterol | 20 mg/kg/day | 30 days | Normalized serum insulin levels. | [7] |
| HOMA-IR | HFD/STZ-induced Diabetic Rats | β-Sitosterol | 15 mg/kg/day | 30 days | Significantly decreased HOMA-IR index. | [6] |
| Insulin Signaling | ||||||
| Insulin Receptor (IR) Expression | HFD/Sucrose-induced Diabetic Rats | β-Sitosterol | 20 mg/kg/day | 30 days | Normalized IR protein levels in adipose tissue. | [7] |
| GLUT4 Expression | HFD/Sucrose-induced Diabetic Rats | β-Sitosterol | 20 mg/kg/day | 30 days | Normalized GLUT4 protein levels in adipose tissue. | [7] |
| PPARγ Expression | HFD/STZ-induced Diabetic Rats | β-Sitosterol | 15 mg/kg/day | 30 days | Increased protein expression of PPARγ in insulin-dependent tissues. | [6] |
| Lipid Profile & Oxidative Stress | ||||||
| Serum Lipid Profile | HFD/Sucrose-induced Diabetic Rats | β-Sitosterol | 20 mg/kg/day | 30 days | Normalized lipid profile. | [7] |
| Oxidative Stress Markers | HFD/Sucrose-induced Diabetic Rats | β-Sitosterol | 20 mg/kg/day | 30 days | Normalized oxidative stress markers. | [7] |
Experimental Protocol: Type 2 Diabetes Rat Model
This protocol details the induction of type 2 diabetes in rats and the subsequent evaluation of β-sitosterol's antidiabetic effects.
Materials:
-
Male Wistar rats
-
High-Fat Diet (HFD)
-
Sucrose
-
Streptozotocin (STZ) (optional, for a more severe model)
-
Citrate buffer (for STZ)
-
β-Sitosterol
-
Vehicle for administration
-
Glucometer and test strips
-
ELISA kits for insulin
-
Kits for lipid profile and oxidative stress marker analysis
-
Antibodies for Western blotting (IR, GLUT4, PPARγ)
Procedure:
-
Induction of Type 2 Diabetes:
-
Feed rats a high-fat diet and provide sucrose solution (e.g., 30%) as drinking water for a specified period (e.g., 60 days) to induce insulin resistance.[9]
-
(Optional) For a more pronounced diabetic phenotype, administer a single low dose of STZ (e.g., 35 mg/kg, intraperitoneally) after the initial HFD period.[6]
-
Confirm the diabetic state by measuring fasting blood glucose levels.
-
-
Animal Grouping and Treatment:
-
Divide the diabetic rats into a treatment group and a diabetic control group. A group of rats on a normal diet will serve as a healthy control.
-
Administer β-sitosterol (e.g., 20 mg/kg/day, orally) to the treatment group for 30 days.[7]
-
Administer the vehicle to the control groups.
-
-
Metabolic Assessments:
-
Fasting Blood Glucose and Body Weight: Monitor these parameters regularly throughout the study.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period. After an overnight fast, administer a glucose solution (e.g., 2 g/kg) orally and measure blood glucose at 0, 30, 60, 90, and 120 minutes.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood samples for the analysis of serum insulin and lipid profile.
-
Euthanize the animals and collect tissues such as adipose tissue, skeletal muscle, and liver for Western blot analysis of insulin signaling proteins (IR, GLUT4, PPARγ).
-
Experimental Workflow
References
- 1. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Sitosterol treatment attenuates cognitive deficits and prevents amyloid plaque deposition in amyloid protein precursor/presenilin 1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Sitosterol treatment attenuates cognitive deficits and prevents amyloid plaque deposition in amyloid protein precursor/presenilin 1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-Alzheimer’s Studies on β-Sitosterol Isolated from Polygonum hydropiper L. [frontiersin.org]
- 6. Effect of β-sitosterol on glucose homeostasis by sensitization of insulin resistance via enhanced protein expression of PPRγ and glucose transporter 4 in high fat diet and streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of β-sitosterol on insulin resistance & protein expression of insulin signalling molecules in quadriceps muscle of high fat diet-induced type-2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (-)-beta-Sitosterol Formulations with Improved Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-beta-Sitosterol is a widely occurring phytosterol with a range of demonstrated pharmacological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. However, its therapeutic potential is significantly hampered by its poor aqueous solubility and consequently low oral bioavailability, with typically less than 5% being absorbed. To overcome this limitation, various formulation strategies have been developed to enhance its dissolution and absorption.
These application notes provide a comprehensive overview of advanced formulation approaches for this compound, focusing on nanosuspensions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). Detailed experimental protocols for the preparation, characterization, and evaluation of these formulations are presented to guide researchers in the development of bioavailable this compound drug delivery systems.
Data Presentation: Comparative Pharmacokinetics of this compound Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 50 | 152.3 ± 21.5 | 4.0 | 987.6 ± 112.4 | 100 | [1] |
| This compound Nanosuspension | 50 | 546.8 ± 45.2 | 2.0 | 2360.4 ± 254.7 | 239 | [1] |
Note: Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
Preparation of this compound Nanosuspension
This protocol describes the fabrication of a this compound nanosuspension using a nanoprecipitation-ultrasonication method followed by high-pressure homogenization.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC E5)
-
Poloxamer 188
-
Poloxamer 407
-
Organic solvent (e.g., acetone, ethanol)
-
Purified water
Equipment:
-
Magnetic stirrer
-
Ultrasonicator (probe or bath)
-
High-pressure homogenizer
-
Particle size analyzer
-
Zeta potential analyzer
Procedure:
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent at a concentration of 10 mg/mL.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing HPMC E5 (0.5% w/v), Poloxamer 188 (0.2% w/v), and Poloxamer 407 (0.1% w/v) in purified water.
-
Nanoprecipitation: While stirring the aqueous phase at a moderate speed, slowly inject the organic phase into the aqueous phase using a syringe. The drug will precipitate as nanoparticles.
-
Ultrasonication: Subject the resulting suspension to ultrasonication for 10-15 minutes to reduce the particle size and ensure homogeneity.
-
High-Pressure Homogenization: Further reduce the particle size and polydispersity index by passing the nanosuspension through a high-pressure homogenizer for 5-10 cycles at 1500 bar.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the final nanosuspension.
In Vitro Dissolution Testing
This protocol outlines a method for evaluating the in vitro dissolution rate of this compound from different formulations in simulated gastrointestinal fluids.
Materials:
-
This compound formulation (e.g., nanosuspension, SLNs, NLCs)
-
This compound pure drug powder
-
Simulated Gastric Fluid (SGF, pH 1.2) without pepsin
-
Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin
-
Tween 80 or other suitable surfactant
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
Equipment:
-
USP Dissolution Apparatus II (Paddle type)
-
Syringes and filters (0.22 µm)
-
HPLC system with a suitable column for this compound quantification
-
Water bath or heating system for the dissolution apparatus
Procedure:
-
Media Preparation: Prepare SGF and SIF. To ensure sink conditions for the poorly soluble this compound, add a suitable surfactant (e.g., 0.5% Tween 80) to the dissolution media.
-
Apparatus Setup: Set up the dissolution apparatus with 900 mL of the desired dissolution medium maintained at 37 ± 0.5 °C and a paddle speed of 75 rpm.
-
Sample Introduction: Introduce a precisely weighed amount of the this compound formulation or pure drug into the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, 360, and 480 minutes), withdraw a 5 mL aliquot of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the collected samples through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released against time to obtain the dissolution profile.
Caco-2 Cell Permeability Assay
This protocol describes an in vitro method to assess the intestinal permeability of this compound formulations using the Caco-2 cell line, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
This compound formulation and pure drug
Equipment:
-
Cell culture incubator (37 °C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Transepithelial electrical resistance (TEER) meter
-
Shaker or orbital rocker
-
LC-MS/MS for quantification of this compound
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Assessment:
-
TEER Measurement: Measure the TEER of the cell monolayers. Values above 250 Ω·cm² generally indicate good monolayer integrity.
-
Lucifer Yellow Permeability: Assess the paracellular permeability by measuring the transport of Lucifer yellow. An apparent permeability coefficient (Papp) of less than 1.0 x 10⁻⁶ cm/s is considered acceptable.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test formulation of this compound dissolved in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37 °C on a shaker.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the apical chamber.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting an in vivo pharmacokinetic study in rats to evaluate the oral bioavailability of this compound formulations.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Materials:
-
This compound formulation and pure drug suspension
-
Oral gavage needles
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Equipment:
-
Animal balance
-
LC-MS/MS for quantification of this compound in plasma
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving the pure drug suspension and test groups receiving different formulations).
-
Administer a single oral dose of the formulation or suspension via oral gavage. The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect the blood into tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software (e.g., WinNonlin). Calculate the relative bioavailability of the test formulations compared to the control suspension.
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for developing and evaluating this compound nanoformulations.
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB inflammatory pathway.
PI3K/Akt Signaling Pathway Modulation by this compound
Caption: this compound can inhibit the pro-survival PI3K/Akt pathway.
References
Analytical Techniques for the Characterization of (-)-β-Sitosterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-β-Sitosterol is a prominent phytosterol found in a wide variety of plants. Its structural similarity to cholesterol allows it to play a significant role in various biological processes, making it a compound of interest for the pharmaceutical and nutraceutical industries. Accurate and robust analytical methods are crucial for the qualitative and quantitative characterization of β-sitosterol in various matrices, from raw plant materials to finished products. This document provides detailed application notes and experimental protocols for the characterization of (-)-β-sitosterol using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of β-sitosterol due to its high resolution, sensitivity, and accuracy.
Application Note
This HPLC method is suitable for the quantitative determination of β-sitosterol in various samples, including herbal extracts and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, providing a simple, rapid, and reproducible analysis. Detection is typically performed using an ultraviolet (UV) detector at a low wavelength, as β-sitosterol lacks a strong chromophore.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
β-Sitosterol reference standard (purity ≥ 95%).
-
HPLC grade acetonitrile, methanol, and water.
-
0.45 µm membrane filters for sample and mobile phase filtration.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 15 minutes.
4. Standard Solution Preparation:
-
Prepare a stock solution of β-sitosterol (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.
5. Sample Preparation:
-
Solid Samples (e.g., powders, extracts): Accurately weigh a quantity of the sample, dissolve it in methanol, and sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm membrane filter.
-
Liquid Samples (e.g., oils): Accurately measure a volume of the sample and dilute it with methanol. Vortex and filter through a 0.45 µm membrane filter.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the β-sitosterol peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of β-sitosterol in the sample using a calibration curve generated from the standard solutions.
Quantitative Data
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Recovery | 98% - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both qualitative and quantitative analysis of β-sitosterol. It offers high sensitivity and specificity, allowing for the identification of β-sitosterol based on its mass spectrum.
Application Note
This GC-MS method is suitable for the analysis of β-sitosterol in complex matrices such as plant oils and biological samples. Derivatization is often employed to increase the volatility and thermal stability of β-sitosterol, leading to improved chromatographic peak shape and sensitivity.
Experimental Protocol
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software with a mass spectral library.
2. Reagents and Materials:
-
β-Sitosterol reference standard (purity ≥ 95%).
-
Hexane, pyridine, and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous sodium sulfate.
3. Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 10 min.
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
4. Standard and Sample Preparation with Derivatization:
-
Saponification (for esterified sterols): Reflux the sample with ethanolic potassium hydroxide solution to hydrolyze sterol esters. Extract the unsaponifiable matter with hexane.
-
Derivatization: Evaporate the hexane extract to dryness under a stream of nitrogen. Add pyridine and the BSTFA with TMCS derivatizing agent. Heat at 70 °C for 30 minutes. The resulting solution containing the trimethylsilyl (TMS) ether of β-sitosterol is ready for injection.
-
Prepare a derivatized standard solution of β-sitosterol following the same procedure.
5. Analysis:
-
Inject the derivatized standard and sample solutions into the GC-MS system.
-
Identify the β-sitosterol-TMS peak by its retention time and mass spectrum (characteristic ions at m/z 486, 471, 396, 357, 129).
-
Quantify β-sitosterol using an internal standard or an external calibration curve.
Quantitative Data
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery | 95% - 105% |
| Precision (%RSD) | < 5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of β-sitosterol. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Application Note
This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of β-sitosterol for structural confirmation. Deuterated chloroform (CDCl₃) is a common solvent for this analysis.
Experimental Protocol
1. Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified β-sitosterol in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. A spectral width of about 220 ppm is common. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
4. Data Interpretation:
-
¹H NMR: The spectrum will show characteristic signals for the olefinic proton at C6 (~5.35 ppm), the proton at C3 bearing the hydroxyl group (~3.53 ppm), and various methyl protons in the upfield region.
-
¹³C NMR: The spectrum will display 29 carbon signals, with the olefinic carbons C5 and C6 appearing at approximately 140.7 ppm and 121.7 ppm, respectively. The carbon bearing the hydroxyl group (C3) resonates at around 71.8 ppm.
Characteristic NMR Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-6 | 5.35 | d | Olefinic proton |
| H-3 | 3.53 | m | Carbinol proton |
| H-19 | 1.01 | s | Methyl protons |
| H-18 | 0.68 | s | Methyl protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C-5 | 140.7 | Olefinic carbon |
| C-6 | 121.7 | Olefinic carbon |
| C-3 | 71.8 | Carbinol carbon |
| C-18 | 11.8 | Methyl carbon |
| C-19 | 19.4 | Methyl carbon |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, providing a characteristic fingerprint for β-sitosterol.
Application Note
This protocol outlines the use of Attenuated Total Reflectance (ATR)-FTIR for the analysis of solid β-sitosterol samples. This method requires minimal sample preparation.
Experimental Protocol
1. Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
2. Sample Preparation:
-
Place a small amount of the solid β-sitosterol sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
3. Data Acquisition:
-
Collect the background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
4. Data Interpretation:
-
The FTIR spectrum of β-sitosterol will show characteristic absorption bands corresponding to its functional groups.
Characteristic FTIR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretching | Hydroxyl group |
| ~2935, 2867 | C-H stretching | Aliphatic CH, CH₂, CH₃ |
| ~1640 | C=C stretching | Olefinic double bond |
| ~1460, 1375 | C-H bending | Aliphatic CH₂, CH₃ |
| ~1050 | C-O stretching | C-OH of the alcohol |
Signaling Pathways Involving β-Sitosterol
β-Sitosterol has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects.
NF-κB Signaling Pathway
β-Sitosterol can inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation. By inhibiting the degradation of IκBα, β-sitosterol prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
PI3K/Akt Signaling Pathway
β-Sitosterol can also modulate the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway, which is involved in cell survival, proliferation, and metabolism. The specific effects of β-sitosterol on this pathway can be cell-type dependent, sometimes leading to activation and promoting cell survival, while in other contexts, it can lead to inhibition, inducing apoptosis in cancer cells.
(-)-β-Sitosterol: A Standard for Phytochemical Analysis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-β-Sitosterol is a ubiquitous phytosterol found in the cell membranes of plants.[1][2] Structurally similar to cholesterol, it is a key bioactive compound in many plant-based foods, supplements, and herbal medicines.[1][2][3] Its diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and cholesterol-lowering effects, have made it a focal point of research in phytochemistry and drug development.[1][4][5] Accurate and reliable quantification of β-sitosterol is crucial for the quality control of raw materials, standardization of herbal formulations, and elucidation of its therapeutic mechanisms.[1][6] This document provides detailed application notes and experimental protocols for the use of (-)-β-sitosterol as a standard in phytochemical analysis.
Application Notes
(-)-β-Sitosterol serves as an essential reference standard for the qualitative and quantitative analysis of various materials. Its applications span across different analytical techniques, ensuring the identity, purity, and potency of products containing this phytosterol.
Key Applications:
-
Quality Control of Herbal Supplements: Ensuring that nutraceutical products meet label claims for β-sitosterol content.[1][6]
-
Standardization of Plant Extracts: Establishing a consistent concentration of β-sitosterol in herbal extracts to ensure therapeutic efficacy and safety.
-
Phytochemical Profiling: Identifying and quantifying β-sitosterol as a marker compound in the chemical fingerprinting of medicinal plants.[7]
-
Adulteration Detection: Detecting the presence and quantity of β-sitosterol to identify substitution or contamination in raw materials.
-
Pharmacokinetic Studies: Quantifying β-sitosterol levels in biological matrices (e.g., plasma) to study its absorption, distribution, metabolism, and excretion.[8]
-
Food and Edible Oil Analysis: Determining the β-sitosterol content in vegetable oils and other food products for nutritional labeling and quality assessment.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various validated analytical methods for the determination of (-)-β-sitosterol.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex LC Column (150 x 4.6 mm)[1][6] | Eclipse XDB-C18 (200 x 4.6 mm, 5 µm)[8] | C18 (4.6 x 260 mm)[11] |
| Mobile Phase | Methanol: Acetonitrile (90:10 v/v)[1][6] | Methanol: Acetonitrile (30:70 v/v)[8] | Acetonitrile: 0.1% Formic Acid (Gradient)[11] |
| Flow Rate | 1.5 mL/min[1][6] | 1.0 mL/min[8] | 1.0 mL/min[11] |
| Detection | UV at 202 nm[1][6] | UV at 210 nm[8] | UV at 210, 254, 280, 320 nm[11] |
| Linearity Range | Not Specified | 2 - 10 µg/mL[8] | Not Specified |
| LOD | 2.92 µg/mL[1] | Not Specified | Not Specified |
| LOQ | 8.84 µg/mL[1] | Not Specified | Not Specified |
Table 2: Gas Chromatography (GC) Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm)[10] | Not Specified |
| Carrier Gas | Helium[10] | Not Specified |
| Flow Rate | 0.7 mL/min[10] | Not Specified |
| Injector Temp. | 250 °C[10] | Not Specified |
| Oven Program | 100°C (2 min), then to 290°C at 15°C/min (hold 10 min)[10] | Not Specified |
| Detector | FID / MS[10] | MS (SIM mode)[9] |
| Linearity Range | 10 - 600 µg/mL[10] | Not Specified |
| LOD | Not Specified | 0.05 µg/mL[8] |
| LOQ | Not Specified | 0.15 µg/mL[8] |
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Method Parameters
| Parameter | Method 1 |
| Stationary Phase | Precoated silica gel aluminum plates 60 F254[7] |
| Mobile Phase | Toluene: Ethyl acetate: Glacial Acetic acid (6:1.5:0.5 v/v/v)[7] |
| Detection | Densitometric scanning at 254 nm[7] |
| Linearity Range | Not Specified |
| LOD | Not Specified |
| LOQ | Not Specified |
Experimental Protocols
Preparation of (-)-β-Sitosterol Standard Solutions
Objective: To prepare accurate standard solutions of (-)-β-sitosterol for calibration curves and as a reference.
Materials:
-
(-)-β-Sitosterol reference standard (of known purity)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Ultrasonic bath
Protocol:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the (-)-β-sitosterol reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of chloroform and then make up the volume to 10 mL with methanol.[12]
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or an appropriate solvent (e.g., methanol).
-
For example, to prepare a 100 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up the volume with the diluent.
-
Prepare a range of concentrations suitable for constructing a calibration curve (e.g., 5, 10, 20, 50, 100 µg/mL).
-
Sample Preparation from Plant Material/Supplements
Objective: To extract (-)-β-sitosterol from a solid matrix for analysis.
Materials:
-
Plant powder or crushed supplement tablets
-
Chloroform
-
Methanol or other suitable solvent
-
Soxhlet apparatus (optional, for exhaustive extraction)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Extraction:
-
Accurately weigh a known amount of the powdered sample (e.g., 1 g).
-
For Supplements: Dissolve the powder in a known volume of chloroform and then add the mobile phase.[1][6]
-
For Plant Material: Perform extraction using a suitable solvent like methanol or a mixture of methanol and chloroform (1:1).[12] Sonication for 10-30 minutes can enhance extraction efficiency. For exhaustive extraction, a Soxhlet apparatus can be used.
-
-
Clarification:
HPLC Analysis Protocol
Objective: To quantify (-)-β-sitosterol in a prepared sample using HPLC.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
-
Prepared standard and sample solutions
Protocol:
-
Instrument Setup:
-
Calibration Curve:
-
Inject a fixed volume (e.g., 20 µL) of each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of peak area versus concentration. Determine the linearity and regression coefficient (R²).
-
-
Sample Analysis:
-
Inject the same volume of the prepared sample solution.
-
Record the peak area of the analyte.
-
Identify the β-sitosterol peak by comparing its retention time with that of the standard.
-
Quantify the amount of β-sitosterol in the sample using the calibration curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving (-)-β-Sitosterol
(-)-β-Sitosterol has been shown to modulate several key signaling pathways involved in apoptosis and inflammation.
Caption: Apoptosis signaling pathway modulated by (-)-β-Sitosterol.
Caption: Anti-inflammatory signaling pathway of (-)-β-Sitosterol.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the analysis of (-)-β-sitosterol.
Caption: General workflow for HPLC analysis of (-)-β-Sitosterol.
Caption: General workflow for GC-MS analysis of (-)-β-Sitosterol.
References
- 1. tandfonline.com [tandfonline.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. β-Sitosterol - Wikipedia [en.wikipedia.org]
- 4. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. The active ingredient β-sitosterol in the anti-inflammatory agents alleviates perianal inflammation in rats by inhibiting the expression of Srebf2, activating the PPAR signaling pathway, and altering the composition of gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. ijsar.in [ijsar.in]
- 9. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for beta-Sitosterol (HMDB0000852) [hmdb.ca]
- 12. pubs.acs.org [pubs.acs.org]
Application of (-)-beta-Sitosterol in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-beta-Sitosterol (β-sitosterol) is a widespread plant-derived sterol with a chemical structure similar to cholesterol.[1] It exhibits a range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and cholesterol-lowering properties.[2][3] However, its therapeutic potential is often limited by poor aqueous solubility and low bioavailability.[3][4] To overcome these limitations, various drug delivery systems have been developed to enhance the solubility, stability, and targeted delivery of β-sitosterol. This document provides a detailed overview of the application of β-sitosterol in drug delivery systems, including quantitative data, experimental protocols, and visualizations of key processes.
Data Presentation: Physicochemical Properties of β-Sitosterol-Loaded Drug Delivery Systems
The following tables summarize the key physicochemical characteristics of different β-sitosterol-loaded nanocarriers from various studies.
Table 1: β-Sitosterol-Loaded Liposomes
| Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomal β-Sitosterol | 179 | Not Reported | Not Reported | 94.4 | [5] |
| Gypenosides loaded liposome (sphingomyelin and β-sitosterol) | 205 | -33.1 | 91.3 | Not Reported | [6] |
Table 2: β-Sitosterol-Loaded Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs)
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| β-Sitosterol-loaded NLC (PW) | 96.5 ± 0.71 | Not Reported | Not Reported | >90 | [7][8] |
| β-Sitosterol-loaded NLC (PW+GB) | 105.5 ± 0.75 | Not Reported | Not Reported | >90 | [7][8] |
| β-Sitosterol-loaded NLC | 193.6 ± 8.23 | 0.370 ± 0.02 | -21.4 ± 1.76 | >80 | [9] |
| β-Sitosterol-loaded SLN | 168.83 | 0.231 | -28.9 | 68.29 | [10] |
| β-Sitosterol-mediated Silver Nanoparticles | Not specified, spherical | Not Reported | Not Reported | Not Reported | [11] |
Table 3: β-Sitosterol-Loaded Polymeric Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| β-Sit-PLGA Nanoparticles | 215.0 ± 29.7 | Narrow | -13.8 ± 1.61 | 62.89 ± 4.66 | [4][12] |
| β-Sit-PEG-PLA Nanoparticles | 240.6 ± 23.3 | Narrow | -23.5 ± 0.27 | 51.83 ± 19.72 | [4][12] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of β-sitosterol-loaded drug delivery systems based on published literature.
Protocol 1: Preparation of β-Sitosterol Loaded Nanostructured Lipid Carriers (NLCs) by High-Speed Homogenization[9]
Materials:
-
Glyceryl monostearate (Solid lipid)
-
Virgin coconut oil (Liquid lipid)
-
This compound
-
Tween 80
-
Distilled water
Procedure:
-
Lipid Phase Preparation: Heat Glyceryl monostearate and virgin coconut oil to 75°C until a clear, homogenous lipid mixture is formed.
-
Drug Incorporation: Add the desired amount of β-sitosterol to the melted lipid phase and stir until completely dissolved.
-
Aqueous Phase Preparation: Dissolve Tween 80 in distilled water.
-
Emulsification: Add the hot lipid phase to the aqueous phase under high-speed homogenization at a specified stirring speed (e.g., 9999.99 rpm).
-
NLC Formation: Continue homogenization for a sufficient time to form a nanoemulsion.
-
Cooling: Allow the nanoemulsion to cool down to room temperature to solidify the lipid matrix and form the NLCs.
Protocol 2: Preparation of β-Sitosterol Loaded Solid Lipid Nanoparticles (SLNs)[1]
Materials:
-
This compound
-
Glycerin
-
Tween 40
-
Distilled water
Procedure:
-
Aqueous Phase Preparation: Dissolve β-sitosterol and Tween 40 in hot distilled water at 60°C.
-
Lipid Phase Preparation: Melt glycerin at 70°C.
-
Emulsification: Add the melted glycerin dropwise to the hot aqueous solution while stirring at 500 RPM for 20 minutes using a mechanical stirrer to form an emulsion.
-
Homogenization: Homogenize the resulting emulsion using a high-speed homogenizer at 1000 rpm for 30 minutes to form the SLNs.
-
Storage: Store the prepared SLNs in a refrigerator.
Protocol 3: Preparation of β-Sitosterol Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation[4][12]
Materials:
-
Poly(lactide-co-glycolic acid) (PLGA)
-
This compound
-
Polyvinyl alcohol (PVA)
-
Organic solvent (e.g., dichloromethane)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and β-sitosterol in an organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and sonicate at a specific amplitude (e.g., 30%) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion for an extended period (e.g., 15 hours) to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the pellet.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles for long-term storage.
Protocol 4: In Vitro Drug Release Study using Dialysis Bag Method[7][9]
Materials:
-
β-Sitosterol loaded nanoparticle suspension
-
Dialysis membrane (e.g., molecular weight cut-off 14,000 Da)
-
Phosphate buffer (pH 7.4)
-
Tween 80
-
Magnetic stirrer
-
Incubator
Procedure:
-
Membrane Preparation: Wash and soak the dialysis membrane overnight to remove glycerin.
-
Sample Loading: Fill the dialysis bag with a known amount of the β-sitosterol-loaded nanoparticle suspension.
-
Release Medium: Immerse the dialysis bag in a beaker containing 50 ml of phosphate buffer (pH 7.4) with 2.5% Tween 80 to maintain sink conditions.
-
Incubation: Place the beaker on a magnetic stirrer at 100 rpm and maintain the temperature at 37 ± 1°C.
-
Sampling: At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the amount of β-sitosterol released in the samples using a suitable analytical method like HPLC.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by β-sitosterol and typical experimental workflows in the development of β-sitosterol-based drug delivery systems.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Anticancer activity and other biomedical properties of β-sitosterol: Bridging phytochemistry and current pharmacological evidence for future translational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposomal β-Sitosterol Suppresses Metastasis of CT26/luc Colon Carcinoma via Inhibition of MMP-9 and Evoke of Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Feasibility of Novel Liposome Consisted of Sphingomyelin and β-sitosterol for Gypenosides Delivery [jstage.jst.go.jp]
- 7. β-Sitosterol Loaded Nanostructured Lipid Carrier: Physical and Oxidative Stability, In Vitro Simulated Digestion and Hypocholesterolemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Sitosterol Loaded Nanostructured Lipid Carrier: Physical and Oxidative Stability, In Vitro Simulated Digestion and Hypocholesterolemic Activity [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Network Pharmacology and Optimization of β-Sitosterol-Loaded Solid Lipid Nanoparticles Using Box-Behnken Design for Enhanced Solubility and Sustained Drug Release in Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-sitosterol Mediated Silver Nanoparticles Induce Cytotoxicity in Human Colon Cancer HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of β-Sitosterol Loaded PLGA and PEG-PLA Nanoparticles for Effective Treatment of Breast Cancer: Preparation, Physicochemical Characterization, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of (-)-beta-Sitosterol
A Proposed Framework for In Vivo Tracking of a Key Phytosterol
Audience: Researchers, scientists, and drug development professionals.
Abstract: (-)-beta-Sitosterol, a ubiquitous plant sterol, has garnered significant attention for its diverse pharmacological activities, including cholesterol-lowering, anti-inflammatory, and anti-cancer properties. Understanding its biodistribution, target engagement, and pharmacokinetic profile in a living organism is crucial for optimizing its therapeutic potential. However, to date, there is a notable absence of established in vivo imaging techniques specifically for tracking this compound. This document provides a set of detailed, albeit prospective, application notes and experimental protocols for the in vivo imaging of this compound. The proposed methodologies are based on established principles of radiolabeling for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as fluorescent labeling for optical imaging. These protocols are intended to serve as a foundational guide for researchers seeking to pioneer the in vivo visualization of this important phytosterol.
Proposed In Vivo Imaging Strategies
Given the lack of existing literature on the direct in vivo imaging of this compound, two primary strategies are proposed, leveraging common modalities for tracking small molecules:
-
Radiolabeling for PET/SPECT Imaging: This approach offers high sensitivity and deep tissue penetration, making it ideal for quantitative whole-body biodistribution studies. It involves labeling this compound with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m, Iodine-123) radionuclide.
-
Fluorescent Labeling for Optical Imaging: This technique is well-suited for high-resolution imaging in small animal models, particularly for studying uptake in superficial tissues or in surgically exposed organs. It involves conjugating a fluorescent dye to the this compound molecule.
Radiolabeling of this compound for PET/SPECT Imaging
Application Note
Radiolabeling of this compound with a suitable radionuclide would enable its non-invasive, quantitative tracking throughout the body using PET or SPECT. This would provide invaluable data on its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, labeling with Carbon-11 could allow for the direct tracing of the intact molecule, while labeling with Fluorine-18 might offer a longer half-life for studying slower kinetic processes.
Proposed Experimental Protocol: Synthesis of ¹¹C-beta-Sitosterol
This protocol is a hypothetical adaptation of known radiolabeling techniques for sterol-like molecules.
2.2.1. Materials:
-
This compound
-
Desmethyl precursor of this compound (at a suitable position for methylation)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile/water gradient
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
Sterile saline for injection
-
Quality control equipment (e.g., TLC with phosphor imager, GC for residual solvent analysis)
2.2.2. Procedure:
-
Precursor Preparation: In a shielded hot cell, dissolve the desmethyl-(-)-beta-sitosterol precursor (1-2 mg) in anhydrous DMF (200 µL).
-
Activation: Add sodium hydride (1.2 equivalents) to the precursor solution to deprotonate the hydroxyl group, forming the alkoxide.
-
Radiolabeling: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at room temperature for 5-10 minutes.
-
Quenching: Quench the reaction by adding 500 µL of the initial HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system to isolate the --INVALID-LINK---beta-sitosterol.
-
Formulation: Collect the radioactive peak, remove the organic solvent under a stream of nitrogen with gentle heating, and reformulate the final product in sterile saline for injection.
-
Quality Control:
-
Radiochemical Purity: Analyze an aliquot of the final product by analytical HPLC with a radioactivity detector.
-
Chemical Purity: Co-inject the final product with a non-radioactive this compound standard on HPLC with a UV detector.
-
Residual Solvents: Analyze for any remaining organic solvents using gas chromatography.
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the product is safe for in vivo administration.
-
Data Presentation: Hypothetical Biodistribution of ¹¹C-beta-Sitosterol in a Rodent Model
| Organ | % Injected Dose per Gram (%ID/g) at 30 min | % Injected Dose per Gram (%ID/g) at 60 min | % Injected Dose per Gram (%ID/g) at 120 min |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Liver | 25.2 ± 4.1 | 20.5 ± 3.5 | 15.1 ± 2.8 |
| Spleen | 3.1 ± 0.6 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Lungs | 2.8 ± 0.5 | 1.9 ± 0.3 | 1.1 ± 0.2 |
| Kidneys | 4.5 ± 0.8 | 3.2 ± 0.6 | 2.0 ± 0.4 |
| Heart | 1.2 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 |
| Brain | 0.1 ± 0.05 | 0.08 ± 0.03 | 0.05 ± 0.02 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.05 |
| Bone | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Intestines | 10.3 ± 2.2 | 15.8 ± 3.1 | 22.4 ± 4.5 |
Data are presented as mean ± standard deviation (n=5 animals per time point).
Diagram: Experimental Workflow for Radiolabeling and PET Imaging
Caption: Workflow for radiosynthesis and in vivo PET imaging.
Fluorescent Labeling of this compound for Optical Imaging
Application Note
Conjugating a fluorescent dye to this compound can enable its visualization in vivo using techniques like intravital microscopy or whole-body fluorescence imaging in small animals. This approach would be particularly useful for studying the cellular uptake and trafficking of this compound in accessible tissues or in disease models where specific organs are of interest. The choice of fluorophore should be based on the desired excitation and emission wavelengths to minimize tissue autofluorescence (typically in the near-infrared range).
Proposed Experimental Protocol: Synthesis of a NIR-beta-Sitosterol Conjugate
This protocol describes a hypothetical conjugation of a near-infrared (NIR) fluorescent dye to this compound.
3.2.1. Materials:
-
This compound
-
Succinic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine-reactive NIR fluorescent dye (e.g., a derivative of cyanine7)
-
Dimethyl sulfoxide (DMSO)
-
Silica gel for column chromatography
-
Mobile phase: Hexane/Ethyl acetate gradient
-
Mass spectrometer and NMR for characterization
3.2.2. Procedure:
-
Synthesis of beta-Sitosteryl Hemisuccinate:
-
Dissolve this compound (1 equivalent) and succinic anhydride (1.5 equivalents) in pyridine.
-
Heat the reaction mixture at 100°C for 24 hours.
-
After cooling, dilute with DCM and wash with 1M HCl and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield beta-sitosteryl hemisuccinate.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the beta-sitosteryl hemisuccinate (1 equivalent) in anhydrous DMSO.
-
Add HBTU (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir at room temperature for 1 hour to activate the carboxylic acid.
-
-
Conjugation to NIR Dye:
-
Dissolve the amine-reactive NIR dye (1 equivalent) in anhydrous DMSO.
-
Add the activated beta-sitosteryl hemisuccinate solution to the dye solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the NIR-beta-sitosterol conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the final conjugate using mass spectrometry and NMR spectroscopy.
-
Determine the fluorescence properties (excitation/emission maxima, quantum yield) using a fluorometer.
-
Data Presentation: Hypothetical Cellular Uptake of NIR-beta-Sitosterol in Cancer Cells
| Cell Line | Treatment Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| MCF-7 (Breast Cancer) | 10 | 850 ± 120 |
| MCF-7 (Breast Cancer) | 25 | 1800 ± 250 |
| PC-3 (Prostate Cancer) | 10 | 650 ± 90 |
| PC-3 (Prostate Cancer) | 25 | 1300 ± 180 |
| HEK293 (Control) | 10 | 150 ± 30 |
| HEK293 (Control) | 25 | 320 ± 50 |
Data are presented as mean ± standard deviation from three independent experiments.
Diagram: Workflow for Fluorescent Labeling and In Vivo Optical Imaging
Caption: Workflow for synthesis and optical imaging of a fluorescent beta-sitosterol conjugate.
Relevant Signaling Pathway: PI3K/Akt Pathway
This compound has been reported to exert some of its biological effects, including anti-cancer activity, through modulation of the PI3K/Akt signaling pathway. Visualizing the localization of this compound in relation to the activity of this pathway could provide significant mechanistic insights.
Diagram: Simplified PI3K/Akt Signaling Pathway
Caption: this compound can inhibit the PI3K/Akt signaling pathway.
Conclusion and Future Directions
The protocols and application notes presented herein offer a theoretical framework for the development of in vivo imaging techniques to track this compound. While these methods are based on established chemical and imaging principles, significant research and development will be required to optimize the labeling strategies and validate the resulting imaging agents. Successful implementation of these techniques would undoubtedly accelerate our understanding of the in vivo behavior of this compound and facilitate its translation into more effective therapeutic applications. Future work should focus on the synthesis and in vitro evaluation of these novel imaging agents, followed by in vivo validation in appropriate animal models of disease.
Application Notes and Protocols for Measuring (-)-beta-Sitosterol Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-beta-Sitosterol, a prominent phytosterol found in a variety of plants, has garnered significant scientific interest due to its diverse pharmacological activities. Among these, its ability to modulate the activity of various key enzymes has positioned it as a promising candidate for the development of novel therapeutics. This document provides detailed application notes and protocols for assays measuring the enzymatic inhibition of this compound against several important targets, including 5-alpha-reductase, HMG-CoA reductase, and enzymes involved in inflammatory pathways.
I. 5-alpha-Reductase Inhibition Assay
The enzyme 5-alpha-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of this enzyme is a key therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2]
Data Presentation
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Steroidal 5α-reductase type 2 (S5αR2) | 3.24 ± 0.32 µM | [1] |
| Dutasteride (Control) | Steroidal 5α-reductase type 2 (S5αR2) | 4.88 × 10⁻³ ± 0.33 µM | [1] |
Experimental Protocol: In Vitro 5-alpha-Reductase Inhibition Assay
This protocol is adapted from a method using human prostate tissue microsomes.
A. Materials and Reagents
-
Human prostate tissue
-
Microsome extraction buffer (e.g., 20 mM potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA, and protease inhibitors)
-
Bradford reagent for protein quantification
-
Testosterone
-
NADPH
-
This compound
-
Dutasteride (positive control)
-
Reaction buffer (e.g., 40 mM sodium phosphate buffer, pH 6.5)
-
Dithiothreitol (DTT)
-
Ethyl acetate (for extraction)
-
Mobile phase for HPLC or LC-MS analysis
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
B. Enzyme Preparation: Microsome Isolation
-
Obtain fresh human prostate tissue.
-
Homogenize the tissue in ice-cold microsome extraction buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using the Bradford assay.
-
Store the microsomal fraction at -80°C until use.
C. Enzymatic Assay
-
Prepare a reaction mixture containing the following in a final volume of 200 µL:
-
Prostate microsomes (e.g., 50 µg of protein)
-
Reaction buffer
-
1 mM DTT
-
Varying concentrations of this compound or dutasteride (e.g., from 0.1 to 100 µM).
-
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding testosterone (e.g., 10 µM final concentration) and NADPH (e.g., 100 µM final concentration).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 1 mL of ice-cold ethyl acetate.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for analysis.
D. Data Analysis
-
Analyze the samples by HPLC or LC-MS to quantify the amount of DHT produced.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
Caption: 5-alpha-Reductase Pathway and Inhibition by beta-Sitosterol.
Caption: Experimental Workflow for 5-alpha-Reductase Inhibition Assay.
II. HMG-CoA Reductase Inhibition Assay
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. Its inhibition is a primary strategy for managing hypercholesterolemia.[3]
Data Presentation
While direct IC50 values for this compound on HMG-CoA reductase activity are not consistently reported in the literature, studies have shown that beta-sitosterol can reduce the activity, mass, and mRNA levels of HMG-CoA reductase.
| Compound | Effect on HMG-CoA Reductase | Observation | Source |
| This compound | Activity, Mass, and mRNA levels | Decreased |
Experimental Protocol: Spectrophotometric HMG-CoA Reductase Inhibition Assay
This protocol is based on commercially available assay kits that measure the decrease in NADPH absorbance.
A. Materials and Reagents
-
HMG-CoA Reductase Assay Kit (containing HMG-CoA reductase, HMG-CoA, NADPH, and a control inhibitor like pravastatin)
-
This compound
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
B. Assay Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, prepare the following reactions:
-
Blank: Assay buffer without enzyme.
-
Control: Assay buffer with HMG-CoA reductase.
-
Positive Control: Assay buffer with HMG-CoA reductase and a known inhibitor (e.g., pravastatin).
-
Test: Assay buffer with HMG-CoA reductase and varying concentrations of this compound.
-
-
To each well, add the appropriate components as specified by the kit manufacturer, typically including the assay buffer and the enzyme.
-
Add the test compound or control inhibitor to the respective wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding a mixture of HMG-CoA and NADPH to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes) at 37°C.
C. Data Analysis
-
Calculate the rate of NADPH consumption (decrease in absorbance per minute) for each reaction.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow
Caption: HMG-CoA Reductase Pathway and Inhibition by beta-Sitosterol.
Caption: Workflow for HMG-CoA Reductase Inhibition Assay.
III. Assays for Anti-Inflammatory Enzyme Inhibition
This compound exhibits anti-inflammatory properties by modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Data Presentation
Specific IC50 values for this compound against COX-1, COX-2, and LOX are not consistently reported in the literature and require further experimental validation.
Experimental Protocol: General Cyclooxygenase (COX) Inhibition Assay
This is a general protocol that can be adapted for screening inhibitors against COX-1 and COX-2.
A. Materials and Reagents
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Heme
-
A colorimetric or fluorescent probe for detecting prostaglandin production
-
This compound
-
Known COX inhibitor (e.g., indomethacin or celecoxib)
B. Assay Procedure
-
Prepare a reaction mixture containing the COX enzyme, reaction buffer, and heme.
-
Add varying concentrations of this compound or a control inhibitor.
-
Pre-incubate the mixture at the recommended temperature (e.g., 37°C) for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a set period to allow for prostaglandin formation.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorescent plate reader).
Experimental Protocol: General Lipoxygenase (LOX) Inhibition Assay
This is a general spectrophotometric protocol for measuring LOX inhibition.
A. Materials and Reagents
-
Lipoxygenase (e.g., from soybean)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (pH 9.0)
-
This compound
-
Known LOX inhibitor (e.g., nordihydroguaiaretic acid)
B. Assay Procedure
-
Prepare a reaction mixture containing the LOX enzyme in borate buffer.
-
Add varying concentrations of this compound or a control inhibitor.
-
Pre-incubate the mixture at room temperature for a few minutes.
-
Initiate the reaction by adding the substrate (linoleic or arachidonic acid).
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.
Signaling Pathway
Caption: Inhibition of Inflammatory Pathways by beta-Sitosterol.
IV. Aromatase Inhibition Assay
Aromatase is a key enzyme in estrogen biosynthesis, converting androgens to estrogens. While some studies suggest a link between phytosterols and aromatase inhibition, direct inhibitory data for this compound is limited. One study demonstrated the use of beta-sitosterol as a precursor for the chemical synthesis of aromatase inhibitors.[1]
Experimental Protocol: General Aromatase Inhibition Assay
This is a generalized protocol for in vitro aromatase inhibition screening.
A. Materials and Reagents
-
Human recombinant aromatase or placental microsomes
-
Androstenedione (substrate)
-
NADPH
-
Aromatase assay buffer
-
This compound
-
Letrozole or anastrozole (positive control)
-
Method for detecting estrogen production (e.g., tritiated water release assay or fluorescent assay)
B. Assay Procedure
-
Prepare a reaction mixture containing aromatase, assay buffer, and NADPH.
-
Add varying concentrations of this compound or a control inhibitor.
-
Pre-incubate the mixture at the appropriate temperature.
-
Initiate the reaction by adding androstenedione (if using a non-radioactive assay) or a radiolabeled substrate (for the tritiated water release assay).
-
Incubate for a defined period.
-
Stop the reaction and measure the amount of estrogen produced or the released tritiated water.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in investigating the enzymatic inhibitory properties of this compound. The detailed methodologies for 5-alpha-reductase and HMG-CoA reductase assays, along with general protocols for inflammatory enzyme and aromatase inhibition, serve as a valuable resource for further research and drug discovery efforts. The accompanying diagrams provide a clear visual representation of the relevant pathways and experimental workflows. Further studies are warranted to fully elucidate the inhibitory potential of this compound against a broader range of enzymatic targets.
References
Application Notes and Protocols for (-)-beta-Sitosterol in Cosmetic and Dermatological Formulations
For Researchers, Scientists, and Drug Development Professionals
(-)-beta-Sitosterol, a widely distributed plant sterol, is a multifunctional active ingredient with significant potential in cosmetic and dermatological formulations. Its demonstrated anti-inflammatory, antioxidant, skin-brightening, and skin barrier-enhancing properties make it a valuable component for products targeting a range of skin concerns, including aging, sensitivity, hyperpigmentation, and dryness. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers and formulators in harnessing the benefits of this compound.
Key Applications and Mechanisms of Action
This compound exerts its effects on the skin through several key mechanisms:
-
Anti-Inflammatory Effects: It can suppress the expression of pro-inflammatory mediators, making it suitable for formulations aimed at soothing irritated or sensitive skin. A key mechanism is the inhibition of the NF-κB signaling pathway.[1]
-
Antioxidant Activity: By scavenging free radicals, this compound helps protect the skin from oxidative stress, a primary contributor to premature aging.
-
Skin Barrier Enhancement: It plays a crucial role in improving the skin's barrier function by increasing the expression of essential proteins such as loricrin, filaggrin, and involucrin, as well as the water channel protein aquaporin 3 (AQP3).[2][3][4] This leads to improved skin hydration and reduced transepidermal water loss (TEWL).
-
Moisturization and Anti-Aging: this compound promotes the synthesis of hyaluronic acid in dermal fibroblasts, a key molecule involved in skin hydration and viscoelasticity.[2][3][4] It has also been shown to stimulate collagen synthesis, which can help improve skin elasticity and reduce the appearance of fine lines and wrinkles.
-
Skin Brightening: It exhibits inhibitory effects on tyrosinase, the key enzyme in melanin synthesis, suggesting its utility in formulations designed to address hyperpigmentation and uneven skin tone.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from various in vitro studies.
Table 1: Effect of this compound on Skin Barrier Protein and Hyaluronic Acid Synthesizing Enzyme Expression in Human Keratinocytes and Fibroblasts
| Target Protein/Enzyme | Cell Type | This compound Concentration (µM) | Fold Increase vs. Control (Protein Expression) | Fold Increase vs. Control (mRNA Expression) | Reference |
| Aquaporin 3 (AQP3) | HaCaT Keratinocytes | 25 | ~1.8 | ~2.0 | [2][4] |
| Loricrin (LOR) | HaCaT Keratinocytes | 25 | ~1.6 | ~1.8 | [2][4] |
| Filaggrin (FLG) | HaCaT Keratinocytes | 25 | ~1.5 | ~1.7 | [2][4] |
| Involucrin (IVL) | HaCaT Keratinocytes | 25 | ~1.4 | ~1.6 | [2][4] |
| Hyaluronan Synthase 1 (HAS1) | Human Dermal Fibroblasts | 25 | ~1.7 | ~1.9 | [2][4] |
| Hyaluronan Synthase 2 (HAS2) | Human Dermal Fibroblasts | 25 | ~1.6 | ~1.8 | [2][4] |
| Hyaluronan Synthase 3 (HAS3) | Human Dermal Fibroblasts | 25 | ~1.5 | ~1.7 | [2][4] |
Table 2: Anti-inflammatory Effects of this compound
| Inflammatory Mediator | Cell/Tissue Model | This compound Treatment | Percentage Reduction vs. LPS-Stimulated Control | Reference |
| IL-6 | LPS-Exposed BV2 Microglia | 10 µM | Significant Reduction | [5] |
| TNF-α | LPS-Exposed BV2 Microglia | 10 µM | Significant Reduction | [5] |
| iNOS | LPS-Exposed BV2 Microglia | 10 µM | Significant Reduction | [5] |
| COX-2 | LPS-Exposed BV2 Microglia | 10 µM | Significant Reduction | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in skin inflammation and aging.
Caption: Anti-inflammatory signaling pathways of this compound.
Experimental Workflow: In Vitro Assessment
A general workflow for evaluating the efficacy of this compound in vitro.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This assay is used to evaluate the potential of this compound to inhibit melanin production.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) (e.g., Sigma-Aldrich, Cat. No. D9628)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve mushroom tyrosinase in phosphate buffer to a concentration of 30 U/mL.
-
Dissolve L-DOPA in phosphate buffer to a concentration of 10 mM.
-
Dissolve this compound and Kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of test concentrations.
-
-
Assay Protocol: [6]
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control).
-
Add 40 µL of the mushroom tyrosinase solution and 100 µL of phosphate buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
A_control = Absorbance of the control (enzyme + substrate + buffer)
-
A_sample = Absorbance of the reaction with the test compound
-
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the concentration of this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the antioxidant capacity of this compound.
Materials:
-
DPPH (Sigma-Aldrich, Cat. No. D9132)
-
This compound
-
Ascorbic Acid (positive control)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and Ascorbic Acid in methanol.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the test compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
A_control = Absorbance of the DPPH solution without the test compound
-
A_sample = Absorbance of the DPPH solution with the test compound
-
-
Western Blot Analysis for Skin Barrier Proteins
This protocol is for the semi-quantitative analysis of loricrin, filaggrin, and involucrin expression in human keratinocytes.
Materials:
-
Human Keratinocytes (e.g., HaCaT cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies (anti-loricrin, anti-filaggrin, anti-involucrin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture human keratinocytes to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: 1:1000 for anti-loricrin, anti-filaggrin, anti-involucrin, and 1:5000 for anti-β-actin.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the β-actin loading control.
-
Hyaluronic Acid (HA) Synthesis Assay
This ELISA-based protocol quantifies the amount of HA secreted by human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts
-
This compound
-
Hyaluronic Acid ELISA Kit (e.g., R&D Systems, Cat. No. DHYAL0)
-
Cell culture medium
Procedure:
-
Cell Culture and Treatment:
-
Culture human dermal fibroblasts in a 24-well plate until confluent.
-
Treat the cells with this compound in a serum-free medium for 24-48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
ELISA Protocol:
-
Perform the HA ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution and stopping the reaction.
-
-
-
Measurement and Calculation:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of HA in the samples.
-
Collagen Synthesis Assay (Sirius Red Staining)
This colorimetric assay is used to quantify total collagen production by fibroblasts.
Materials:
-
Human Dermal Fibroblasts
-
This compound
-
Sirius Red dye solution (0.1% in picric acid)
-
0.01 N HCl
-
0.5 M NaOH
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Seed fibroblasts in a 96-well plate and grow to confluence.
-
Treat cells with this compound for 48-72 hours.
-
-
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Stain the cells with Sirius Red solution for 1 hour.
-
Wash the plate extensively with 0.01 N HCl to remove unbound dye.
-
-
Quantification:
-
Elute the bound dye with 0.5 M NaOH.
-
Measure the absorbance of the eluted dye at 540 nm.
-
The absorbance is directly proportional to the amount of collagen.
-
Conclusion
This compound is a versatile and effective ingredient for a wide array of cosmetic and dermatological applications. Its well-documented benefits for skin health, supported by a growing body of scientific evidence, make it an attractive option for formulators seeking to develop innovative and efficacious skincare products. The protocols and data presented here provide a solid foundation for further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. The protective effects of β-sitosterol and vermicularin from Thamnolia vermicularis (Sw.) Ach. against skin aging in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF- κ B Pathways in LPS-Exposed BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosinase inhibition assay [bio-protocol.org]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
Methods for Analyzing Beta-Sitosterol in Supplements
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of beta-sitosterol in dietary supplements. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phytosterols like beta-sitosterol.[1] It offers good sensitivity and resolution, allowing for the separation of beta-sitosterol from other sterols and matrix components. The method typically involves a reversed-phase column (such as C18 or C30) and an isocratic mobile phase, often a mixture of methanol and acetonitrile.[2][3] Detection is commonly performed using an ultraviolet (UV) detector at a low wavelength, typically around 202-205 nm.[2] One of the key advantages of HPLC is that it often does not require derivatization of the analyte, simplifying sample preparation.[4] However, the relatively weak UV absorbance of beta-sitosterol can limit sensitivity. Atmospheric Pressure Chemical Ionization (APCI) coupled with Mass Spectrometry (MS) can be used to enhance selectivity and sensitivity.
Experimental Protocol
a. Sample Preparation (Saponification and Extraction)
-
Weigh a representative portion of the homogenized supplement.
-
Add an ethanolic potassium hydroxide solution to the sample.[5]
-
Heat the mixture at a high temperature to saponify the lipids and release the phytosterols.[5]
-
After cooling, neutralize the solution with an appropriate acid, such as acetic acid.
-
Perform a liquid-liquid extraction using a non-polar solvent like toluene or hexane to isolate the unsaponifiable fraction containing beta-sitosterol.[5]
-
Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
b. HPLC Instrumentation and Conditions
| Parameter | Value |
| Column | C18 (5 µm, 4.6 x 250 mm) or C30[3] |
| Mobile Phase | Methanol:Acetonitrile (90:10, v/v)[2] |
| Flow Rate | 1.5 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 202 nm[2] |
| Run Time | Approximately 12 minutes |
c. Data Analysis
Quantification is achieved by comparing the peak area of beta-sitosterol in the sample to that of a calibration curve prepared from beta-sitosterol standards of known concentrations.
Quantitative Data Summary
| Validation Parameter | Result | Reference |
| Linearity Range | 10 - 50 µg/mL | [2] |
| Limit of Detection (LOD) | 3.26 µg/mL | [2] |
| Limit of Quantification (LOQ) | 9.89 µg/mL | [2] |
| Recovery | 91.61 - 99.60% | [2] |
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of phytosterols like beta-sitosterol, which have low volatility, a derivatization step is necessary to convert them into more volatile forms, typically as trimethylsilyl (TMS) ethers.[1][5] GC provides excellent separation of complex mixtures, and MS detection offers high sensitivity and selectivity, allowing for confident identification and quantification.[6] The analysis is typically performed on a capillary column with a non-polar stationary phase.[6] GC-MS is a robust and reliable method for the routine analysis of beta-sitosterol in various matrices, including dietary supplements.[5]
Experimental Protocol
a. Sample Preparation (Saponification, Extraction, and Derivatization)
-
Follow steps 1-5 of the HPLC sample preparation for saponification and extraction.[5]
-
After evaporating the extraction solvent, add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.[7]
-
Heat the mixture to facilitate the derivatization reaction, converting beta-sitosterol to its TMS ether.
-
The derivatized sample is then ready for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
| Parameter | Value |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar[6] |
| Carrier Gas | Helium at a flow rate of 0.7 mL/min[6] |
| Injection Volume | 1 µL (split ratio 50:1)[6] |
| Inlet Temperature | 250 °C[6] |
| Oven Program | Initial temperature 100 °C (hold 2 min), ramp to 290 °C at 15 °C/min (hold 10 min)[6] |
| MS Detector | Electron Ionization (EI) |
| Scan Range | m/z 50-550 |
c. Data Analysis
Identification of beta-sitosterol is based on its retention time and mass spectrum. Quantification is performed using a calibration curve of derivatized beta-sitosterol standards. An internal standard, such as 5α-cholestane, can be used to improve accuracy and precision.[8]
Quantitative Data Summary
| Validation Parameter | Result | Reference |
| Linearity (R²) | > 0.995 | [5] |
| Limit of Detection (LOD) | 0.36 mg/100 g | [6] |
| Limit of Quantification (LOQ) | 1.20 mg/100 g | [6] |
| Recovery | 85.0 - 103% | [5] |
| Repeatability (RSD) | < 3.26% | [6] |
Experimental Workflow
High-Performance Thin-Layer Chromatography (HPTLC)
Application Note
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for the quantification of beta-sitosterol.[3][9] It allows for the simultaneous analysis of multiple samples on a single plate, increasing throughput. The separation is achieved on HPTLC silica gel plates with a suitable mobile phase.[10][11] After development, the plate is derivatized with a reagent, such as anisaldehyde-sulfuric acid, to visualize the separated compounds.[10] Densitometric scanning is then used for quantification at a specific wavelength.[10] HPTLC is particularly useful for screening a large number of samples and for the analysis of beta-sitosterol in complex herbal matrices.[12]
Experimental Protocol
a. Sample Preparation
-
Extract beta-sitosterol from the supplement using a suitable solvent, such as methanol.
-
Filter the extract and use the filtrate directly for HPTLC analysis.
b. HPTLC Instrumentation and Conditions
| Parameter | Value |
| Stationary Phase | HPTLC silica gel 60 F254 plates[9][10] |
| Mobile Phase | Chloroform:Hexane:Methanol (65:30:5, v/v/v)[10] |
| Application | Apply samples and standards as bands using an automated applicator. |
| Development | Develop the plate in a twin-trough chamber saturated with the mobile phase. |
| Derivatization | Spray the dried plate with a derivatization reagent (e.g., anisaldehyde-sulfuric acid) and heat. |
| Densitometry | Scan the plate at 525 nm[10] or 580 nm[9]. |
c. Data Analysis
Quantify the amount of beta-sitosterol in the samples by comparing the peak areas of the sample bands to those of the standard bands on the same plate.
Quantitative Data Summary
| Validation Parameter | Result | Reference |
| Linearity Range | 167 - 667 ng/mL | [11] |
| Intra-day Precision (RSD) | 1.16 - 1.60% | [12] |
| Inter-day Precision (RSD) | 0.68 - 1.77% | [12] |
| Recovery | 99.98% | [12] |
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and identification of an isomer of β-sitosterol by HPLC and GC-MS [scirp.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPTLC METHOD FOR ESTIMATION AND QUANTIFICATION OF β-SITOSTEROL FROM IN-VIVO AND IN-VITRO SAMPLES OF MERREMIA AEGYPTIA AND MERREMIA DISSECTA | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 10. academic.oup.com [academic.oup.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Quantification of β-Sitosterol by Validated High Performance Thin Layer Chromatography (HPTLC) Densitometric Method in the Flowering Buds of <i>Mesua ferrea</i> Linn | Journal of Scientific Research [banglajol.info]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of (-)-beta-Sitosterol in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of (-)-beta-Sitosterol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of β-sitosterol?
A1: The poor oral bioavailability of β-sitosterol, typically less than 5%, is primarily attributed to its low aqueous solubility and high lipophilicity.[1][2] This leads to inefficient dissolution in the gastrointestinal fluids and limited absorption across the intestinal membrane. Furthermore, absorbed β-sitosterol is actively pumped back into the intestinal lumen by ATP-binding cassette (ABC) transporters, specifically ABCG5 and ABCG8, further reducing its systemic availability.[3][4]
Q2: What are the most common strategies to improve the bioavailability of β-sitosterol?
A2: Several formulation strategies have been developed to overcome the poor bioavailability of β-sitosterol. These include:
-
Lipid-Based Formulations: Such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), which enhance solubilization and absorption.[5]
-
Nanonization: Reducing the particle size to the nanometer range, as with nanosuspensions and solid lipid nanoparticles (SLNs), increases the surface area for dissolution.[1][2][6][7]
-
Phytosomes: Complexing β-sitosterol with phospholipids to improve its absorption and bioavailability.[8][9][10]
-
Co-crystals: Forming co-crystals with a suitable co-former to enhance solubility and dissolution rate.[11][12]
Q3: How do ABC transporters affect the bioavailability of β-sitosterol?
A3: ABC transporters, particularly ABCG5 and ABCG8, are efflux pumps located in the apical membrane of enterocytes. They actively transport absorbed phytosterols, including β-sitosterol, from within the intestinal cells back into the intestinal lumen, thereby limiting their net absorption into the bloodstream.[3][4] This efflux mechanism is a major contributor to the low systemic bioavailability of β-sitosterol.
Troubleshooting Guides
Formulation & Stability Issues
Q4: My β-sitosterol nanosuspension is showing particle aggregation and sedimentation over time. What could be the cause and how can I prevent it?
A4: Particle aggregation and sedimentation in nanosuspensions are common stability issues.[13][14][15]
-
Potential Causes:
-
Inadequate Stabilization: Insufficient concentration or inappropriate choice of stabilizers (surfactants or polymers) can lead to particle agglomeration due to high surface energy.[16]
-
Ostwald Ripening: Growth of larger particles at the expense of smaller ones, driven by differences in solubility.[16][17]
-
Changes in Crystalline State: Transformation to a more stable, less soluble crystalline form during storage.[14]
-
-
Troubleshooting & Solutions:
-
Optimize Stabilizer: Screen different types and concentrations of stabilizers. A combination of steric and electrostatic stabilizers (e.g., a polymer and an ionic surfactant) is often more effective.[13]
-
Control Particle Size Distribution: Aim for a narrow particle size distribution during preparation to minimize Ostwald ripening.
-
Solidification: Convert the nanosuspension into a solid dosage form, such as by freeze-drying or spray-drying, to improve long-term stability.[13] Ensure to use appropriate cryoprotectants during freeze-drying to prevent aggregation.[16]
-
Storage Conditions: Store the nanosuspension at a suitable temperature to minimize particle growth.
-
Q5: I am having trouble with the physical stability of my β-sitosterol-loaded Solid Lipid Nanoparticles (SLNs). What are the common problems and solutions?
A5: Physical instability in SLNs can manifest as particle growth, gelation, or drug expulsion.[6][7]
-
Potential Causes:
-
Lipid Polymorphism: Transformation of the lipid matrix from a less ordered to a more stable, highly ordered crystalline state can lead to the expulsion of the encapsulated drug.[6][7]
-
Particle Aggregation: Similar to nanosuspensions, inadequate stabilization can cause aggregation.
-
High Water Content: Formulations with high water content (70-99%) can be prone to stability issues.[18]
-
-
Troubleshooting & Solutions:
-
Lipid Selection: Use a mixture of lipids to create a less ordered lipid matrix (as in Nanostructured Lipid Carriers - NLCs), which can accommodate more drug and reduce expulsion.[18]
-
Surfactant Optimization: Ensure adequate surfactant concentration to cover the nanoparticle surface and provide a sufficient steric or electrostatic barrier.[19]
-
Lyophilization: Freeze-dry the SLN dispersion with a suitable cryoprotectant to produce a stable solid powder.[7]
-
Q6: My Self-Microemulsifying Drug Delivery System (SMEDDS) formulation for β-sitosterol appears cloudy or shows phase separation upon dilution. What should I do?
A6: Cloudiness or phase separation indicates incomplete emulsification or instability of the formed microemulsion.
-
Potential Causes:
-
Inappropriate Excipient Ratio: The ratio of oil, surfactant, and cosurfactant is not optimal for the formation of a stable microemulsion.
-
Poor Drug Solubility: β-sitosterol may not be sufficiently soluble in the chosen oil phase, leading to precipitation upon dilution.
-
Incorrect HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant system may not be suitable for the oil phase.
-
-
Troubleshooting & Solutions:
-
Construct a Ternary Phase Diagram: Systematically screen different ratios of oil, surfactant, and co-surfactant to identify the optimal microemulsion region.
-
Screen Different Excipients: Test various oils, surfactants, and co-surfactants to find a combination that provides the best solubilization for β-sitosterol and forms a stable microemulsion.
-
Optimize HLB: Adjust the HLB of the surfactant system by blending different surfactants to match the requirements of the oil phase.
-
In Vivo & Analytical Issues
Q7: The in vivo pharmacokinetic profile of my β-sitosterol formulation is highly variable between subjects. What could be the reasons?
A7: High inter-individual variability is a common challenge with lipid-based formulations.[20]
-
Potential Causes:
-
Physiological Variability: Differences in gastrointestinal pH, transit time, bile salt concentration, and enzyme activity among subjects can affect the in vivo performance of the formulation.
-
Food Effect: The presence or absence of food, particularly fatty food, can significantly impact the digestion of lipid-based formulations and the absorption of the drug.[21]
-
Formulation Instability in vivo: The formulation may not be stable in the complex environment of the GI tract, leading to premature drug release or precipitation.
-
-
Troubleshooting & Solutions:
-
Standardize Experimental Conditions: Fast animals overnight and control the diet to minimize physiological variability.
-
In Vitro Lipolysis Studies: Conduct in vitro lipolysis experiments to understand how the formulation will behave in the presence of digestive enzymes and bile salts. This can help in optimizing the formulation for more consistent in vivo performance.[21]
-
Robust Formulation Design: Develop a formulation that is less susceptible to changes in the GI environment. For example, a SMEDDS that rapidly forms a fine microemulsion can provide more consistent absorption.
-
Q8: I am struggling to develop a reliable HPLC method for quantifying β-sitosterol in plasma samples. What are the key parameters to consider?
A8: Developing a robust HPLC method for a lipophilic compound like β-sitosterol in a complex matrix like plasma requires careful optimization.
-
Key Parameters for Method Development:
-
Sample Preparation: Efficient extraction of β-sitosterol from plasma is crucial. This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of organic solvents like methanol and acetonitrile is often employed in an isocratic elution mode.
-
Detection: UV detection at a low wavelength (around 205-210 nm) is typical for β-sitosterol.
-
-
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different β-Sitosterol Formulations in Rats (Oral Administration)
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| β-Sitosterol Suspension | 20 | 150 ± 20 | 4.0 | 1200 ± 150 | 100 | Hypothetical Data |
| SMEDDS | 20 | 600 ± 80 | 2.0 | 4800 ± 500 | 400 | Hypothetical Data |
| Nanosuspension | 20 | 450 ± 60 | 2.5 | 3600 ± 400 | 300 | Hypothetical Data |
| SLN | 20 | 380 ± 50 | 3.0 | 3000 ± 350 | 250 | Hypothetical Data |
| Phytosome | 20 | 520 ± 70 | 2.0 | 4200 ± 450 | 350 | Hypothetical Data |
| Co-crystal | 20 | 700 ± 90 | 1.5 | 5600 ± 600 | 467 | Hypothetical Data |
Note: The data in this table is illustrative and compiled from typical results seen in literature. Actual values may vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of β-Sitosterol Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Screening of Excipients:
-
Construction of Ternary Phase Diagram:
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Visually observe the formulations for clarity and phase separation to identify the microemulsion region.
-
-
Preparation of β-Sitosterol SMEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimized ratio from the phase diagram.
-
Add the required amount of β-sitosterol to the excipient mixture.
-
Vortex the mixture until a clear and homogenous solution is obtained.[22]
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with a suitable aqueous medium and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the SMEDDS formulation to a beaker containing distilled water with gentle stirring and measure the time taken for it to form a clear microemulsion.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution apparatus and medium (e.g., simulated gastric or intestinal fluid).
-
Protocol 2: Preparation of β-Sitosterol Nanosuspension using High-Pressure Homogenization (HPH)
-
Preparation of Pre-suspension:
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer (e.g., Panda plus 2000).[1][2]
-
Perform an initial pre-milling step at a lower pressure for a few cycles.
-
Subsequently, homogenize at a high pressure (e.g., 1500 bar) for a specified number of cycles (e.g., 10-20 cycles) until the desired particle size is achieved.[16][23]
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine the mean particle size and PDI of the nanosuspension using DLS.
-
Zeta Potential: Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): Visualize the morphology of the nanoparticles.
-
In Vitro Dissolution: Evaluate the dissolution rate of the nanosuspension compared to the pure drug.
-
Mandatory Visualizations
Caption: Signaling pathway of β-sitosterol absorption and efflux in an enterocyte.
Caption: Experimental workflow for the development of a β-sitosterol SMEDDS formulation.
Caption: Experimental workflow for the preparation and evaluation of a β-sitosterol nanosuspension.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of β-sitosterol self-microemulsion and β-sitosterol ester with linoleic acid on lipid-lowering in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. assospharma.com [assospharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive Compounds Formulated in Phytosomes Administered as Complementary Therapy for Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA3067658A1 - Crystalline forms of beta-sitosterol - Google Patents [patents.google.com]
- 12. Sitosterol Bsterol Cocrystal - CIRCE Scientific [circescientific.com]
- 13. ijsdr.org [ijsdr.org]
- 14. researchgate.net [researchgate.net]
- 15. Stability of nanosuspensions in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. opendata.uni-halle.de [opendata.uni-halle.de]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 20. Pharmacokinetic aspects and in vitro-in vivo correlation potential for lipid-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: (-)-β-Sitosterol Experimental Solutions
Welcome to the technical support center for (-)-β-Sitosterol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with (-)-β-Sitosterol in experimental solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of (-)-β-Sitosterol under various conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the preparation and use of (-)-β-Sitosterol solutions in a laboratory setting.
Q1: What is the best solvent to dissolve (-)-β-Sitosterol for in vitro experiments?
A1: (-)-β-Sitosterol is a lipophilic compound with poor water solubility. For in vitro studies, high-purity dimethyl sulfoxide (DMSO) or absolute ethanol are commonly used to prepare concentrated stock solutions. It is crucial to use anhydrous solvents, as the presence of water can significantly decrease the solubility of β-sitosterol and promote precipitation.
Q2: My (-)-β-Sitosterol stock solution in DMSO appears cloudy or has precipitated after storage. What should I do?
A2: Cloudiness or precipitation in DMSO stock solutions can occur due to several factors:
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the air, which reduces the solubility of β-sitosterol.
-
Low Temperature Storage: While storing at -20°C or -80°C is recommended for long-term stability, precipitation can occur upon freezing and thawing.
Troubleshooting Steps:
-
Gently warm the solution to 37°C to try and redissolve the precipitate.
-
Briefly sonicate the vial to aid in dissolution.
-
Ensure your DMSO is of high purity and is stored in a desiccator to minimize water absorption.
-
When preparing stock solutions, do so in a low-humidity environment and use fresh, unopened DMSO whenever possible.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q3: How can I prevent (-)-β-Sitosterol from precipitating when I add it to my aqueous cell culture medium?
A3: Precipitation in aqueous media is a common issue due to the hydrophobic nature of β-sitosterol. Here are some strategies to minimize this:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and precipitation.
-
Serial Dilution: Instead of adding the concentrated stock solution directly to the full volume of media, perform serial dilutions. First, dilute the stock into a small volume of serum-containing media (the serum proteins can help stabilize the compound) and then add this intermediate dilution to the final volume of media.
-
Use of Solubilizing Agents: Complexation with cyclodextrins, such as methyl-β-cyclodextrin, can significantly enhance the aqueous solubility of β-sitosterol and improve its delivery to cells in culture.
-
Vortexing/Mixing: When adding the β-sitosterol solution to the medium, vortex or gently swirl the medium to ensure rapid and uniform distribution, which can help prevent localized high concentrations that lead to precipitation.
Q4: How stable is (-)-β-Sitosterol in solution under different storage conditions?
A4: The stability of (-)-β-Sitosterol is dependent on the solvent, temperature, and exposure to light and air.
-
Temperature: For long-term storage, stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C. At these temperatures, the compound is generally stable for several months. However, degradation is accelerated at higher temperatures.
-
Light: Exposure to light, particularly UV light, can cause degradation of β-sitosterol. It is recommended to store solutions in amber vials or protect them from light.
-
pH: β-Sitosterol is more stable in neutral to slightly acidic conditions. It is less stable under strong alkaline conditions, especially when combined with high temperatures.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of (-)-β-Sitosterol under various conditions.
Table 1: Stability of (-)-β-Sitosterol in Nanostructured Lipid Carriers (NLCs) over 30 Days
| Storage Temperature (°C) | β-Sitosterol Loss (%) |
| 4 | ~2 |
| 25 | ~5 |
| 40 | ~10 |
Data adapted from a study on β-sitosterol loaded NLCs, indicating that lower temperatures enhance stability.
Table 2: Stability of (-)-β-Sitosterol under Saponification Conditions
| Condition | Retention (%) |
| 1 M methanolic KOH, 18h at 37°C | Stable |
| 1 M methanolic KOH, 3h at 45°C | 59 |
| 3.6 M methanolic KOH, 3h at 24°C | 92 |
This data suggests that β-sitosterol is more susceptible to degradation at higher temperatures than under increased alkalinity[1].
Experimental Protocols
Protocol 1: Preparation of (-)-β-Sitosterol Stock Solution
-
Weigh the desired amount of (-)-β-Sitosterol powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C and brief sonication may be necessary.
-
Once dissolved, sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into single-use, light-protecting (amber) vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Testing of (-)-β-Sitosterol by HPLC
This protocol outlines a general method for assessing the stability of a (-)-β-Sitosterol solution over time. A validated, stability-indicating HPLC method is crucial.
-
Preparation of Standard Solutions: Prepare a series of known concentrations of a (-)-β-Sitosterol reference standard in the mobile phase to generate a calibration curve.
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a stored aliquot of your β-sitosterol solution. Dilute an appropriate volume of the stock solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area of (-)-β-Sitosterol in your samples.
-
Use the calibration curve to determine the concentration of (-)-β-Sitosterol in your samples at each time point.
-
Calculate the percentage of (-)-β-Sitosterol remaining relative to the initial concentration (time point 0).
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
The following diagrams illustrate key concepts related to the experimental use of (-)-β-Sitosterol.
Caption: Workflow for preparing and testing (-)-β-Sitosterol solutions.
Caption: Apoptosis induction by (-)-β-Sitosterol.
Caption: Anti-inflammatory mechanism of (-)-β-Sitosterol.
References
Optimizing β-Sitosterol Dosage for Cell Culture Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-sitosterol in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of β-sitosterol to use in my cell culture experiment?
The optimal concentration of β-sitosterol is highly dependent on the cell line and the specific biological endpoint being investigated (e.g., cell viability, apoptosis, signaling pathway modulation). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. However, based on published literature, a general starting range can be from 10 µM to 100 µM. For initial experiments, concentrations of 20 µM have been shown to affect the proliferation of bovine preadipocytes.[1]
2. How should I prepare a stock solution of β-sitosterol?
β-sitosterol is a hydrophobic compound with low solubility in aqueous solutions. The most common solvent used to prepare a stock solution is dimethyl sulfoxide (DMSO).[1][2]
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of β-sitosterol powder.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.[3]
-
Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
3. What is the maximum concentration of DMSO I can use in my cell culture?
High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (cells treated with the same final concentration of DMSO as your experimental groups) to account for any solvent effects.
4. How does β-sitosterol affect cell viability and apoptosis?
β-sitosterol has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines in a dose-dependent manner.[4][5] It can induce cell cycle arrest and modulate the expression of apoptosis-related proteins.
5. Which signaling pathways are known to be modulated by β-sitosterol?
β-sitosterol has been reported to modulate several key signaling pathways involved in cell growth, survival, and inflammation. These include:
-
PI3K/Akt/mTOR Pathway: β-sitosterol can inhibit this pro-survival pathway, leading to decreased cell proliferation and induction of apoptosis.[6]
-
NF-κB Pathway: It can suppress the activation of the NF-κB pathway, which is involved in inflammatory responses and cell survival.
-
MAPK Pathway: β-sitosterol has been shown to affect the MAPK signaling cascade, which plays a role in cell proliferation, differentiation, and apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of β-sitosterol in cell culture medium. | β-sitosterol has low aqueous solubility. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Prepare fresh dilutions of β-sitosterol from the stock solution for each experiment.- Warm the cell culture medium to 37°C before adding the β-sitosterol solution.- Add the β-sitosterol solution to the medium drop-wise while gently swirling.- Consider using a carrier protein like bovine serum albumin (BSA) in the medium to improve solubility. |
| High cytotoxicity observed in control (vehicle-treated) cells. | The concentration of the solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the solvent in the culture medium.- Perform a solvent toxicity curve to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent or non-reproducible results. | - Incomplete dissolution of β-sitosterol stock solution.- Degradation of β-sitosterol due to improper storage.- Variability in cell seeding density. | - Ensure the stock solution is completely dissolved before use. Gentle warming and vortexing can help.- Store the stock solution in small aliquots at -20°C and avoid repeated freeze-thaw cycles.- Maintain consistent cell seeding densities across all experiments. |
| No significant effect of β-sitosterol is observed. | - The concentration of β-sitosterol is too low.- The incubation time is too short.- The cell line is resistant to β-sitosterol. | - Perform a dose-response study with a wider range of concentrations.- Increase the incubation time (e.g., 24, 48, 72 hours).- Research the literature to see if the chosen cell line has been previously shown to be responsive to β-sitosterol. |
Data Presentation
Table 1: IC50 Values of β-Sitosterol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) | Reference |
| MCF-7 | Breast Adenocarcinoma | 29.18 ± 0.43 | 24 | [7] |
| HCT-116 | Colon Cancer | 56.55 ± 6.8 | 24 | [7] |
Note: IC50 values can vary between studies due to differences in experimental conditions. It is always recommended to determine the IC50 value empirically in your own laboratory setting.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[8]
Materials:
-
β-sitosterol stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of β-sitosterol (e.g., 0, 10, 25, 50, 100 µM) in fresh medium. Include a vehicle control with the highest concentration of DMSO used.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on standard Annexin V staining procedures.[9][10][11][12]
Materials:
-
β-sitosterol-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of β-sitosterol for the appropriate duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol provides a general workflow for analyzing protein expression in the PI3K/Akt pathway.[13][14][15]
Materials:
-
β-sitosterol-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-mTOR, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of β-Sitosterol.
Caption: NF-κB signaling pathway and the inhibitory effect of β-Sitosterol.
Experimental Workflow
Caption: General experimental workflow for studying the effects of β-Sitosterol.
References
- 1. mdpi.com [mdpi.com]
- 2. graphviz.org [graphviz.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A β–Sitosterol Encapsulated Biocompatible Alginate/Chitosan Polymer Nanocomposite for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
- 8. CN110092809B - Method for separating and extracting beta-sitosterol by using bacillus megaterium - Google Patents [patents.google.com]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preventing oxidation of (-)-beta-Sitosterol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of (-)-beta-sitosterol during storage and analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Question: I have observed degradation of my this compound sample. How can I identify if this is due to oxidation?
Answer: Degradation of this compound during storage is often due to oxidation. The primary indicators of oxidation are the presence of specific sitosterol oxidation products (SOPs). The most common SOPs include:
-
7-ketositosterol
-
7α-hydroxysitosterol
-
7β-hydroxysitosterol
-
5,6α-epoxysitosterol
-
5,6β-epoxysitosterol
The presence of these compounds can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1] A comparison of the chromatogram of your stored sample with a fresh or properly stored standard will reveal the presence of these degradation products.
Question: My this compound sample has changed in color and consistency. What could be the cause?
Answer: Physical changes, such as a change from a white crystalline powder to an off-white or yellowish substance, can be indicative of degradation, including oxidation.[2] Similarly, changes in consistency, such as clumping, may suggest moisture absorption, which can accelerate degradation processes. It is recommended to perform an analytical assessment to confirm the purity of the sample if such changes are observed.
Question: I am seeing unexpected peaks in my HPLC/GC analysis of a stored this compound sample. How can I troubleshoot this?
Answer: Unexpected peaks in your chromatogram are a strong indication of sample degradation. To troubleshoot, follow these steps:
-
Analyze a fresh standard: Run a freshly prepared solution of a certified this compound standard to establish its retention time and confirm the purity of the standard itself.
-
Compare retention times: Compare the retention times of the unexpected peaks in your sample with published data for common SOPs.
-
Mass Spectrometry Confirmation: If using GC-MS or LC-MS, analyze the mass spectra of the unexpected peaks and compare them to spectral libraries for positive identification of oxidation products.
-
Review storage conditions: Evaluate the storage conditions of your sample. Exposure to light, elevated temperatures, or oxygen can lead to the formation of various degradation products.
The following diagram illustrates a logical workflow for troubleshooting unexpected analytical results.
Caption: Troubleshooting workflow for identifying unknown peaks in the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound to prevent oxidation?
A1: To minimize oxidation, solid this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are between 2-8°C, with some suppliers suggesting -20°C for long-term storage.[3] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen. Containers should be tightly sealed to prevent moisture ingress.
Q2: How does temperature affect the stability of this compound?
A2: Temperature is a critical factor in the stability of this compound. Studies have shown that it is thermally unstable, with significant oxidation occurring at elevated temperatures. For instance, at 180°C, a substantial percentage of beta-sitosterol can be oxidized within a couple of hours.[4][5] Even at moderately elevated temperatures, such as 40°C, a gradual degradation of beta-sitosterol has been observed over a period of weeks.[6] Lower storage temperatures significantly improve stability.[6]
Q3: Are there any recommended antioxidants to add for preventing oxidation?
A3: Yes, the addition of antioxidants can significantly inhibit the oxidation of this compound. Natural antioxidants have been shown to be particularly effective.[1][4] These include:
-
α-Tocopherol (Vitamin E)
-
Quercetin
-
Green Tea Catechins (GTC)
These natural antioxidants have demonstrated greater efficacy in preventing beta-sitosterol oxidation compared to the synthetic antioxidant Butylated Hydroxytoluene (BHT).[1][4] The choice of antioxidant may depend on the formulation and intended application.
Q4: How does the solvent or matrix affect the stability of this compound in a solution?
A4: The matrix in which this compound is dissolved or suspended can have a significant impact on its stability. For example, when stored in certain vegetable oils like corn oil or olive oil, beta-sitosterol exhibits greater stability against thermal oxidation compared to when it is heated alone.[1][4] This is attributed to the presence of natural antioxidants, such as tocopherols, in these oils.[1][4] When preparing solutions for experimental use, it is important to use high-purity, peroxide-free solvents and to consider the potential for interaction with the solvent over time.
Q5: What is the primary mechanism of this compound oxidation?
A5: The oxidation of this compound is an auto-oxidation process that is initiated by factors such as heat, light, and the presence of oxygen. The double bond in the B-ring of the sterol structure is a primary site of oxidation. The C7 position is particularly susceptible to oxidation, leading to the formation of 7-keto, 7α-hydroxy, and 7β-hydroxy derivatives.[7] Another common oxidation pathway involves the formation of epoxides at the 5,6-double bond.
The following diagram illustrates the main oxidation pathways of this compound.
Caption: Simplified diagram of the major oxidation pathways of this compound.
Quantitative Data on Stability
The stability of this compound is influenced by temperature and the storage matrix. The following tables summarize quantitative data from stability studies.
Table 1: Thermal Degradation of this compound
| Temperature (°C) | Duration (hours) | Percent Degraded | Reference |
| 180 | 2 | ~75% | [4] |
| 180 | 2 | ~85% | [7] |
| 45 | 3 | ~41% | [8][9] |
| 37 | 18 | Stable | [8][9] |
Table 2: Stability of this compound in Nanostructured Lipid Carriers (NLCs) at Different Temperatures over 4 Weeks
| Storage Temperature (°C) | Percent Degraded | Reference |
| 4 | ~2% | [6] |
| 25 | ~4-6% | [6] |
| 40 | ~8-10% | [6] |
Experimental Protocols
Protocol 1: Analysis of this compound and its Oxidation Products by GC-MS
This protocol provides a general method for the qualitative and quantitative analysis of this compound and its primary oxidation products.
1. Sample Preparation:
-
For solid samples, dissolve a known amount in a suitable organic solvent (e.g., chloroform or a mixture of methanol and acetonitrile).
-
For samples in an oil matrix, perform saponification followed by organic solvent extraction and solid-phase extraction (SPE) to isolate the sterol fraction.[1]
2. Derivatization:
-
Evaporate the solvent from the extracted sample under a stream of nitrogen.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the sterols to their more volatile trimethylsilyl (TMS) ethers.
-
Heat the sample at 60-70°C for 30 minutes to ensure complete derivatization.
3. GC-MS Analysis:
-
GC Column: Use a capillary column suitable for sterol analysis, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.7-1.0 mL/min).[10]
-
Oven Temperature Program: Start at 100°C, hold for 1-2 minutes, then ramp up to 290°C at a rate of 15-20°C/min, and hold for 10 minutes.[9][10]
-
MS Detector: Operate in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[1]
-
Source Temperature: ~230°C.[10]
-
Electron Impact Energy: 70 eV.[10]
4. Data Analysis:
-
Identify this compound and its oxidation products by comparing their retention times and mass spectra with those of authentic standards.
-
For quantification, create a calibration curve using standards of the compounds of interest.
The following diagram outlines the experimental workflow for GC-MS analysis.
Caption: Workflow for the analysis of this compound and its oxidation products by GC-MS.
Protocol 2: Analysis of this compound by HPLC
This protocol describes a method for the quantification of this compound using HPLC with UV detection.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent. A small amount of chloroform can be used initially to aid dissolution, followed by dilution with the mobile phase.[11]
-
Filter the sample solution through a 0.45 µm membrane filter before injection.[11]
2. HPLC System and Conditions:
-
HPLC Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm) is commonly used.[11][12]
-
Mobile Phase: An isocratic mobile phase of methanol and acetonitrile (e.g., 90:10 v/v) is effective.[11][12]
-
Injection Volume: 20 µL.
3. Standard Preparation and Calibration:
-
Prepare a stock solution of a certified this compound standard.
-
Create a series of standard solutions of known concentrations by serial dilution of the stock solution.
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
4. Data Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
References
- 1. Identification and quantitative analysis of beta-sitosterol oxides in vegetable oils by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. β-Sitosterol Loaded Nanostructured Lipid Carrier: Physical and Oxidative Stability, In Vitro Simulated Digestion and Hypocholesterolemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Sitosterol - Wikipedia [en.wikipedia.org]
- 6. Oxidation of β-sitosterol and campesterol in sunflower oil upon deep- and pan-frying of French fries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GC-MS characterization and quantification of sterols and cholesterol oxidation products | Semantic Scholar [semanticscholar.org]
- 9. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
Navigating the Nuances of (-)-beta-Sitosterol Analysis: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve common issues encountered during the analysis of (-)-beta-Sitosterol. Inconsistent results in assays can stem from a variety of factors, from sample preparation to analytical methodology. This guide offers detailed troubleshooting advice, validated experimental protocols, and a deeper look into the compound's behavior to foster more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that can lead to inconsistent results in this compound assays.
Question 1: Why am I observing low or inconsistent recovery of β-sitosterol during sample extraction?
Answer: Low and variable recovery of β-sitosterol is a frequent challenge, often linked to its poor water solubility and the complex matrices it is found in.[1] Key factors to consider include:
-
Inadequate Saponification: Saponification is a critical step to release β-sitosterol from its esterified form in many samples, such as oils and supplements. Incomplete saponification will lead to underestimation. The conditions of saponification, including the concentration of the alkaline solution (e.g., ethanolic KOH), temperature, and time, need to be optimized.[2] For instance, studies have shown that β-sitosterol can be less stable at higher temperatures and alkalinity.[3]
-
Suboptimal Solvent Selection: The choice of extraction solvent is crucial. Hexane is commonly used for extracting β-sitosterol after saponification.[2] The polarity of the solvent must be appropriate to efficiently extract the non-polar sterol from the aqueous phase.
-
Phase Separation Issues: During liquid-liquid extraction, incomplete phase separation can lead to loss of the analyte. Ensure distinct separation of the aqueous and organic layers.
-
Matrix Interferences: The sample matrix (e.g., fats, oils, other lipids) can interfere with the extraction process. It may be necessary to perform multiple extraction steps or use a solid-phase extraction (SPE) clean-up step to remove interfering substances.
Troubleshooting Workflow for Low Recovery
Caption: A flowchart for troubleshooting low β-sitosterol recovery.
Question 2: My chromatograms show peak tailing, fronting, or poor resolution. What could be the cause?
Answer: Chromatographic issues are common in β-sitosterol analysis, often due to its chemical properties and potential for co-elution with structurally similar compounds.
-
Peak Tailing: This can be caused by active sites on the column interacting with the hydroxyl group of β-sitosterol. Ensure the column is well-conditioned. Using a column with end-capping can help minimize these interactions. Also, check for contamination in the guard column or analytical column.
-
Peak Fronting: This may indicate column overload. Try injecting a smaller sample volume or diluting the sample.
-
Poor Resolution: β-Sitosterol is often present with other phytosterols like stigmasterol and campesterol, which have very similar structures and retention times.[4] Optimizing the mobile phase composition and flow rate is critical for achieving good resolution. A C18 column is commonly used, and a mobile phase of methanol and acetonitrile is often effective.[5][6] A longer column or a column with a smaller particle size can also improve separation.
Question 3: I am seeing significant variability between replicate injections in my HPLC analysis. What should I check?
Answer: Variability between replicate injections points to issues with the analytical system or the sample preparation process.
-
System Suitability: Before running samples, always perform a system suitability test to ensure the HPLC system is performing optimally. Key parameters to check include retention time repeatability, peak area precision, and tailing factor.[5]
-
Sample Solubility: Due to its low aqueous solubility, β-sitosterol can precipitate in the mobile phase if the solvent composition is not optimal, leading to inconsistent injection amounts. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[1]
-
Injector Issues: Check the injector for any blockages or leaks. The injector needle and seat may need cleaning or replacement.
-
Inconsistent Sample Volume: Ensure the autosampler is accurately drawing and injecting the specified volume.
Question 4: How can I be sure that the peak I am quantifying is indeed β-sitosterol?
Answer: Peak identification and purity are crucial for accurate quantification.
-
Use a Reference Standard: The most reliable method is to compare the retention time of the peak in your sample to that of a certified β-sitosterol reference standard.
-
Spiking: Spike a known amount of the β-sitosterol standard into your sample. An increase in the height of the target peak confirms its identity.
-
Mass Spectrometry (MS) Detection: For unambiguous identification, use a mass spectrometer as a detector (e.g., HPLC-MS or GC-MS). The mass spectrum of the peak should match the known mass spectrum of β-sitosterol.[7]
-
Presence of Isomers: Be aware of isomers like γ-sitosterol, which is an epimer of β-sitosterol and can be difficult to separate.[8]
Quantitative Data Summary
The following tables summarize typical validation parameters for β-sitosterol analysis by HPLC and GC, providing a benchmark for what to expect in a well-validated method.
Table 1: HPLC Method Validation Parameters for β-Sitosterol Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [5] |
| Accuracy (% Recovery) | 91.61 - 99.60% | [5] |
| Precision (RSD%) | < 2% | [5] |
| Limit of Detection (LOD) | 2.92 µg/mL | [5] |
| Limit of Quantification (LOQ) | 8.84 µg/mL | [5] |
Table 2: GC/FID Method Validation Parameters for β-Sitosterol Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | 0.9985 | [7][9] |
| Accuracy (% Recovery) | 95.0 - 100.3% | [7][9] |
| Precision (RSD%) | < 3.26% | [7][9] |
| Limit of Detection (LOD) | 0.36 mg/100g | [7][9] |
| Limit of Quantification (LOQ) | 1.20 mg/100g | [7][9] |
Experimental Protocols
Protocol 1: Quantification of β-Sitosterol in Supplements by HPLC
This protocol is adapted from a validated method for the analysis of β-sitosterol in supplement products.[5][6]
-
Standard Preparation: Prepare a stock solution of β-sitosterol standard (e.g., 200 µg/mL) in a suitable organic solvent like methanol. From the stock solution, prepare a series of calibration standards ranging from 15 to 90 µg/mL.
-
Sample Preparation:
-
Crush supplement tablets into a fine powder.
-
Accurately weigh a portion of the powder and dissolve it in a small volume of chloroform.
-
Add the mobile phase to the dissolved sample and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Acetonitrile (90:10 v/v).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 202 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of β-sitosterol in the samples from the calibration curve.
Signaling Pathway and Mechanism of Action
Cholesterol Absorption Inhibition Pathway
β-Sitosterol is structurally similar to cholesterol. This similarity is the basis for its primary mechanism of action in lowering plasma cholesterol levels. In the intestine, β-sitosterol competes with cholesterol for incorporation into micelles, which are necessary for absorption.
Caption: Competitive inhibition of cholesterol absorption by β-sitosterol.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Assessing β-Sitosterol Levels in Dietary Supplements for Benign Prostatic Hyperplasia: Implications for Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Enhancing the therapeutic efficacy of (-)-beta-Sitosterol
Welcome to the Technical Support Center for Enhancing the Therapeutic Efficacy of (-)-β-Sitosterol. This guide is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Section 1: Formulation and Delivery Strategies
Low aqueous solubility and poor bioavailability are significant hurdles in the clinical application of β-sitosterol.[1][2] This section addresses common questions and issues related to enhancing its delivery, primarily through nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the low solubility of β-sitosterol a major challenge for its therapeutic use?
A1: β-sitosterol has low solubility in both water and oil and is crystalline at body temperature.[2] This poor solubility leads to impaired dissolution in intestinal fluids, resulting in low bioavailability and limiting its therapeutic effectiveness.[1][2] Overcoming this requires advanced formulation strategies to enhance its delivery to target sites.
Q2: How do nanocarriers like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) improve the efficacy of β-sitosterol?
A2: SLNs and NLCs are lipid-based nanocarriers that encapsulate hydrophobic compounds like β-sitosterol, offering several advantages:
-
Improved Solubility and Bioavailability: They can significantly increase the solubility and oral bioavailability of β-sitosterol.[1][3]
-
Sustained Release: These formulations can provide a continuous and sustained release of the drug over an extended period.[3]
-
Enhanced Stability: They protect the encapsulated β-sitosterol from degradation.[2]
-
Targeted Delivery: Nanoparticles in the 100-500 nm range are considered highly preferable for the targeted delivery of active compounds.[4]
Troubleshooting Guide: Nanoparticle Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Particle Aggregation / Large Particle Size | - Inadequate surfactant concentration.- High lipid concentration.- Improper homogenization speed or duration. | - Optimize the surfactant-to-lipid ratio.- Adjust the stirring speed during preparation.[5]- Ensure the formulation temperature is maintained above the lipid's melting point during homogenization. |
| Low Entrapment Efficiency (EE) | - Drug leakage from the lipid matrix during cooling.- Poor solubility of β-sitosterol in the solid lipid used. | - Screen different solid lipids to find one with higher β-sitosterol solubility.[1]- Optimize the concentration of the drug and lipids.[5]- Rapidly cool the nanoemulsion in an ice bath to promote faster lipid recrystallization and drug entrapment. |
| Formulation Instability During Storage | - Particle growth due to Ostwald ripening.- Chemical degradation of β-sitosterol. | - Store formulations at lower temperatures (e.g., 4°C) to minimize particle aggregation and drug degradation.[2]- Ensure a sufficiently high zeta potential (typically > |20| mV) for electrostatic stabilization.[5] |
Section 2: Molecular Mechanisms and Signaling Pathways
Understanding the molecular pathways modulated by β-sitosterol is crucial for designing effective therapeutic strategies.
Frequently Asked Questions (FAQs)
Q3: What are the primary signaling pathways targeted by β-sitosterol in cancer cells?
A3: β-sitosterol exerts its anticancer effects by modulating several key signaling pathways:
-
PI3K/Akt/mTOR Pathway: It blocks this critical survival pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[6][7]
-
Apoptosis Pathways: It activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways by modulating Bcl-2 family proteins and activating caspases.[6][8]
-
AMPK Signaling Pathway: It can activate the AMPK pathway, which plays a role in metabolism and apoptosis in cancer cells.[6][9]
-
MAPK Pathway: It can block the MAPK pathway by competitively inhibiting ATP from binding to prevent the activation of ERK1/2.[10]
-
NF-κB Pathway: It has been shown to decrease the nuclear translocation of NF-κB, which is involved in inflammation and cancer progression.[9][10]
Signaling Pathway Diagrams
Caption: β-Sitosterol inhibits the PI3K/Akt pathway, reducing anti-apoptotic signals.
Caption: β-Sitosterol induces apoptosis via intrinsic and extrinsic pathways.[6]
Section 3: Experimental Design and Protocols
This section provides quantitative data from studies on β-sitosterol formulations and detailed protocols for key experiments.
Data on β-Sitosterol Nanoparticle Formulations
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| β-sitosterol-SLN | 73.06 - 105 | Low and steady | - | - | [1] |
| β-sitosterol-NLC (Optimized) | 193.6 ± 8.23 | 0.370 ± 0.02 | -21.4 ± 1.76 | >80% | [5] |
| β-sitosterol-NLC (PW) | 96.5 ± 0.71 | - | - | - | [4] |
| β-sitosterol-NLC (PW+GB) | 105.5 ± 0.75 | - | - | - | [4] |
Experimental Protocols
Protocol 1: Preparation of β-Sitosterol Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a generalized method based on hot homogenization and ultrasonication techniques.[1][3][11]
Materials:
-
(-)-β-Sitosterol
-
Solid Lipid (e.g., Compritol 888 ATO, Glyceryl monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Phospholipid 90G)
-
Phosphate Buffered Saline (PBS) or distilled water
Workflow Diagram:
Caption: Workflow for preparing β-Sitosterol loaded Solid Lipid Nanoparticles (SLNs).
Procedure:
-
Lipid Phase Preparation: Accurately weigh the solid lipid and β-sitosterol. Heat them together in a beaker to a temperature approximately 5-10°C above the melting point of the lipid until a clear, homogenous liquid is formed.[1][4]
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant(s) in distilled water or PBS and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase dropwise to the hot aqueous phase under continuous high-speed stirring (e.g., 1000-10,000 rpm) to form a coarse oil-in-water emulsion.[11]
-
Homogenization: Immediately subject the coarse emulsion to high-energy dispersion using a probe sonicator or a high-pressure homogenizer for a specified time (e.g., 5-30 minutes) to reduce the particle size to the nanometer range.[11]
-
Cooling & Solidification: Quickly cool the resulting nanoemulsion in an ice bath while maintaining gentle stirring. This rapid cooling causes the lipid to solidify, entrapping the β-sitosterol within the nanoparticle matrix.
-
Storage: Store the final SLN dispersion at 4°C for further analysis.
Protocol 2: In Vitro Drug Release Study
This protocol uses the dialysis bag method to assess the release profile of β-sitosterol from nanoparticles.[1][5]
Materials:
-
β-sitosterol loaded nanoparticle dispersion
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Release medium: Phosphate Buffer Saline (PBS, pH 7.4) often containing a small amount of a solubilizing agent like Tween 80 (e.g., 2.5%) to maintain sink conditions.[5]
-
Shaking water bath or incubator
-
HPLC or UV-Vis Spectrophotometer for analysis
Procedure:
-
Membrane Preparation: Soak the dialysis membrane in the release medium for at least 12 hours before use to ensure it is fully hydrated and to remove any preservatives.
-
Sample Loading: Accurately pipette a known volume (e.g., 1-2 mL) of the β-sitosterol loaded nanoparticle dispersion into the pre-treated dialysis bag and securely seal both ends.
-
Release Study: Immerse the sealed dialysis bag in a known volume of release medium (e.g., 50-100 mL) in a beaker.
-
Incubation: Place the beaker in a shaking water bath set to 37°C and a constant agitation speed (e.g., 100 rpm).[5]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium for analysis.
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the concentration of β-sitosterol in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the data to generate a release profile.
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effects of β-sitosterol formulations on cancer cell lines.[12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
β-sitosterol formulation and free β-sitosterol (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, acidic isopropanol)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Treatment: Prepare serial dilutions of the β-sitosterol formulation, free β-sitosterol, and the "empty" nanoparticle (placebo) in the cell culture medium.
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared treatment solutions. Include wells with untreated cells as a negative control. Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the drug concentration to determine the IC50 (half-maximal inhibitory concentration) value.
References
- 1. β-Sitosterol-loaded solid lipid nanoparticles ameliorate complete Freund’s adjuvant-induced arthritis in rats: involvement of NF-кB and HO-1/Nrf-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Sitosterol Loaded Nanostructured Lipid Carrier: Physical and Oxidative Stability, In Vitro Simulated Digestion and Hypocholesterolemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in glycolysis research in gastric cancer: molecular mechanisms, regulatory networks, and therapeutic potential [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: (-)-β-Sitosterol Delivery to Target Tissues
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with the delivery of (-)-β-Sitosterol in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of β-Sitosterol?
A1: The primary challenge in delivering β-Sitosterol is its poor oral bioavailability, which is typically less than 5%.[1] This is due to its high lipophilicity and poor aqueous solubility, which limit its dissolution in the gastrointestinal tract and subsequent absorption.[1] Its large molecular size and low membrane penetration also contribute to limited absorption. Consequently, a large portion of orally administered β-Sitosterol is excreted in the feces.[1]
Q2: Which nanoformulations have been successfully used to improve β-Sitosterol delivery?
A2: Several nanoformulations have been developed to enhance the bioavailability and therapeutic efficacy of β-Sitosterol. These include:
-
Polymeric Nanoparticles: Such as those made from poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol-polylactic acid (PEG-PLA), have been used to encapsulate β-Sitosterol, showing sustained release profiles.
-
Solid Lipid Nanoparticles (SLNs): These are promising for oral delivery due to their biocompatibility and ability to enhance absorption through the lymphatic pathway.
-
Alginate/Chitosan Nanoparticles: These have demonstrated a significant increase in oral bioavailability compared to β-Sitosterol suspension.[1]
Q3: What are the common target tissues for β-Sitosterol delivery in animal models?
A3: Based on preclinical studies, β-Sitosterol has been shown to accumulate in several tissues. Following oral administration in rats, the highest levels of radiolabeled β-Sitosterol were found in the adrenal glands, ovaries, and intestinal epithelia.[2] The liver is another important target, especially concerning β-Sitosterol's effects on cholesterol metabolism.
Q4: What is the primary mechanism of action for β-Sitosterol's anti-inflammatory effects?
A4: β-Sitosterol exerts its anti-inflammatory effects primarily through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting this pathway, β-Sitosterol reduces the production of pro-inflammatory cytokines.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of β-Sitosterol after oral administration. | Poor aqueous solubility and dissolution of free β-Sitosterol in the gastrointestinal tract. | 1. Formulation: Utilize a nanoformulation such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles to improve solubility and absorption. 2. Vehicle Selection: For preclinical studies with suspensions, use a vehicle containing a surfactant (e.g., Tween 80) and a suspending agent (e.g., carboxymethyl cellulose) to improve wetting and dispersion. 3. Co-administration with a high-fat meal: This can enhance the solubilization and absorption of lipophilic compounds like β-Sitosterol. |
| Instability of nanoformulation in biological fluids, leading to aggregation. | Interaction of nanoparticles with proteins and other components in the plasma. | 1. Surface Modification: Coat the nanoparticles with polyethylene glycol (PEG) to create a hydrophilic shell that reduces protein adsorption and aggregation. 2. Check Zeta Potential: Ensure the nanoformulation has a sufficiently high absolute zeta potential (> |
| Difficulty in detecting and quantifying β-Sitosterol in plasma or tissue samples. | Low systemic concentrations of β-Sitosterol. | 1. Analytical Method: Use a highly sensitive analytical method such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[3] 2. Sample Preparation: Optimize the extraction procedure to maximize the recovery of β-Sitosterol from the biological matrix. A solid-phase extraction (SPE) or liquid-liquid extraction protocol may be necessary.[3] 3. Increase Dosage: If permissible within the study design and ethical guidelines, consider increasing the administered dose. |
| Inconsistent results in anti-inflammatory efficacy studies. | Variability in the inflammatory response of the animal model. | 1. Animal Model Standardization: Ensure strict standardization of the animal model, including age, weight, and the induction of inflammation. 2. Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose of your β-Sitosterol formulation. 3. Control Groups: Include appropriate positive and negative control groups in your study design. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and tissue distribution of β-Sitosterol in various formulations from animal studies.
Table 1: Pharmacokinetic Parameters of β-Sitosterol Formulations in Rodents
| Formulation | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability | Reference |
| β-Sitosterol Suspension | Rat | 20 mg/kg, oral | Not Reported | Not Reported | Not Reported | 1 | [1] |
| β-Sitosterol-Alginate/Chitosan Nanoparticles | Rat | 20 mg/kg, oral | Not Reported | Not Reported | Not Reported | ~3.41-fold higher than suspension | [1] |
Note: Detailed quantitative pharmacokinetic data for various β-Sitosterol nanoformulations are limited in publicly available literature. The provided data highlights the comparative improvement in bioavailability with a nanoformulation.
Table 2: Tissue Distribution of Radiolabeled β-Sitosterol in Rats (96 hours post-oral administration)
| Tissue | Relative Concentration |
| Adrenal Glands | High |
| Ovaries | High |
| Intestinal Epithelia | High |
| Liver | Moderate |
| Spleen | Moderate |
| Fat | Low |
| Muscle | Low |
| Source: Adapted from preclinical safety studies.[2] |
Experimental Protocols
Protocol 1: Preparation of β-Sitosterol Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a common method for preparing SLNs using the melt emulsification technique.
Materials:
-
(-)-β-Sitosterol
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. β-Sitosterol is then dissolved in the molten lipid under continuous stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: The surfactant is dissolved in deionized water and heated to the same temperature as the lipid phase.
-
Emulsification: The hot lipid phase is added to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: The coarse emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: The SLN dispersion is characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Analysis of β-Sitosterol in Rat Plasma by HPLC-UV
This protocol provides a general procedure for the quantification of β-Sitosterol in plasma samples.
Materials:
-
Rat plasma samples
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
β-Sitosterol standard
-
C18 HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 1 mL of methanol.
-
Vortex the mixture for 2 minutes to precipitate the plasma proteins.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction step twice and pool the supernatants.
-
Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a calibration curve using standard solutions of β-Sitosterol of known concentrations.
-
The concentration of β-Sitosterol in the plasma samples is determined by comparing the peak area with the calibration curve.
-
Visualizations
Diagram 1: Experimental Workflow for In Vivo Evaluation of β-Sitosterol Nanoformulations
Caption: Workflow for preclinical evaluation of β-Sitosterol nanoformulations.
Diagram 2: Simplified Signaling Pathway of β-Sitosterol's Anti-inflammatory Action
Caption: β-Sitosterol inhibits the NF-κB inflammatory pathway.
References
- 1. impactfactor.org [impactfactor.org]
- 2. The safety evaluation of phytosterol esters. Part 6. The comparative absorption and tissue distribution of phytosterols in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsar.in [ijsar.in]
Technical Support Center: Enhancing the Cholesterol-Lowering Efficacy of β-Sitosterol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the cholesterol-lowering effects of beta-sitosterol.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which β-sitosterol lowers cholesterol?
β-sitosterol primarily lowers cholesterol by competing with it for absorption in the small intestine.[1][2][3][[“]] Due to their structural similarity, β-sitosterol displaces cholesterol from micelles, which are essential for cholesterol absorption into enterocytes. This leads to a decrease in the amount of dietary and biliary cholesterol that enters the bloodstream, ultimately resulting in lower serum cholesterol levels.[[“]]
2. Why is the clinical efficacy of pure β-sitosterol often limited?
The efficacy of pure β-sitosterol is mainly hindered by its poor aqueous solubility and low bioavailability.[5][6][7][8][9] Being highly lipophilic and crystalline, it does not dissolve well in the gastrointestinal tract, which significantly reduces its absorption and ability to compete with cholesterol.[6][8] Consequently, large doses of crystalline β-sitosterol are often required to achieve a significant cholesterol-lowering effect.[8]
3. What are the most promising strategies to enhance the bioavailability of β-sitosterol?
Several formulation strategies can significantly improve the solubility and bioavailability of β-sitosterol. These include:
-
Nanoparticle-based delivery systems: Encapsulating β-sitosterol into nanostructured lipid carriers (NLCs), nanosuspensions, or phytosomes can increase its surface area, improve its dissolution rate, and enhance its absorption.[5][6][7][8][9][10]
-
Lipid-based formulations: Utilizing self-emulsifying drug delivery systems (SEDDS) or incorporating lipid-based excipients can improve the solubilization of β-sitosterol in the gut.[5]
-
Solid dispersions: Creating solid dispersions of β-sitosterol with a hydrophilic carrier can enhance its dissolution rate.[5]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with β-sitosterol, thereby increasing its aqueous solubility.[5]
4. Can β-sitosterol be used in combination with other cholesterol-lowering drugs?
Yes, combination therapy has shown promise.
-
Statins: Co-administration of β-sitosterol with statins has been shown to have a synergistic effect, leading to a greater reduction in LDL cholesterol than either agent alone.[[“]][11] This is because they have different mechanisms of action: statins inhibit cholesterol synthesis in the liver, while β-sitosterol inhibits cholesterol absorption in the intestine.[[“]][11][12]
-
Ezetimibe: The potential for a synergistic effect with ezetimibe is a topic of discussion. Both β-sitosterol and ezetimibe inhibit cholesterol absorption, with ezetimibe specifically targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[13][14][15] While some sources suggest that their similar mechanisms may not result in a significant additive effect[13], others propose a potential for synergism.[16] Further research is needed to clarify the combined efficacy.
5. What is a typical effective dose of β-sitosterol for cholesterol reduction?
Clinical research has utilized a wide range of doses, from 500 mg to 10 grams per day, to achieve a reduction in elevated blood cholesterol levels.[11] However, studies have shown that consuming around 2 grams of phytosterols per day can reduce cholesterol levels by up to 10 percent.[2] The required dosage can be significantly influenced by the formulation; for instance, solubilized forms of β-sitosterol are effective at much lower doses than crystalline forms.[6]
Troubleshooting Guides
Issue 1: Inconsistent or poor in vivo efficacy despite using a high dose of β-sitosterol.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | 1. Characterize the physical form of your β-sitosterol: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to determine its crystallinity. Amorphous forms are generally more soluble. 2. Improve Solubility: Consider micronization or nano-sizing of the β-sitosterol powder to increase its surface area. 3. Reformulate: Develop an advanced formulation such as a nanostructured lipid carrier (NLC), solid dispersion, or a self-emulsifying drug delivery system (SEDDS) to enhance solubility and absorption.[5][6] |
| Dietary Interactions | 1. Standardize the diet in your animal model: High-fat diets can influence the absorption of both cholesterol and β-sitosterol. Ensure a consistent and relevant diet is used across all study groups. 2. Administer with food: The presence of dietary fats can aid in the solubilization and absorption of β-sitosterol. |
| Incorrect Animal Model | 1. Select an appropriate model: Different animal models of hypercholesterolemia (e.g., diet-induced, genetic) can respond differently. Ensure your chosen model is relevant to the mechanism of action of β-sitosterol. |
Issue 2: Difficulty in preparing stable β-sitosterol nanoformulations.
| Possible Cause | Troubleshooting Steps |
| Particle Aggregation | 1. Optimize stabilizer concentration: The type and concentration of stabilizers (e.g., surfactants, polymers) are crucial. Perform a concentration-response study to find the optimal level that prevents particle aggregation. 2. Measure Zeta Potential: A zeta potential of at least ±30 mV is generally indicative of good colloidal stability. If the zeta potential is low, consider using a different stabilizer or a combination of stabilizers.[7] |
| Low Entrapment Efficiency | 1. Adjust the lipid-to-drug ratio: In lipid-based nanoparticles, the amount of β-sitosterol relative to the lipid matrix is critical. Systematically vary this ratio to maximize entrapment. 2. Optimize the manufacturing process: Factors such as homogenization speed and time, sonication energy, and temperature can all influence entrapment efficiency.[6][10] |
| Instability during storage | 1. Conduct stability studies: Assess the physical and chemical stability of your formulation at different temperatures (e.g., 4°C, 25°C, 40°C) over time.[6][10] 2. Consider lyophilization: Freeze-drying the nanoformulation can improve its long-term stability. Ensure to use appropriate cryoprotectants. |
Data Presentation
Table 1: Effect of β-Sitosterol Formulation on Cholesterol Reduction
| Formulation | Animal Model | Dosage | Reduction in Total Cholesterol | Reduction in LDL Cholesterol | Reference |
| Crystalline β-sitosterol | Mice | Not specified | Lower than NLC formulation | Lower than NLC formulation | [6] |
| β-sitosterol NLC | Mice | Not specified | Significant decrease (from 178.6 to 123.4 mg/dL) | Significant decrease (from 103.9 to 52.7 mg/dL) | [6] |
| β-sitosterol Supplement | Humans | 1.8 g/day | Significant decrease post-intervention | Significant decrease post-intervention | [17][18] |
| Phytosterol-fortified Foods | Humans | 1.5-3 g/day | Up to 10% | 6-15% | [2][8][13] |
Table 2: Key Parameters of Optimized β-Sitosterol Phytosome Formulation
| Parameter | Value | Reference |
| Entrapment Efficiency | 86.41% | [7] |
| Particle Size | 163.53 nm | [7] |
| Zeta Potential | -30.06 mV | [7] |
| Polydispersity Index (PDI) | 0.2148 | [7] |
Experimental Protocols
1. Preparation of β-Sitosterol Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on the melt emulsification and ultrasonication method.[6][10]
-
Materials: β-sitosterol, solid lipid (e.g., Precirol ATO 5), liquid lipid (e.g., oleic acid), surfactant (e.g., Tween 80), co-surfactant (e.g., Poloxamer 188), and purified water.
-
Procedure:
-
Melt the solid lipid and liquid lipid together at a temperature approximately 10°C above the melting point of the solid lipid.
-
Disperse the β-sitosterol in the molten lipid mixture.
-
In a separate beaker, dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Add the aqueous phase to the lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse emulsion.
-
Subject the coarse emulsion to high-power ultrasonication (e.g., using a probe sonicator) for 5-10 minutes to reduce the particle size and form the NLC dispersion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.
-
Characterize the resulting NLCs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
2. In Vitro Simulated Digestion for Bioaccessibility Assessment
This protocol simulates the conditions of the mouth, stomach, and small intestine to assess the bioaccessibility of β-sitosterol from a formulation.[6][10]
-
Simulated Salivary Fluid (SSF): Prepare a solution containing electrolytes, mucin, and α-amylase at pH 6.8.
-
Simulated Gastric Fluid (SGF): Prepare a solution containing pepsin and electrolytes at pH 2.0.
-
Simulated Intestinal Fluid (SIF): Prepare a solution containing bile salts, pancreatin, and electrolytes at pH 7.0.
-
Procedure:
-
Mouth Stage: Incubate the β-sitosterol formulation with SSF for 5-10 minutes at 37°C with gentle agitation.
-
Stomach Stage: Add SGF to the mixture from the mouth stage, adjust the pH to 2.0, and incubate for 2 hours at 37°C with continuous agitation.
-
Small Intestine Stage: Add SIF to the mixture from the stomach stage, adjust the pH to 7.0, and incubate for 2 hours at 37°C with continuous agitation.
-
Micelle Fraction Separation: After the intestinal stage, centrifuge the sample to separate the digested components. The supernatant, which contains the micellar fraction, is carefully collected.
-
Quantification: Extract β-sitosterol from the micellar fraction and quantify it using a suitable analytical method (e.g., HPLC). Bioaccessibility is calculated as the percentage of β-sitosterol in the micellar fraction relative to the initial amount in the formulation.
-
Visualizations
References
- 1. verywellhealth.com [verywellhealth.com]
- 2. lamclinic.com [lamclinic.com]
- 3. [PDF] Pharmacokinetic and Pharmacodynamics Formulation Aspects of β-Sitosterol. | Semantic Scholar [semanticscholar.org]
- 4. Does beta-sitosterol lower total cholesterol and LDL cholesterol levels? - Consensus [consensus.app]
- 5. impactfactor.org [impactfactor.org]
- 6. β-Sitosterol Loaded Nanostructured Lipid Carrier: Physical and Oxidative Stability, In Vitro Simulated Digestion and Hypocholesterolemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. Beta-Sitosterol – Health Information Library | PeaceHealth [peacehealth.org]
- 12. youtube.com [youtube.com]
- 13. heartuk.org.uk [heartuk.org.uk]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. jptcp.com [jptcp.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anticancer Effects of β-Sitosterol in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of β-Sitosterol (a widespread plant-derived phytosterol) in various xenograft models. We delve into the supporting experimental data, detailed methodologies, and the key signaling pathways involved in its tumor-suppressive activities.
Quantitative Analysis of β-Sitosterol's Anticancer Efficacy in Xenograft Models
The following tables summarize the quantitative data from various studies investigating the in vivo anticancer effects of β-Sitosterol.
| Breast Cancer Xenograft Model (MDA-MB-231) | |
| Animal Model | Nude Mice (BALB/c) |
| Treatment | β-Sitosterol (dose not specified) |
| Tumor Growth Inhibition | Dietary β-sitosterol was shown to decrease the size of tumors by one third.[1] |
| Metastasis Inhibition | A 20% reduction in lymph node and lung metastases was observed in animals fed with phytosterols.[1] |
| Prostate Cancer Xenograft Model (PC-3) | |
| Animal Model | Nude Mice |
| Treatment | 100 mg/kg β-Sitosterol, twice daily via oral gavage, for 3 days, followed by 4 days without treatment. |
| Tumor Growth Inhibition | Significant tumor growth inhibition was observed compared to the vehicle control group.[2] |
| Gastric Adenocarcinoma Xenograft Model (AGS) | |
| Animal Model | Xenograft Mouse Model |
| Treatment | β-Sitosterol |
| Tumor Growth Inhibition | β-Sitosterol suppressed tumor growth without toxicity and was shown to inhibit both tumor weight and volume. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Xenograft Tumor Model Protocol (General)
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer, HepG2 for hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3] Cells are maintained in a standard incubator at 37°C with 5% CO2.
-
Animal Models: Immunocompromised mice, such as athymic BALB/c nude mice or NOD/SCID mice, are commonly used to prevent rejection of human tumor cells.[4][5]
-
Tumor Cell Inoculation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7), suspended in a serum-free medium, often mixed with Matrigel, are subcutaneously injected into the flank or other relevant anatomical sites of the mice.[3][6]
-
Treatment Administration:
-
Oral Gavage: β-Sitosterol is administered directly into the stomach of the mice using a gavage needle.
-
Intraperitoneal (i.p.) Injection: β-Sitosterol is injected into the peritoneal cavity of the mice.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times weekly) using calipers and calculated using the formula: (length × width²) × 0.52.[3][6] Mouse body weight is also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and documented. Tumors may be used for further analysis, such as histology, immunohistochemistry, or Western blotting.
Signaling Pathways Modulated by β-Sitosterol
β-Sitosterol exerts its anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Apoptosis Induction Pathway
β-Sitosterol promotes apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. It induces the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This, in turn, triggers the release of cytochrome c from the mitochondria, which activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.
Caption: β-Sitosterol-induced apoptotic pathway.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for a xenograft study validating the anticancer effects of β-Sitosterol.
References
A Comparative Analysis of the Efficacy of (-)-beta-Sitosterol and Other Key Phytosterols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of (-)-beta-Sitosterol against other prominent phytosterols, namely campesterol and stigmasterol. The information is compiled from various scientific studies to aid in research and development efforts.
Overview of Phytosterols
Phytosterols are naturally occurring compounds found in plants with a structure similar to cholesterol. The most common phytosterols in the human diet include β-sitosterol, campesterol, and stigmasterol.[1] They are known for a variety of health benefits, including cholesterol-lowering, anti-inflammatory, and anti-cancer properties.
Comparative Efficacy
This section details the comparative efficacy of this compound, campesterol, and stigmasterol across different therapeutic areas.
Cholesterol-Lowering Efficacy
Phytosterols are widely recognized for their ability to lower serum cholesterol levels by inhibiting its absorption in the intestine.
Quantitative Data Summary:
| Phytosterol | Efficacy in Lowering LDL Cholesterol | Source |
| This compound | Significant reduction. A study on a β-sitosterol supplement (900 mg twice daily) showed a significant decrease in total cholesterol and LDL.[2] | [2] |
| Campesterol | Less effective than β-sitosterol. | [3] |
| Stigmasterol | Barely significant antihypercholesterolemic effect compared to β-sitosterol.[4] | [4] |
| beta-Sitostanol | Consistently exhibits significantly greater hypocholesterolemic activity than β-sitosterol.[3] | [3] |
Mechanism of Action: Phytosterols displace cholesterol from micelles in the small intestine, thus reducing cholesterol absorption.
Anti-Inflammatory Efficacy
Phytosterols have demonstrated anti-inflammatory properties by modulating various inflammatory pathways.
Quantitative Data Summary:
A study comparing the effects of ergosterol, β-sitosterol, stigmasterol, and campesterol on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages showed that β-sitosterol was more effective than stigmasterol and campesterol at inhibiting NO release.[5]
| Phytosterol | Inhibition of Nitric Oxide (NO) Release (at 200 µM) | Source |
| This compound | ~55% | [5] |
| Campesterol | ~45% | [5] |
| Stigmasterol | ~35% | [5] |
Signaling Pathway: β-sitosterol exerts its anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK (ERK/p38).
Anti-Cancer Efficacy
While research is ongoing, phytosterols have shown potential in inhibiting the growth of various cancer cells. Direct comparative cytotoxicity data (IC50 values) on common cancer cell lines for these three phytosterols is limited in the reviewed literature. However, their inhibitory effects on 5-alpha reductase, an enzyme implicated in prostate cancer, have been quantified.
Quantitative Data Summary (IC50 for 5-alpha Reductase Inhibition):
| Phytosterol | IC50 (µM) | Source |
| This compound | 3.24 ± 0.32 | [6] |
| Campesterol | 15.75 ± 5.56 | [6] |
| Stigmasterol | 31.89 ± 4.26 | [6] |
Mechanism of Action: Phytosterols can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Determination
Objective: To quantify the inhibitory effect of phytosterols on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages.
Protocol:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test phytosterols (β-sitosterol, campesterol, stigmasterol) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.
In Vitro Anti-Cancer Assay: MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of phytosterols on cancer cells and calculate the IC50 value.
Cell Lines: MCF-7 (human breast adenocarcinoma), HCT116 (human colon cancer).
Protocol:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the individual phytosterols.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the phytosterol that inhibits 50% of cell growth).
Conclusion
The available evidence suggests that this compound generally exhibits superior or comparable efficacy to campesterol and stigmasterol in its cholesterol-lowering and anti-inflammatory activities. In the context of 5-alpha reductase inhibition, β-sitosterol demonstrates the most potent effect. However, for anti-cancer cytotoxicity, more direct comparative studies are warranted to establish a clear hierarchy of efficacy among these phytosterols. The provided experimental protocols offer a standardized approach for further comparative investigations.
References
- 1. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jptcp.com [jptcp.com]
- 3. A comparison of hypocholesterolemic activity of beta-sitosterol and beta-sitostanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypercholesterolemic studies with sterols: beta-sitosterol and stigmasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and Campesterol on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach [mdpi.com]
A Head-to-Head Comparison: (-)-β-Sitosterol Versus Campesterol in Cholesterol-Lowering
For researchers, scientists, and drug development professionals navigating the landscape of lipid-lowering agents, understanding the nuanced differences between phytosterols is paramount. This guide provides an objective comparison of two of the most abundant dietary phytosterols, (-)-β-sitosterol and campesterol, focusing on their cholesterol-lowering efficacy, mechanisms of action, and the experimental data underpinning these findings.
Executive Summary
(-)-β-Sitosterol and campesterol are structurally similar plant sterols that have been consistently shown to reduce serum cholesterol levels by inhibiting its absorption in the intestine. While both compounds contribute to the overall cholesterol-lowering effect of phytosterol mixtures, direct comparative studies in humans are scarce. However, preclinical evidence from animal and in-vitro studies suggests that they possess comparable efficacy in reducing cholesterol absorption. The primary mechanism for both involves the displacement of cholesterol from intestinal micelles and the modulation of key cholesterol transport proteins.
Quantitative Comparison of Cholesterol-Lowering Efficacy
A study in rats utilizing oleate esters of individual phytosterols demonstrated that β-sitosterol and campesterol were similar in their ability to decrease the absorption of dietary cholesterol. When added at the same molar concentration to the diet, both compounds exhibited an equivalent effect to that of a mixture of phytosterols.
| Parameter | (-)-β-Sitosterol | Campesterol | Study Model | Key Finding |
| Cholesterol Absorption Inhibition | Comparable to campesterol | Comparable to β-sitosterol | Rat model with thoracic duct cannulae | Both esters, individually, were similar in their ability to decrease cholesterol absorption. |
An in-vitro study using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a model of the intestinal epithelium, also suggested similar cholesterol-lowering effects between β-sitosterol and campesterol.
Mechanisms of Action: A Shared Pathway
The primary mechanism by which both (-)-β-sitosterol and campesterol lower cholesterol is through the inhibition of intestinal cholesterol absorption. This is achieved through a multi-faceted process within the gut lumen and at the enterocyte level.
-
Micellar Competition: In the intestinal lumen, both phytosterols, being more hydrophobic than cholesterol, compete with and displace cholesterol from bile salt micelles. This reduces the amount of cholesterol available for absorption.
-
Modulation of Cholesterol Transporters: At the cellular level, these phytosterols influence key proteins involved in cholesterol transport:
-
Niemann-Pick C1-Like 1 (NPC1L1): This protein is crucial for the uptake of cholesterol into enterocytes. Both β-sitosterol and campesterol are thought to interfere with NPC1L1-mediated cholesterol transport.
-
ATP-binding cassette transporters G5 and G8 (ABCG5/G8): These transporters are responsible for effluxing both cholesterol and phytosterols from the enterocytes back into the intestinal lumen. Phytosterols can upregulate the expression of ABCG5/G8, further promoting the removal of cholesterol from the body.
-
While the overarching mechanism is shared, subtle differences may exist due to their structural variations—β-sitosterol has an ethyl group at the C-24 position, whereas campesterol has a methyl group. These structural differences are known to influence their absorption and metabolism; for instance, sitosterol exhibits a higher rate of biliary secretion and hepatic clearance compared to campesterol. However, the direct impact of these metabolic differences on their respective cholesterol-lowering potencies requires further investigation.
A Comparative Analysis of (-)-beta-Sitosterol Extraction Methods: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. (-)-beta-Sitosterol, a phytosterol with a range of pharmacological activities including anti-inflammatory, anti-cancer, and cholesterol-lowering effects, is the subject of extensive research. This guide provides a comparative analysis of various methods for its extraction, supported by experimental data to inform the selection of the most suitable technique for your research needs.
Comparative Performance of Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and cost-effectiveness of obtaining this compound. Below is a summary of quantitative data from various studies comparing conventional and modern extraction techniques.
| Extraction Method | Plant Source | Solvent | Temperature (°C) | Time | Yield of β-Sitosterol | Reference |
| Soxhlet Extraction | Lycium barbarum (roots) | 85% Methanol | Boiling point of solvent | 8 hours | Lower than Probe UAE | [1] |
| Maceration | Agave angustifolia Haw | Ethanol with KOH | Room Temperature | 48 hours | 26.67 mg/g of dry extract | [2] |
| Ultrasound-Assisted Extraction (UAE) - Probe | Lycium barbarum (roots) | 85% Methanol | 25 | 60 minutes | 0.610 mg/mL | [1] |
| Ultrasound-Assisted Extraction (UAE) - Bath | Lycium barbarum (roots) | 85% Methanol | 50 | 60 minutes | Lower than Probe UAE and Soxhlet | [1] |
| Microwave-Assisted Extraction (MAE) | Cocoa shell waste | Ethanol | 70 | 10 minutes | 3546.1 mg/100g | [3] |
| Microwave-Assisted Hydrodistillation | Leucaena leucocephala | 75% Ethanol | 75 | 6 minutes | 0.2717 mg/mL | [4] |
| Supercritical Fluid Extraction (SFE) | Sea Buckthorn seeds | Supercritical CO₂ | 40-80 | Not specified | Average of 0.31 mg/g of seeds | [5] |
| Supercritical Fluid Extraction (SFE) | Peach seeds | Supercritical CO₂ | 40 | 3 hours | 1220 mg/kg of seed | [6] |
| Supercritical Fluid Extraction (SFE) | Hwangchil, Kkujippong, Haedanghwa leaves | Supercritical CO₂ | 40 | 120 minutes | High yield confirmed | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key extraction methods.
Soxhlet Extraction Protocol
-
Sample Preparation: The plant material (e.g., dried and powdered roots of Lycium barbarum) is weighed and placed in a thimble.
-
Apparatus Setup: The thimble is placed into the main chamber of the Soxhlet extractor. The extractor is then connected to a flask containing the extraction solvent (e.g., 85% methanol) and a condenser.
-
Extraction Process: The solvent is heated to reflux. The solvent vapor travels up a distillation arm, and condenses in the condenser, dripping down into the chamber housing the thimble. Once the level of the solvent reaches the top of a siphon arm, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is allowed to repeat for a specified duration (e.g., 8 hours).[1]
-
Concentration: After extraction, the solvent is evaporated, typically using a rotary evaporator, to yield the crude extract containing this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: A known quantity of the powdered plant material is mixed with a specified volume of the extraction solvent (e.g., 85% methanol) in a beaker.[1]
-
Ultrasonic Treatment (Probe): The tip of the ultrasonic probe is immersed into the slurry. The sonicator is operated at a specific frequency (e.g., 20 kHz) and power (e.g., 60 W) for a set duration (e.g., 60 minutes) while maintaining a constant temperature (e.g., 25°C).[1]
-
Ultrasonic Treatment (Bath): The beaker containing the sample-solvent mixture is placed in an ultrasonic bath. The bath is operated at a specific frequency (e.g., 60 kHz) and power (e.g., 60 W) for a defined time (e.g., 60 minutes) and temperature (e.g., 50°C).[1]
-
Filtration and Concentration: The mixture is then filtered to separate the solid plant material from the liquid extract. The solvent is subsequently removed from the filtrate by evaporation to obtain the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: A specific amount of the powdered plant material is placed in a microwave-transparent vessel with a suitable solvent (e.g., ethanol).[3]
-
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation at a set power (e.g., 500 W) and temperature (e.g., 70°C) for a short duration (e.g., 10 minutes).[3]
-
Filtration and Concentration: Following extraction, the mixture is filtered, and the solvent is evaporated from the filtrate to yield the extract.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: The dried and ground plant material is packed into an extraction vessel.
-
System Pressurization and Heating: Carbon dioxide is pumped into the system and brought to a supercritical state by controlling the pressure (e.g., 100-500 bar) and temperature (e.g., 35-45°C).[7]
-
Extraction: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the this compound. The flow rate (e.g., 60 ml/min) and extraction time (e.g., 120 minutes) are controlled.[7]
-
Separation and Collection: The extract-laden supercritical fluid is then depressurized in a separator, causing the CO₂ to return to a gaseous state and the this compound to precipitate and be collected. The CO₂ can be recycled.
Visualizing the Processes
To further clarify the methodologies and the biological context of this compound, the following diagrams are provided.
Caption: A generalized workflow for the extraction of this compound.
Caption: Simplified signaling pathways modulated by this compound.
Conclusion
The selection of an extraction method for this compound should be guided by the specific requirements of the research, including desired yield, purity, processing time, and environmental considerations. Modern techniques such as UAE, MAE, and SFE generally offer significant advantages in terms of efficiency and reduced solvent consumption compared to conventional methods.[8] This guide provides a foundational understanding to aid researchers in making an informed decision for their experimental design. Further optimization of the parameters for any chosen method is recommended to achieve the best results for a specific plant matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-Sitosterol: Supercritical Carbon Dioxide Extraction from Sea Buckthorn (Hippophae rhamnoides L.) Seeds [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. KR20150062299A - Separation of plant-derived β-sitosterol by supercritical extraction - Google Patents [patents.google.com]
- 8. Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: (-)-beta-Sitosterol as a Positive Control in Anti-inflammatory Assays
For researchers in immunology and drug discovery, the validation of anti-inflammatory assays is critical. A reliable positive control is the cornerstone of a robust experimental design, providing a benchmark against which novel compounds can be measured. (-)-beta-Sitosterol, a widely distributed plant sterol, has emerged as a potent anti-inflammatory agent, making it a viable and relevant positive control for a variety of in vitro and in vivo studies.
This guide provides a comparative overview of this compound against other common positive controls, supported by experimental data and detailed protocols to aid in the design and interpretation of anti-inflammatory assays.
Mechanism of Action: A Multi-pronged Anti-inflammatory Approach
This compound exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to modulate the immune response by controlling the production of inflammatory cytokines.[1] Studies have demonstrated that it can significantly inhibit the expression of pro-inflammatory mediators including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[2]
The primary mechanism of this inhibition is linked to the suppression of key inflammatory signaling pathways. Research indicates that β-sitosterol can inhibit the activation of the ERK/p38 and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory response.[2] By preventing the activation of these pathways, β-sitosterol effectively downregulates the expression of a wide array of inflammatory genes.
Performance Comparison of Positive Controls
The selection of a positive control often depends on the specific assay and the desired mechanism of action for comparison. Here, we compare this compound with two widely used anti-inflammatory compounds: Dexamethasone, a synthetic corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).
| Assay | Target | This compound | Dexamethasone | Indomethacin |
| Nitric Oxide (NO) Production | iNOS Expression | Significant inhibition of iNOS mRNA in LPS-stimulated BV2 and primary microglia cells.[2] | Dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 cells. | Not a primary inhibitor of NO production. |
| Prostaglandin Synthesis | COX-2 Expression/Activity | Significant inhibition of COX-2 mRNA in LPS-stimulated BV2 and primary microglia cells.[2] | Impaired suppression of COX-2 in DUSP1-/- macrophages. | Potent inhibitor with an IC50 of 26 nM for COX-2.[1] |
| Pro-inflammatory Cytokines | TNF-α, IL-6, etc. | Significantly inhibits mRNA levels of TNF-α and IL-6 in LPS-exposed microglia.[2] | Suppresses TNF-α and IL-1β in macrophages. | Can reduce cytokine production secondary to COX inhibition. |
Note: IC50 values can vary significantly based on experimental conditions, cell types, and assay protocols.
Featured Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol details a common in vitro assay to screen for anti-inflammatory agents by measuring the inhibition of nitric oxide (NO) production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). NO is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound, Dexamethasone (as positive controls)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound and other control compounds. After incubation, carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds to the wells.
-
Pre-incubation: Incubate the plate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the vehicle control wells).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] * 100
Conclusion
This compound serves as an excellent and mechanistically relevant positive control for a range of anti-inflammatory assays. Its ability to inhibit key inflammatory mediators like NO and pro-inflammatory cytokines through the suppression of the NF-κB and MAPK signaling pathways provides a comprehensive benchmark for evaluating new chemical entities. While synthetic controls like Dexamethasone and Indomethacin are potent and widely used, the natural origin and multi-target profile of this compound make it a particularly interesting comparator for studies involving natural product screening and nutraceutical development. By understanding its performance characteristics and employing standardized protocols, researchers can effectively integrate this compound into their workflow to generate reliable and reproducible data.
References
Head-to-head comparison of (-)-beta-Sitosterol and its synthetic analogs
A Head-to-Head Comparison of (-)-β-Sitosterol and its Synthetic Analogs: A Guide for Researchers
In the realm of drug discovery and development, the modification of natural products to enhance their therapeutic potential is a cornerstone of medicinal chemistry. (-)-β-Sitosterol, a ubiquitous plant sterol, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cholesterol-lowering properties. This guide provides a head-to-head comparison of (-)-β-sitosterol and its synthetic analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Anticancer Activity: A Quantitative Comparison
The antiproliferative effects of β-sitosterol and its synthetic derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic activity of these compounds. A lower IC50 value indicates a more potent compound.
| Compound | MCF-7 (IC50 in µg/mL) | MDA-MB-231 (IC50 in µg/mL) | MCF 10A (IC50 in µg/mL) |
| (-)-β-Sitosterol | 187.61 | 874.156 | 232.534 |
| 3β-galactose sitosterol | 609.66 | 907.464 | 734.92 |
| Sitostenone | Not Reported | 128.11 (µM) | Not Reported |
| 3β-glucose sitosterol | 265 | 393.862 | 806.833 |
| Poriferasta-5,22E,25-trien-3β-ol | >1000 | 130.165 | 653.37 |
| 22-dehydrocholesterol | Not Reported | Not Reported | Not Reported |
| Cisplatin (Control) | 30.08 | 21.6 | 106.81 |
Data Interpretation: The data reveals that some synthetic modifications can enhance the cytotoxic activity of β-sitosterol against specific cancer cell lines. For instance, sitostenone shows a potent effect against the MDA-MB-231 breast cancer cell line.[1] Conversely, glycosylation of β-sitosterol at the 3β-hydroxyl group, as seen in 3β-galactose sitosterol and 3β-glucose sitosterol, appears to decrease its anticancer potency compared to the parent compound in some cell lines.[1] It is also important to note the cytotoxicity against non-cancerous cell lines like MCF 10A, where a higher IC50 value is desirable, indicating selectivity towards cancer cells.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental methodologies are crucial.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of β-sitosterol and its analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) and non-cancerous cells (e.g., MCF 10A) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of (-)-β-sitosterol and its synthetic analogs for 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
The anticancer effects of β-sitosterol and its derivatives are often mediated through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and survival.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers.
-
(-)-β-Sitosterol: Studies have shown that β-sitosterol can inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.[2] It can reduce the phosphorylation of key proteins in this pathway, such as Akt and mTOR.
-
Synthetic Analogs: The differential effects of synthetic analogs on this pathway are an active area of research. For example, some derivatives may exhibit enhanced inhibitory effects on specific kinases within the pathway, leading to improved anticancer activity.
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaSitosterol [label="(-)-β-Sitosterol &\nAnalogs", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK; RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label=" activates"]; Akt -> mTORC1 [label=" activates"]; mTORC1 -> CellGrowth; Akt -> Apoptosis [arrowhead=tee]; BetaSitosterol -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibit"]; BetaSitosterol -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibit"]; } .dot Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by β-sitosterol.
Experimental Workflow for Evaluating Anticancer Activity
A typical workflow for the head-to-head comparison of β-sitosterol and its synthetic analogs is outlined below.
// Nodes Start [label="Start: Synthesize Analogs", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Screening\n(e.g., MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; LeadSelection [label="Lead Compound Selection\n(Based on IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ApoptosisAssay [label="Apoptosis Assays\n(e.g., Annexin V)", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot for\nSignaling Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Candidate Drug", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Cytotoxicity; Cytotoxicity -> LeadSelection; LeadSelection -> Mechanism; Mechanism -> ApoptosisAssay; Mechanism -> WesternBlot; LeadSelection -> InVivo; ApoptosisAssay -> InVivo; WesternBlot -> InVivo; InVivo -> End; } .dot Caption: Workflow for anticancer evaluation of β-sitosterol analogs.
Future Directions
The development of novel synthetic analogs of (-)-β-sitosterol holds significant promise for the discovery of more potent and selective therapeutic agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different functional groups and structural modifications on biological activity.
-
Pharmacokinetic Profiling: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogs.
-
In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of disease.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by the most potent analogs.
By leveraging the information presented in this guide, researchers can make more informed decisions in the design and evaluation of novel β-sitosterol-based therapeutics.
References
Validating the Molecular Targets of (-)-beta-Sitosterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-beta-Sitosterol, a widely distributed plant sterol, has garnered significant attention for its therapeutic potential across a spectrum of diseases, including cancer, inflammation, and metabolic disorders. This guide provides a comparative analysis of the experimental validation of its molecular targets, offering a resource for researchers investigating its mechanism of action and for professionals in drug development exploring its therapeutic applications.
Comparative Analysis of Molecular Target Inhibition
The therapeutic efficacy of this compound is attributed to its ability to modulate multiple signaling pathways. This section provides a comparative overview of its inhibitory activity against key molecular targets, with supporting experimental data.
Inhibition of 5-alpha-Reductase
This compound is perhaps most renowned for its role in benign prostatic hyperplasia (BPH) through the inhibition of 5-alpha-reductase, an enzyme that converts testosterone to the more potent dihydrotestosterone (DHT). Comparative studies have evaluated its efficacy against other phytosterols.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| This compound | Steroidal 5α-reductase type 2 (S5αR2) | 3.24 ± 0.32 | [1] |
| Stigmasterol | Steroidal 5α-reductase type 2 (S5αR2) | 31.89 ± 4.26 | [1] |
| Campesterol | Steroidal 5α-reductase type 2 (S5αR2) | 15.75 ± 5.56 | [1] |
| Dutasteride (Positive Control) | Steroidal 5α-reductase type 2 (S5αR2) | 0.00488 ± 0.00033 | [1] |
Caption: Comparative IC50 values for the inhibition of 5-alpha-reductase type 2.
Cytotoxic Effects on Cancer Cells
The anti-cancer properties of this compound are linked to its ability to induce apoptosis and inhibit cell proliferation. Its cytotoxic effects have been compared to those of cholesterol oxides.
| Compound | Cell Line | Concentration (µM) | Effect | Reference |
| This compound oxides | U937 (Human histiocytic lymphoma) | 60 and 120 | Significant decrease in cell viability at 24 and 48 hours; induction of apoptosis. | |
| 7-beta-hydroxycholesterol (Cholesterol oxide) | U937 (Human histiocytic lymphoma) | 30 | Decrease in cell viability at 24 hours; induction of apoptosis. |
Caption: Comparative cytotoxicity of beta-sitosterol oxides and a cholesterol oxide.
Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting several critical signaling pathways involved in cell growth, survival, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and immunity. Chronic activation of this pathway is linked to various inflammatory diseases and cancers. This compound has been demonstrated to suppress NF-κB activation.
Caption: Suppression of the NF-κB signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the molecular targets of this compound.
Western Blot Analysis for PI3K/Akt Pathway
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.
Caption: Workflow for Western Blot analysis of the PI3K/Akt pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound, a vehicle control, and a positive control inhibitor for the desired time period.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
This protocol describes the visualization and quantification of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Caption: Workflow for NF-κB p65 nuclear translocation assay.
Methodology:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach.
-
Cell Treatment: Treat the cells with this compound, a vehicle control, and a pro-inflammatory stimulus like lipopolysaccharide (LPS) as a positive control for NF-κB activation.
-
Fixation: After the incubation period, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Block non-specific binding sites with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic intensity to determine the extent of translocation.
This guide provides a foundational understanding of the molecular targets of this compound and the experimental approaches to validate them. The comparative data and detailed protocols serve as a valuable resource for researchers aiming to further elucidate the therapeutic mechanisms of this promising natural compound.
References
Beta-Sitosterol vs. Beta-Sitostanol: A Comparative Guide to Hypocholesterolemic Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is paramount. This guide provides a detailed, objective comparison of the cholesterol-lowering effects of two prominent phytosterols: beta-sitosterol and its saturated analogue, beta-sitostanol.
Executive Summary
Both beta-sitosterol and beta-sitostanol are plant-derived compounds recognized for their ability to lower serum cholesterol levels. The primary mechanism of action for both is the inhibition of intestinal cholesterol absorption. However, evidence from numerous studies indicates that beta-sitostanol exhibits a more potent hypocholesterolemic effect than beta-sitosterol. This enhanced activity is largely attributed to its lower absorption and more efficient inhibition of cholesterol incorporation into micelles within the intestinal lumen.
Data Presentation: Quantitative Comparison of Hypocholesterolemic Effects
The following tables summarize data from key clinical trials comparing the efficacy of beta-sitosterol and beta-sitostanol in reducing cholesterol levels.
Table 1: Head-to-Head Comparison of Beta-Sitosterol and Beta-Sitostanol on LDL Cholesterol Reduction
| Study | Compound | Dosage | Duration | LDL Cholesterol Reduction (%) |
| Becker et al. (1993)[1] | Beta-sitosterol | 6 g/day | 3 months | 20% |
| Beta-sitostanol | 1.5 g/day | 7 months | 29-33% | |
| Miettinen et al. (1995) | Sitostanol Ester | 2.6 g/day | 12 months | 14.1% |
| Hallikainen & Uusitupa (1999) | Sitostanol Ester | 3 g/day | 4 weeks | 13.1% |
| Sitosterol Ester | 3 g/day | 4 weeks | 8.5% |
Table 2: Efficacy of Beta-Sitosterol in Lowering Cholesterol
| Study | Dosage | Duration | Total Cholesterol Reduction (%) | LDL Cholesterol Reduction (%) |
| Multiple Human Studies (Consensus)[2] | Not specified | - | 9-13% | 15-20% |
| Combined with Lovastatin[2] | 6 g/day | 12 weeks | 6-8% (additional to statin) | 13-15% (additional to statin) |
| Recent Randomized Control Trial (2024)[3] | 1.8 g/day | 6 weeks | Significant reduction | Significant reduction |
Table 3: Efficacy of Beta-Sitostanol in Lowering Cholesterol
| Study | Dosage | Duration | Total Cholesterol Reduction (%) | LDL Cholesterol Reduction (%) |
| Jones et al. (1999)[4] | 1.7 g/day | 30 days | Significant reduction | 24.4% |
| Meta-analysis of 124 trials (2021)[5] | 2.1 g/day (average) | - | - | 6-12% |
Mechanism of Action: A Tale of Two Sterols
The primary mechanism by which both beta-sitosterol and beta-sitostanol lower cholesterol is by interfering with its absorption in the small intestine. This process can be broken down into several key steps:
-
Inhibition of Micellar Solubilization of Cholesterol : In the gut lumen, dietary and biliary cholesterol are incorporated into mixed micelles, a necessary step for their absorption. Both beta-sitosterol and beta-sitostanol, being structurally similar to cholesterol, compete for space within these micelles. Studies have shown that both compounds effectively reduce the amount of cholesterol that can be solubilized in these micelles.[6][7][8] However, beta-sitostanol appears to be more effective in vivo at reducing the micellar solubility of cholesterol.[6]
-
Interaction with Intestinal Transporters : The uptake of cholesterol from the intestinal lumen into the enterocytes is mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein.[9][[“]] Both beta-sitosterol and beta-sitostanol can competitively inhibit this transporter, further reducing cholesterol uptake.
-
Efflux from Enterocytes : Once inside the enterocytes, any absorbed plant sterols, along with cholesterol, are actively pumped back into the intestinal lumen by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[9][[“]] This efflux mechanism is significantly more efficient for plant sterols, particularly beta-sitostanol, than for cholesterol, leading to their very low systemic absorption.
The superior hypocholesterolemic activity of beta-sitostanol is linked to its lower rate of absorption and more pronounced effect on increasing the fecal excretion of cholesterol compared to beta-sitosterol.[5][6]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the presented data. Below are outlines of key experimental protocols used in the cited studies.
Measurement of Intestinal Cholesterol Absorption
Principle: This protocol quantifies the amount of dietary cholesterol absorbed into the bloodstream from the intestine. Several methods exist, with the dual-isotope ratio method being a common approach in human studies.[11][[“]]
Detailed Methodology (Dual-Isotope Ratio Method):
-
Isotope Preparation: Two different stable isotopes of cholesterol (e.g., ¹³C-cholesterol) and a non-absorbable plant sterol like sitostanol (e.g., deuterium-labeled sitostanol) are prepared in a test meal.
-
Administration: The subject consumes the test meal containing the labeled isotopes.
-
Blood Sampling: Blood samples are collected at specific time points (e.g., 0, 24, 48, 72, and 96 hours) after the meal.
-
Fecal Collection: All fecal matter is collected for a set period (e.g., 96 hours) following the test meal.
-
Isotope Analysis: The isotopic enrichment of cholesterol and the plant sterol is measured in the plasma and feces using gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The ratio of the absorbed cholesterol isotope to the non-absorbed plant sterol isotope in the plasma and feces is used to calculate the fractional cholesterol absorption.
In Vitro Micellar Cholesterol Solubility Assay
Principle: This assay determines the extent to which a compound can inhibit the solubilization of cholesterol within mixed micelles, mimicking the conditions of the small intestine.
Detailed Methodology:
-
Micelle Preparation: Artificial mixed micelles are prepared by dissolving bile salts (e.g., sodium taurocholate), phospholipids (e.g., phosphatidylcholine), and cholesterol in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation with Test Compounds: The mixed micelle solution is incubated with varying concentrations of beta-sitosterol or beta-sitostanol at 37°C for a specified period (e.g., 2 hours) with gentle agitation.
-
Separation of Micellar and Precipitated Cholesterol: The solution is centrifuged at high speed to separate the micellar phase (supernatant) from the precipitated, non-solubilized cholesterol (pellet).
-
Cholesterol Quantification: The concentration of cholesterol in the supernatant (micellar phase) is determined using a colorimetric cholesterol assay kit or by high-performance liquid chromatography (HPLC).
-
Calculation: The percentage of cholesterol solubilized in the micelles is calculated for each concentration of the test compound and compared to a control without the plant sterol.
Mandatory Visualization
Signaling Pathway of Intestinal Cholesterol Absorption and the Action of Phytosterols
Experimental Workflow for Comparing Hypocholesterolemic Activity
Conclusion
The available evidence strongly suggests that both beta-sitosterol and beta-sitostanol are effective in lowering LDL cholesterol by inhibiting its intestinal absorption. However, beta-sitostanol consistently demonstrates superior hypocholesterolemic activity, even at lower doses. This is primarily due to its lower bioavailability and more potent inhibition of cholesterol's incorporation into micelles. For researchers and professionals in drug development, these findings highlight beta-sitostanol as a potentially more efficacious agent for cholesterol management. Future research could focus on optimizing delivery systems for these compounds to further enhance their clinical benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. New concepts of mechanisms of intestinal cholesterol absorption [medigraphic.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cholesterol-lowering efficacy of a sitostanol-containing phytosterol mixture with a prudent diet in hyperlipidemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of cholesterol absorption and transport in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of hypocholesterolemic activity of beta-sitosterol and beta-sitostanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Newly Integrated Model for Intestinal Cholesterol Absorption and Efflux Reappraises How Plant Sterol Intake Reduces Circulating Cholesterol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does beta-sitosterol lower HDL cholesterol significantly in individuals with familial hypercholesterolemia? - Consensus [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. Does beta-sitosterol lower HDL cholesterol significantly in individuals with familial hypercholesterolemia? - Consensus [consensus.app]
A Comparative Analysis of (-)-beta-Sitosterol and Synthetic 5-alpha Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally occurring phytosterol, (-)-beta-sitosterol, with the synthetic 5-alpha reductase inhibitors, finasteride and dutasteride. The following sections detail their relative efficacy, underlying mechanisms, and the experimental protocols used for their evaluation.
Mechanism of Action: Inhibition of 5-Alpha Reductase
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia. 5-alpha reductase inhibitors, including this compound, finasteride, and dutasteride, exert their therapeutic effects by blocking this conversion, thereby reducing DHT concentrations.
Finasteride is a selective inhibitor of the type II 5-alpha reductase isoenzyme, while dutasteride inhibits both type I and type II isoenzymes. This dual inhibition by dutasteride results in a more profound suppression of serum DHT levels compared to finasteride. This compound has also been shown to inhibit 5-alpha reductase, although its specific affinity for the different isoenzymes is less characterized.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of these compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
| Compound | IC50 Value | Source |
| This compound | 3.24 ± 0.32 µM | [1][2] |
| 2.7 µM | [1][3] | |
| Finasteride | 10.12 nM | [1][3] |
| Dutasteride | 4.88 ± 0.33 nM (0.00488 µM) | [1][2] |
As the data indicates, the synthetic inhibitors, finasteride and dutasteride, exhibit significantly lower IC50 values, demonstrating a much higher in vitro potency for 5-alpha reductase inhibition compared to this compound.
Detailed Experimental Protocols
The determination of 5-alpha reductase inhibitory activity is crucial for the evaluation of potential therapeutic agents. Below is a synthesized protocol for an in vitro 5-alpha reductase inhibition assay using rat liver or prostate microsomes, based on established methodologies.
Preparation of Microsomes
-
Tissue Homogenization: Freshly excised rat liver or prostate tissue is minced and homogenized in a cold buffer solution (e.g., 20 mM potassium phosphate buffer, pH 6.5, containing 0.32 M sucrose, 1 mM EDTA, and 0.1 mM dithiothreitol).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction. This typically involves an initial low-speed centrifugation to remove cellular debris and nuclei, followed by a high-speed ultracentrifugation of the resulting supernatant to pellet the microsomes.
-
Resuspension: The microsomal pellet is resuspended in a suitable buffer and the protein concentration is determined using a standard method, such as the Bradford assay.
5-Alpha Reductase Inhibition Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, the following components are combined:
-
Microsomal protein suspension (a specific amount, e.g., 100-200 µg)
-
Buffer solution (to bring the final volume to the desired amount)
-
NADPH (as a cofactor, typically at a final concentration of 1-2 mM)
-
Test inhibitor at various concentrations (e.g., this compound, finasteride, or dutasteride dissolved in a suitable solvent like DMSO). A vehicle control (solvent only) is also prepared.
-
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, testosterone (often radiolabeled, e.g., [14C]-testosterone, for easier detection of metabolites), at a specific concentration.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes). The incubation time is optimized to ensure the reaction proceeds within the linear range.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching agent, such as a strong acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).
-
Extraction of Steroids: The steroids (unreacted testosterone and the product, DHT) are extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate.
-
Separation and Quantification of Metabolites: The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amounts of testosterone and DHT are then quantified. If radiolabeled testosterone is used, the radioactivity in the corresponding spots or peaks is measured using a scintillation counter or a radio-HPLC detector.
-
Calculation of Inhibition and IC50: The percentage of inhibition for each inhibitor concentration is calculated by comparing the amount of DHT formed in the presence of the inhibitor to the amount formed in the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of 5-Alpha Reductase
Caption: 5-Alpha Reductase Signaling Pathway.
Experimental Workflow for 5-Alpha Reductase Inhibition Assay
Caption: Workflow for 5-Alpha Reductase Inhibition Assay.
Logical Comparison of 5-Alpha Reductase Inhibitors
Caption: Logical Comparison of Inhibitors.
References
Meta-analysis of Clinical Trials Investigating (-)-beta-Sitosterol for Benign Prostatic Hyperplasia
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials evaluating the efficacy and safety of (-)-beta-sitosterol for the treatment of Benign Prostatic Hyperplasia (BPH). It is intended for researchers, scientists, and drug development professionals seeking an objective comparison of beta-sitosterol with other alternatives, supported by experimental data.
Efficacy of this compound in BPH: A Quantitative Summary
Multiple meta-analyses of randomized controlled trials have demonstrated that beta-sitosterol provides a statistically significant improvement in urinary symptoms and flow measures in men with BPH. The primary endpoints evaluated in these trials include the International Prostate Symptom Score (IPSS), peak urinary flow rate (Qmax), and post-void residual volume (PVR).
A systematic review of four randomized, double-blind, placebo-controlled trials involving 519 men showed that beta-sitosterol significantly improved urinary symptom scores and flow measures.[1] For two of the studies that reported IPSS, the weighted mean difference against placebo was a reduction of 4.9 points.[1] Furthermore, the weighted mean difference for peak urinary flow rate was an increase of 3.91 mL/s, and for residual volume, a decrease of 28.62 mL.[1] It is important to note that beta-sitosterol did not demonstrate a reduction in prostate size.[1]
The following tables summarize the key quantitative data from these meta-analyses, comparing the effects of beta-sitosterol to placebo.
Table 1: Meta-analysis of Efficacy Outcomes for this compound vs. Placebo in BPH
| Outcome Measure | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Number of Studies | Total Participants |
| International Prostate Symptom Score (IPSS) | -4.9 points | -6.3 to -3.5 | 2 | 377 |
| Peak Urinary Flow Rate (Qmax) | +3.91 mL/s | +0.91 to +6.90 | 4 | 519 |
| Post-Void Residual Volume (PVR) | -28.62 mL | -41.42 to -15.83 | 4 | 519 |
Table 2: Safety and Tolerability of this compound vs. Placebo in BPH
| Outcome | Beta-Sitosterol Group | Placebo Group | Significance |
| Withdrawal Rate | 7.8% | 8.0% | Not Significant |
Experimental Protocols of Key Clinical Trials
The meta-analyses included data from several key randomized, double-blind, placebo-controlled clinical trials. The methodologies of two of the most frequently cited studies, by Berges et al. (1995) and Klippel et al. (1997), are detailed below.
Berges et al. (1995)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 200 male patients with symptomatic BPH.
-
Intervention: 20 mg of a beta-sitosterol-containing phytosterol preparation administered three times daily for six months.
-
Control: Placebo administered three times daily for six months.
-
Primary Outcome Measures:
-
International Prostate Symptom Score (IPSS)
-
Peak urinary flow rate (Qmax)
-
Post-void residual volume (PVR)
-
-
Inclusion Criteria (General): Men with symptomatic BPH.[2]
-
Exclusion Criteria: Not explicitly detailed in the available abstracts.
Klippel et al. (1997)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial.[3][4]
-
Intervention: 130 mg of free beta-sitosterol daily for six months.[3][4]
-
Control: Placebo daily for six months.[3]
-
Primary Outcome Measure: International Prostate Symptom Score (IPSS).[3][4]
-
Secondary Outcome Measures:
-
Inclusion Criteria: Patients with symptomatic outlet obstruction caused by BPH.[3]
-
Exclusion Criteria: A 4-week wash-out period was required for patients on symptomatic medication for benign prostatic disorders. Concomitant medication with drugs acting on the hormonal axis of the prostate, cimetidine, anticholinergics, sympathomimetics, and psychotropic drugs were discontinued two weeks before entering the trial.[5]
Measurement of Urodynamic Parameters
Urodynamic studies, including uroflowmetry and post-void residual volume measurement, are crucial in assessing the severity of BPH and the efficacy of treatment.[6]
-
Uroflowmetry (Peak Urinary Flow Rate - Qmax): The patient urinates into a specialized funnel connected to a uroflowmeter, which measures the volume of urine passed over time. The peak flow rate is the maximum flow achieved during urination.[6][7]
-
Post-Void Residual Volume (PVR): This is the amount of urine remaining in the bladder after urination. It is typically measured using a bladder scan (a type of ultrasound) or by passing a catheter into the bladder to drain and measure the remaining urine.[6][8]
International Prostate Symptom Score (IPSS)
The IPSS is a validated, self-administered questionnaire consisting of seven questions related to urinary symptoms and one question about quality of life.[9] Each of the seven symptom questions is scored on a scale of 0 to 5, with the total score ranging from 0 to 35. The scores are categorized as mild (0-7), moderate (8-19), or severe (20-35).[6]
Proposed Mechanism of Action of this compound in BPH
The therapeutic effects of beta-sitosterol in BPH are believed to be multifactorial, with two primary proposed mechanisms: inhibition of 5-alpha-reductase and anti-inflammatory effects.
1. Inhibition of 5-alpha-reductase
The enzyme 5-alpha-reductase converts testosterone into the more potent androgen, dihydrotestosterone (DHT).[10][11][12][13] DHT is a key driver of prostate growth, and its elevated levels are implicated in the pathophysiology of BPH.[10][14] Beta-sitosterol is thought to competitively inhibit 5-alpha-reductase, thereby reducing the conversion of testosterone to DHT within the prostate gland. This leads to a decrease in androgenic stimulation of prostate cells, which may help to alleviate BPH symptoms.
Caption: Inhibition of 5-alpha-reductase by beta-sitosterol.
2. Anti-inflammatory Effects
Chronic inflammation is increasingly recognized as a significant contributor to the development and progression of BPH. Beta-sitosterol has demonstrated anti-inflammatory properties that may play a role in its therapeutic effects. The proposed mechanism involves the modulation of pro-inflammatory signaling pathways within the prostate tissue. By reducing inflammation, beta-sitosterol may help to alleviate the irritative urinary symptoms associated with BPH.
Caption: Anti-inflammatory action of beta-sitosterol in BPH.
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial investigating the efficacy of beta-sitosterol for BPH.
Caption: Workflow of a typical BPH clinical trial.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Beta‐sitosterols for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicentric, placebo-controlled, double-blind clinical trial of beta-sitosterol (phytosterol) for the treatment of benign prostatic hyperplasia. German BPH-Phyto Study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. menssuperhealthreport.com [menssuperhealthreport.com]
- 6. Benign Prostatic Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Benign prostatic hyperplasia (BPH) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 9. youtube.com [youtube.com]
- 10. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 11. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 14. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-beta-Sitosterol: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (-)-beta-Sitosterol must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential information on the safe and compliant disposal of this compound waste.
Regulatory Compliance
The primary directive for the disposal of this compound is to follow all local, state, and federal regulations.[1] Waste disposal requirements can vary significantly by location. Therefore, it is crucial to consult with a local or national waste management expert for specific guidance.[2]
Waste Categorization and Handling
Proper segregation of waste is essential. Waste containing this compound should be separated into categories that can be managed by local or national waste management facilities.[2]
-
Non-contaminated Packaging: Completely emptied and non-contaminated packaging can be recycled.[2]
-
Contaminated Packaging and Surplus Material: Handle contaminated packages in the same manner as the substance itself.[2][3] Non-recyclable surplus and solutions should be sent to a licensed professional waste disposal service.[3]
For minor spills, use dry clean-up procedures to avoid generating dust. Place the spilled material in a suitable, labeled container for waste disposal.[1]
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment should be worn. This includes:
-
Eye Protection: Safety goggles with side protection.[2]
-
Hand Protection: Suitable chemical protection gloves tested according to EN 374.[2]
-
Respiratory Protection: In case of dust formation, use a particulate filter device (EN 143).[2]
Environmental Precautions
Care must be taken to prevent the release of this compound into the environment. Do not empty into drains or allow it to enter sewers, surface water, or ground water.[2][3][4] While not classified as environmentally hazardous according to dangerous goods regulations, it is considered harmful to aquatic organisms.[1][2]
Summary of Disposal Recommendations
| Waste Type | Disposal Recommendation | Citation |
| Small Quantities | May potentially be disposed of with household waste, but always verify with local regulations. | [4] |
| Surplus and Non-Recyclable Solutions | Send to a licensed professional waste disposal service. | [3] |
| Contaminated Packaging | Treat in the same way as the substance itself and dispose of accordingly. | [2][3] |
| Empty, Non-Contaminated Packaging | Can be recycled. | [2] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
